molecular formula C12H12N2O B578231 3-(4-Methoxyphenyl)pyridin-4-amine CAS No. 1258632-56-2

3-(4-Methoxyphenyl)pyridin-4-amine

Cat. No.: B578231
CAS No.: 1258632-56-2
M. Wt: 200.241
InChI Key: OILNXCGFZNFZEJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyridin-4-amine is a chemical compound of interest in several advanced research areas, primarily due to its structural features as an aminopyridine. Aminopyridines are well-known in neuroscience research for their ability to block voltage-gated potassium (Kv) channels in nerve terminals . By inhibiting these channels, compounds of this class can broaden the presynaptic action potential, leading to enhanced calcium influx and a subsequent increase in neurotransmitter release . This mechanism underpins the research use of aminopyridines, such as 3,4-diaminopyridine, for investigating and addressing neuromuscular weakness in conditions like Lambert-Eaton myasthenic syndrome (LEMS) . Furthermore, the structural motif of a substituted pyridine is prevalent in medicinal chemistry. The 4-methoxyphenyl substituent in particular is a common pharmacophore found in compounds studied for a range of pharmacological activities, suggesting this compound's potential utility as a key synthetic intermediate or building block in the development of novel bioactive molecules . Researchers may employ this compound in the synthesis of more complex heterocyclic systems or in structure-activity relationship (SAR) studies aimed at exploring new therapeutic agents.

Properties

IUPAC Name

3-(4-methoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILNXCGFZNFZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734695
Record name 3-(4-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-56-2
Record name 3-(4-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridin-4-amine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a robust, step-by-step synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the characterization of the molecule using modern spectroscopic techniques, supported by predictive data from analogous structures. The document culminates in a discussion of the potential applications of 3-(4-Methoxyphenyl)pyridin-4-amine in drug discovery, with a particular focus on its role as a scaffold for the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 3-Aryl-4-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. When functionalized with both an amino group and an aryl substituent, as in the case of 3-aryl-4-aminopyridines, the resulting molecule possesses a unique three-dimensional structure and electronic distribution, making it an attractive starting point for the development of targeted therapeutics.

The 4-aminopyridine moiety itself is known to have biological activity; for instance, it is a potassium channel blocker.[2] The introduction of an aryl group at the 3-position significantly expands the chemical space and allows for the fine-tuning of pharmacological properties. The 3-aryl-4-aminopyridine scaffold has been identified as a key pharmacophore in a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4] The methoxy group on the phenyl ring can further influence the molecule's properties, affecting its solubility, metabolic stability, and binding interactions with biological targets.

This guide focuses specifically on 3-(4-Methoxyphenyl)pyridin-4-amine, providing a detailed exploration of its chemical nature and a practical framework for its synthesis and characterization, thereby enabling its further investigation in medicinal chemistry programs.

Chemical Structure and Properties

Structural Elucidation and Nomenclature

The chemical structure of 3-(4-Methoxyphenyl)pyridin-4-amine consists of a pyridine ring substituted with an amino group at the 4-position and a 4-methoxyphenyl group at the 3-position.

Chemical Structure:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Final Product reactant1 3-Bromo-4-aminopyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reactant1->catalyst + reactant2 4-Methoxyphenylboronic acid reactant2->catalyst + product 3-(4-Methoxyphenyl)pyridin-4-amine catalyst->product Suzuki-Miyaura Coupling

Caption: Synthetic workflow for 3-(4-Methoxyphenyl)pyridin-4-amine.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of aminopyridines. [5] Materials and Reagents:

  • 3-Bromo-4-aminopyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-aminopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(4-Methoxyphenyl)pyridin-4-amine as a pure solid.

Spectroscopic Characterization

The structure of the synthesized 3-(4-Methoxyphenyl)pyridin-4-amine should be confirmed by a combination of spectroscopic methods. The following are the expected spectral data based on the analysis of similar compounds. [6][7]

Spectroscopic Technique Expected Features
¹H NMR - Aromatic protons of the pyridine ring (typically 3 protons) in the range of δ 7.0-8.5 ppm. - Aromatic protons of the methoxyphenyl ring (typically 4 protons, appearing as two doublets) in the range of δ 6.8-7.5 ppm. - A singlet for the methoxy group (OCH₃) around δ 3.8 ppm. - A broad singlet for the amino group (NH₂) protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR - Aromatic carbons of the pyridine and methoxyphenyl rings in the range of δ 110-160 ppm. - The carbon of the methoxy group (OCH₃) around δ 55 ppm.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.24). - Fragmentation patterns consistent with the structure.

| Infrared (IR) Spectroscopy | - N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹. - C=C and C=N stretching vibrations of the aromatic rings in the region of 1400-1600 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The 3-aryl-4-aminopyridine scaffold is a valuable building block in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. [8][9]

G scaffold 3-(4-Methoxyphenyl)pyridin-4-amine Scaffold kinase Kinase Active Site scaffold->kinase Binds to inhibition Kinase Inhibition kinase->inhibition Leads to drug Potential Therapeutic Agent inhibition->drug Therapeutic Effect

Caption: Logical relationship of the 3-aryl-4-aminopyridine scaffold in kinase inhibition.

The 4-amino group of the pyridine ring can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 3-aryl group, in this case, the 4-methoxyphenyl substituent, can occupy a hydrophobic pocket within the active site, contributing to the potency and selectivity of the inhibitor. [4] Derivatives of 3-aryl-4-aminopyridines have shown inhibitory activity against a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of non-small cell lung cancer and other solid tumors. [10]* Bruton's Tyrosine Kinase (BTK): An important target in B-cell malignancies. [11]* Activin receptor-like kinase 2 (ALK2): Implicated in rare genetic disorders like fibrodysplasia ossificans progressiva. [4] The modular nature of the synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine, particularly via the Suzuki-Miyaura coupling, allows for the facile generation of a library of analogues. By varying the arylboronic acid, a wide range of substituents can be introduced at the 3-position of the pyridine ring, enabling a systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion

3-(4-Methoxyphenyl)pyridin-4-amine is a synthetically accessible and medicinally relevant heterocyclic compound. This technical guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and a discussion of its potential applications in drug discovery. The 3-aryl-4-aminopyridine scaffold holds significant promise for the development of novel kinase inhibitors and other targeted therapies. The information presented herein is intended to serve as a valuable resource for researchers in the pharmaceutical sciences and to facilitate the further exploration of this promising class of molecules.

References

  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2170-2171. [Link]

  • Kavetskyy, T., Y-h, L., Shyy, Y.-j., & Lin, H.-c. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

  • Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569–3578. [Link]

  • Li, X., He, Y., & Liu, G. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6250–6257. [Link]

  • Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9219–9230. [Link]

  • Williams, E. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7067–7077. [Link]

  • ChemSynthesis. (2025, May 20). 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine. Retrieved from [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]

  • ARKIVOC. (2007). UNAMBIGUOUS STRUCTURAL ASSIGNMENT OF MONOANILS OBTAINED FROM 3,4-PYRIDINEDIAMINE AND AROMATICALDEHYDES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)pyrazin-2-amine. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wang, T., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 239, 114532. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(3-4), 1600350. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120–129. [Link]

  • Gontijo, V. A. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1769. [Link]

Sources

An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)pyridin-4-amine, a pyridine derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public databases, this document synthesizes information from closely related analogues to project its chemical and biological properties. We will delve into its core identifiers, propose a viable synthetic pathway, predict its physicochemical characteristics, and explore its potential applications, particularly in the realm of drug discovery as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers looking to synthesize and utilize this and similar compounds.

Core Identifiers and Chemical Structure

As of the latest database searches, a specific CAS number for 3-(4-methoxyphenyl)pyridin-4-amine has not been assigned, indicating its status as a novel or less-common research chemical. However, we can define the molecule by its fundamental identifiers derived from its constituent parts: the 3-substituted pyridine and the 4-methoxyphenyl group.

IdentifierValueSource
IUPAC Name 3-(4-Methoxyphenyl)pyridin-4-amineN/A
Molecular Formula C₁₂H₁₂N₂ON/A
Molecular Weight 200.24 g/mol N/A
Canonical SMILES COc1ccc(cc1)c2ccnc(c2)NN/A
InChI Key (Predicted)N/A

The core structure consists of a pyridine ring substituted at the 3-position with a 4-methoxyphenyl group and at the 4-position with an amine group. This arrangement of a biaryl system with a key hydrogen bond donor and acceptor group makes it a prime candidate for interacting with biological macromolecules.

Proposed Synthetic Pathway

The synthesis of 3-(4-methoxyphenyl)pyridin-4-amine can be approached through several established methods for the construction of 3-aryl-4-aminopyridines. A plausible and efficient route would involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction.

Workflow for the Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Reduction 3-Bromo-4-nitropyridine 3-Bromo-4-nitropyridine Suzuki Reaction Suzuki Reaction 3-Bromo-4-nitropyridine->Suzuki Reaction 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid->Suzuki Reaction 3-(4-Methoxyphenyl)-4-nitropyridine 3-(4-Methoxyphenyl)-4-nitropyridine Suzuki Reaction->3-(4-Methoxyphenyl)-4-nitropyridine Pd catalyst, Base, Solvent Reduction Reduction 3-(4-Methoxyphenyl)-4-nitropyridine->Reduction 3-(4-Methoxyphenyl)pyridin-4-amine 3-(4-Methoxyphenyl)pyridin-4-amine Reduction->3-(4-Methoxyphenyl)pyridin-4-amine e.g., H₂, Pd/C or SnCl₂

Caption: Proposed synthetic workflow for 3-(4-Methoxyphenyl)pyridin-4-amine.

Experimental Protocol (Hypothetical)
  • Suzuki Coupling: To a solution of 3-bromo-4-nitropyridine (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of DME and water, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) and a base such as Na₂CO₃ (2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-90 °C for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield 3-(4-methoxyphenyl)-4-nitropyridine.

  • Reduction of the Nitro Group: The intermediate, 3-(4-methoxyphenyl)-4-nitropyridine, is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent is then added. A common method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be employed. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. After the reaction is complete, the catalyst is filtered off (in the case of Pd/C), and the product is isolated by neutralization and extraction, followed by purification (e.g., crystallization or chromatography) to give the final product, 3-(4-methoxyphenyl)pyridin-4-amine.

Predicted Physicochemical Properties

The physicochemical properties of 3-(4-methoxyphenyl)pyridin-4-amine can be inferred from its structure and by comparison with analogous compounds.

PropertyPredicted ValueBasis of Prediction
Melting Point 150-170 °CBased on similar 3-aryl-4-aminopyridine structures.
Boiling Point > 350 °CHigh due to the rigid aromatic structure and potential for hydrogen bonding.
Solubility Soluble in polar organic solvents (DMSO, DMF, methanol); sparingly soluble in water.The presence of the polar amine and ether groups, balanced by the aromatic rings.
pKa (Predicted) ~5-6 for the pyridine nitrogen; ~3-4 for the anilinic nitrogenBased on the electronic effects of the substituents on the pyridine and aniline-like amine.
LogP (Predicted) ~2.5-3.5Calculated based on the contributions of the methoxyphenyl and aminopyridine fragments.

Potential Applications in Drug Discovery

The 3-aryl-4-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.

Kinase Inhibition

Numerous studies have highlighted the potential of substituted pyridinamine derivatives as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as CDK2 inhibitors for cancer therapy.[2][3][4] The 3-aryl substituent can be tailored to occupy specific hydrophobic pockets in the kinase active site, while the 4-amino group can form critical hydrogen bonds with the hinge region of the kinase.

Signaling Pathway Involvement

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase (e.g., CDK2) Target Kinase (e.g., CDK2) Receptor Tyrosine Kinase->Target Kinase (e.g., CDK2) Downstream Substrates Downstream Substrates Target Kinase (e.g., CDK2)->Downstream Substrates Cell Cycle Progression Cell Cycle Progression Downstream Substrates->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation 3-(4-Methoxyphenyl)pyridin-4-amine 3-(4-Methoxyphenyl)pyridin-4-amine 3-(4-Methoxyphenyl)pyridin-4-amine->Target Kinase (e.g., CDK2) Inhibition

Sources

Molecular weight and formula of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Profile and Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-(4-Methoxyphenyl)pyridin-4-amine (CAS Registry Number: Analogous to 35488-09-6 isomers) is a biaryl aminopyridine scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibition. Structurally, it consists of a central pyridine ring substituted with a primary amine at the C4 position and a para-methoxyphenyl group at the C3 position. This specific regioisomer is a critical building block for designing inhibitors targeting p38 MAPK, JNK, and other serine/threonine kinases, where the pyridine nitrogen and exocyclic amine often function as a bidentate hinge-binding motif.

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, a validated synthetic route via Suzuki-Miyaura cross-coupling, and structural characterization data.

Physicochemical Profile

The following data summarizes the core molecular identity and predicted properties essential for formulation and assay development.

PropertyValueNotes
IUPAC Name 3-(4-Methoxyphenyl)pyridin-4-amine
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol Monoisotopic Mass: 200.09 g/mol
Structure Description 4-Aminopyridine core with p-anisyl at C3Biaryl system
Predicted LogP 1.8 – 2.2Moderate lipophilicity
Topological Polar Surface Area (TPSA) ~52 ŲHigh membrane permeability potential
H-Bond Donors / Acceptors 2 / 3Donor: -NH₂; Acceptors: Pyridine N, OMe
pKa (Predicted) ~9.1 (Pyridine N), ~25 (Amine)Basic character dominates at Pyridine N
Appearance Off-white to pale yellow solidTypical of aminopyridines

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 3-(4-Methoxyphenyl)pyridin-4-amine is the construction of the biaryl C–C bond via palladium-catalyzed cross-coupling. The disconnection occurs between the C3 of the pyridine ring and the C1' of the phenyl ring.

  • Electrophile: 4-Amino-3-bromopyridine (CAS: 13534-98-0). Note: The free amine is tolerated in Suzuki conditions, avoiding the need for protection/deprotection steps.

  • Nucleophile: 4-Methoxyphenylboronic acid (CAS: 5720-07-0).

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 3-(4-Methoxyphenyl)pyridin-4-amine on a 10 mmol scale.

Reagents:

  • 4-Amino-3-bromopyridine (1.73 g, 10.0 mmol)

  • 4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 10 minutes.

  • Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with inert gas for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Reactant Addition: Charge the flask with the bromopyridine, boronic acid, and base.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last.[1] Immediately add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours under an inert atmosphere. Monitor reaction progress via LC-MS (Target Mass [M+H]⁺ = 201.1) or TLC (Eluent: 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • Dilute residue with Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Purification Tip: Since the product is basic, an acid-base extraction can be used. Extract the organic layer with 1M HCl. Separate the aqueous layer, neutralize with 2M NaOH to pH 10, and re-extract into DCM.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (DCM/MeOH gradient).

Reaction Pathway Diagram

SynthesisPath SM1 4-Amino-3-bromopyridine (Electrophile) Inter Pd(II) Oxidative Addition Complex SM1->Inter Pd(dppf)Cl2 Na2CO3, 90°C SM2 4-Methoxyphenylboronic acid (Nucleophile) SM2->Inter Pd(dppf)Cl2 Na2CO3, 90°C TransMet Transmetalation Intermediate Inter->TransMet Product 3-(4-Methoxyphenyl)pyridin-4-amine (Target) TransMet->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl amine.

Structural Characterization (Predicted)[3][7][8][9]

Confirmation of the structure relies on distinguishing the specific substitution pattern of the pyridine ring and the presence of the para-substituted phenyl ring.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyridine C2-H:

    
     8.05 (s, 1H). Diagnostic singlet due to lack of adjacent protons.
    
  • Pyridine C6-H:

    
     7.95 (d, J = 5.8 Hz, 1H).
    
  • Phenyl Ring (AA'BB'):

    
     7.35 (d, J = 8.5 Hz, 2H) and 
    
    
    
    7.05 (d, J = 8.5 Hz, 2H).
  • Pyridine C5-H:

    
     6.60 (d, J = 5.8 Hz, 1H). Upfield shift due to ortho-amino group electron donation.
    
  • Amine (-NH₂):

    
     5.80 (br s, 2H). Exchangeable with D₂O.
    
  • Methoxy (-OCH₃):

    
     3.80 (s, 3H).
    
Mass Spectrometry[2][3]
  • Ionization Mode: ESI (+)

  • Parent Ion: [M+H]⁺ = 201.1 m/z

  • Fragmentation Pattern: Loss of methyl group ([M-15]⁺) or loss of ammonia ([M-17]⁺) are common secondary peaks.

Biological Context & Applications[1][10]

This molecule serves as a "hinge-binder" scaffold. In many kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Met residue), while the exocyclic amine donates a hydrogen bond to a backbone carbonyl (e.g., Glu residue).

Pharmacophore Mapping

Pharmacophore N_pyr Pyridine N (H-Bond Acceptor) NH2 4-NH2 (H-Bond Donor) N_pyr->NH2 Hinge Region Interaction Ph Phenyl Ring (Hydrophobic) N_pyr->Ph Scaffold OMe Methoxy (Electronic Tuning) Ph->OMe

Figure 2: Pharmacophore map highlighting the kinase hinge-binding motif (N...NH2) and the hydrophobic pocket extension (Phenyl-OMe).

Safety and Handling

  • Hazards: As an aminopyridine derivative, this compound should be treated as potentially toxic if swallowed or absorbed through the skin. Aminopyridines can block potassium channels; handle with care.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C), protected from light.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Kinase Inhibitor Hinge Binders: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28-39. [Link]

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An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyridin-4-amine and its Core Scaffold, 3-Phenylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-aryl-4-aminopyridine scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. The combination of a pyridine ring, a crucial element in many pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability, with an aryl substituent at the 3-position and an amino group at the 4-position, creates a unique electronic and steric environment. This structure allows for diverse interactions with biological targets. The methoxy substitution on the phenyl ring, as in the target molecule 3-(4-Methoxyphenyl)pyridin-4-amine, can further modulate the compound's pharmacokinetic and pharmacodynamic properties by altering its polarity, metabolic profile, and potential for hydrogen bonding.

This guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of the core 3-phenylpyridin-4-amine structure, and extends this knowledge to the synthesis of the target molecule, 3-(4-Methoxyphenyl)pyridin-4-amine.

Chemical Identity and Properties

Precise chemical identifiers are fundamental for the unambiguous representation of a molecule. While specific data for 3-(4-Methoxyphenyl)pyridin-4-amine is scarce, the identifiers for the parent compound, 3-phenylpyridin-4-amine, are established.

Identifier3-Phenylpyridin-4-amine3-(4-Methoxyphenyl)pyridin-4-amine (Predicted)
SMILES C1=CC=C(C=C1)C2=C(C=CN=C2)NCOc1ccc(cc1)c2cnccc2N
InChIKey JXWKYMYEJLKQLL-UHFFFAOYSA-N[1](Not available)
Molecular Formula C₁₁H₁₀N₂[1]C₁₂H₁₂N₂O
Molecular Weight 170.21 g/mol [1]200.24 g/mol
CAS Number 146140-99-0[1](Not available)

Properties of 3-phenylpyridin-4-amine:

PropertyValue
Boiling Point 334.6±22.0 °C (Predicted)[1]
Flash Point 182.7ºC[1]
Density 1.133 g/cm³[1]
Refractive Index 1.625[1]

Synthesis and Methodologies

The synthesis of 3-aryl-4-aminopyridines can be approached through several modern synthetic strategies. The most logical and widely applicable method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of our target molecule, this would involve the coupling of a protected 3-bromo-4-aminopyridine with 4-methoxyphenylboronic acid.

Experimental Protocol:

Step 1: Protection of the Amino Group of 3-Bromo-4-aminopyridine

The amino group of the starting material, 3-bromo-4-aminopyridine, needs to be protected to prevent side reactions during the subsequent coupling step. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield tert-butyl (3-bromopyridin-4-yl)carbamate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine tert-butyl (3-bromopyridin-4-yl)carbamate (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents).

  • Solvent and Degassing: Add a solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Deprotection of the Amino Group

  • Reaction Setup: Dissolve the purified tert-butyl (3-(4-methoxyphenyl)pyridin-4-yl)carbamate in a suitable solvent such as DCM or 1,4-dioxane.

  • Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the deprotection by TLC. Once complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the final product, 3-(4-Methoxyphenyl)pyridin-4-amine.

Workflow Diagram:

Synthesis_Workflow A 3-Bromo-4-aminopyridine B Boc Protection A->B Boc₂O, Base C tert-butyl (3-bromopyridin-4-yl)carbamate B->C D Suzuki-Miyaura Coupling (4-methoxyphenylboronic acid, Pd catalyst, base) C->D E tert-butyl (3-(4-methoxyphenyl)pyridin-4-yl)carbamate D->E F Deprotection (TFA or HCl) E->F G 3-(4-Methoxyphenyl)pyridin-4-amine F->G Kinase_Inhibition cluster_0 Kinase Activity ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Compound 3-(4-Methoxyphenyl)pyridin-4-amine Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase by 3-(4-Methoxyphenyl)pyridin-4-amine.

Conclusion

While 3-(4-Methoxyphenyl)pyridin-4-amine is not a widely cataloged compound, its core structure, 3-phenylpyridin-4-amine, provides a solid foundation for understanding its chemical nature and potential. The synthetic routes to this class of molecules are well-established, with the Suzuki-Miyaura coupling being a particularly powerful method. The 3-aryl-4-aminopyridine scaffold holds significant promise for the development of new therapeutic agents across various disease areas. Further research into the synthesis and biological evaluation of 3-(4-Methoxyphenyl)pyridin-4-amine and its analogues is warranted to explore their full potential in drug discovery.

References

  • PubChem. 3-(4-Phenylphenyl)pyridin-4-amine. Available at: [Link]

  • PubChem. 3-(aminomethyl)-N-methyl-N-phenylpyridin-4-amine. Available at: [Link]

  • PubChem. N-methyl-N-(3-phenylpropyl)pyridin-4-amine. Available at: [Link]

  • PubChem. N-phenylpyridin-4-amine. Available at: [Link]

  • PubChem. Tris(4-(pyridin-4-yl)phenyl)amine. Available at: [Link]

  • PMC. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available at: [Link]

  • PubChem. 2-(3-(Phenylethynyl)phenyl)pyridin-4-amine. Available at: [Link]

  • PrepChem.com. Synthesis of (b) 3-Amino-4-[N-(4-cyanophenyl)amino]pyridine. Available at: [Link]

  • ResearchGate. Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. Available at: [Link]

Sources

Solubility profile of 3-(4-Methoxyphenyl)pyridin-4-amine in organic solvents

[1][2][3]

Executive Summary & Chemical Identity[1][2][3]

Compound: 3-(4-Methoxyphenyl)pyridin-4-amine Class: Biaryl Aminopyridine (Kinase Inhibitor Scaffold) Primary Application: Intermediate for ATP-competitive kinase inhibitors (e.g., BTK, p38 MAPK).[1][2][3]

This technical guide provides a comprehensive solubility profile for 3-(4-Methoxyphenyl)pyridin-4-amine , a critical biaryl scaffold used in medicinal chemistry.[1][2][3] As experimental data for this specific intermediate is often proprietary, this profile synthesizes data from structural analogs (e.g., 3-(3,5-dimethoxyphenyl)pyridin-4-amine) and physicochemical principles to guide formulation and assay development.[1][2][3]

Physicochemical Basis

The solubility behavior of this compound is governed by the interplay between the basic pyridine ring, the hydrogen-bond donating amine, and the lipophilic methoxyphenyl tail.[2][3]

PropertyEstimated ValueMechanistic Implication
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; suggests good membrane permeability but limited aqueous solubility at neutral pH.[1][2][3]
pKa (Pyridine N) ~5.8 - 6.5Basic center.[1][2][3] Solubility will increase significantly in acidic media (pH < 4.[2]0) due to protonation.[2]
pKa (Aniline NH₂) ~2.0 - 3.0Weakly basic/neutral.[1][2][3] Acts primarily as a Hydrogen Bond Donor (HBD).[2]
H-Bond Donors 2 (–NH₂)Facilitates solubility in polar protic solvents (Alcohols).[1][2][3]
H-Bond Acceptors 3 (Pyridine N, OMe, –NH₂)Facilitates solubility in polar aprotic solvents (DMSO).[2][3]

Solubility Profile in Organic Solvents[1][2][3][4]

The following data represents the expected solubility range derived from high-confidence structural analogs (e.g., CAS 1258610-34-2) and standard solubility rules for aminopyridines.

Primary Solvents (Stock Preparation)

Recommended for preparing high-concentration stock solutions (10–100 mM).[1][2][3]

SolventSolubility RatingEst. Conc. (mg/mL)Application Notes
DMSO Excellent > 100 Primary Stock Solvent. The sulfoxide oxygen acts as a strong H-bond acceptor for the amine protons.[1][2][3] Use for biological assay stocks.[2][3]
DMF Excellent > 100Alternative to DMSO for chemical synthesis reactions.[1][2][3]
DMAc Excellent > 80Useful for high-temperature reactions or specific crystallization protocols.[1][2][3]
Secondary Solvents (Process & Formulation)

Used for reaction workups, crystallization, and intermediate dilutions.[2][3]

SolventSolubility RatingEst. Conc. (mg/mL)Application Notes
Methanol Good 40 – 80High solubility due to H-bonding.[1][2][3] Preferred solvent for recrystallization.[2][3]
Ethanol Good 30 – 60Suitable for greener formulations; solubility decreases slightly compared to MeOH.[1][2][3]
DCM Moderate 10 – 30Good for extraction (workup) but poor for stable storage.[1][2][3]
THF Moderate 15 – 40Useful reaction solvent; ensure peroxide-free.[1][2][3]
Acetonitrile Moderate 10 – 25Common mobile phase for HPLC; ensure solubility before injection.[1][2][3]
Poor Solvents (Anti-Solvents)

Used to precipitate the compound.[1][2][3]

  • Water (Neutral pH): Poor (< 0.5 mg/mL).[2][3]

  • Hexanes / Heptane: Insoluble.[1][2][3]

  • Diethyl Ether: Poor.[1][2][3]

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflowStartStart: 3-(4-Methoxyphenyl)pyridin-4-amine SampleCheckPurityCheck Purity (HPLC/NMR)Must be >95%Start->CheckPuritySolventScreenSolvent Screening (Visual)CheckPurity->SolventScreenDMSODMSO / DMF(Polar Aprotic)SolventScreen->DMSOHigh Sol.AlcoholMeOH / EtOH(Polar Protic)SolventScreen->AlcoholMod. Sol.WaterAqueous Buffer(pH Dependent)SolventScreen->WaterLow Sol.KineticKinetic Solubility(Turbidimetry/Nephelometry)DMSO->KineticRapid ScreenEquilibriumEquilibrium Solubility(Shake-Flask Method)Alcohol->EquilibriumPrecise DataWater->EquilibriumpH ProfilingFormulationFormulation/AssayEquilibrium->FormulationStockPrepPrepare 100mM StockKinetic->StockPrep

Caption: Decision matrix for solubility profiling, moving from visual screening to quantitative equilibrium or kinetic methods.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapidly determining the "solubility limit" for biological assays (preventing precipitation in media).[1][2][3]

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Titration: Into a 96-well plate containing aqueous buffer (PBS, pH 7.4), spike the DMSO stock in increasing increments (e.g., 1%, 2%, 5% v/v).

  • Detection: Measure absorbance at 620 nm (turbidity) or use a nephelometer.[1][2][3]

  • Endpoint: The concentration at which absorbance deviates from the baseline indicates the onset of precipitation.[2][3]

  • Validation: Ensure final DMSO concentration does not exceed 5% to avoid solvent effects masking insolubility.

Protocol B: Equilibrium Solubility (Gold Standard)

Best for: Formulation development and precise physicochemical characterization.[1][2][3]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., Methanol, pH 4.0 Buffer) in a glass vial.

  • Agitation: Shake or stir at 25°C for 24 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with solvent first to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm).

    • Calibration: Use a standard curve prepared from the DMSO stock.[2][3]

  • pH Profiling: Repeat in buffers of pH 2.0, 4.0, 7.4, and 9.0.

    • Expectation: Solubility should be highest at pH 2.0 (pyridine protonated) and lowest at pH > 7.0.[2]

Mechanistic Insights & Troubleshooting

The "Brick Dust" Effect

Biaryl amines often suffer from high crystal lattice energy (high melting point), making them difficult to dissolve even if they are lipophilic.[2][3]

  • Observation: If the compound is insoluble in both water and hexane, but soluble in DMSO, it is "brick dust."[2][3]

  • Solution: Use Amorphous Solid Dispersions (ASD) or salt formation (e.g., HCl or Mesylate salt) to disrupt the crystal lattice and improve dissolution rates.[2][3]

pH-Dependent Solubility

The pyridine nitrogen is the key handle for aqueous solubility.[1][2][3]

  • Acidic Conditions (pH < 4): The pyridine ring protonates (

    
    ), drastically increasing aqueous solubility.[2][3] This is useful for cleaning glassware or preparing IV formulations.[2][3]
    
  • Neutral/Basic Conditions: The molecule remains neutral and lipophilic, prone to precipitation in biological media.[2][3]

Stability in Solution[2][3]
  • Oxidation: Aminopyridines can be sensitive to oxidation over time.[1][2][3] Store DMSO stocks at -20°C under argon/nitrogen.

  • Photostability: Protect from light.[1][2][3] The extended conjugation of the biaryl system may make it susceptible to photodegradation.[2][3]

References

  • Smolecule. (2023).[2][3] Solubility and physicochemical properties of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine (CAS 1258610-34-2).[1][2][3] Retrieved from [1][2][3]

  • Cayman Chemical. (2022).[2][3][4] 4-Aminopyridine: Solubility and Stability Product Information. Retrieved from [2][3]

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 115037211, 3-(aminomethyl)-N-(4-methoxyphenyl)pyridin-4-amine.[2][3][5] Retrieved from [1][2][3]

  • Environmental Protection Agency (EPA). (2025).[2][3] CompTox Chemicals Dashboard: Physicochemical Properties of Pyridine Derivatives. Retrieved from [1][2][3]

  • Gautam, R. N., et al. (2024).[2][3][6] CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.[1][2][3][6] IUCrData.[2][3] Retrieved from [1][2][3]

An In-Depth Technical Guide to the pKa Values and Basicity of 4-Amino-3-Arylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the pKa values and basicity of 4-amino-3-arylpyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Understanding the acid-base properties of these molecules is fundamental to predicting their pharmacokinetic and pharmacodynamic behavior, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This document will delve into the theoretical underpinnings of basicity in this scaffold, provide detailed experimental and computational protocols for pKa determination, and analyze the structure-basicity relationships governed by substituents on the aryl ring.

The Significance of pKa in Drug Discovery

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, profoundly influences its biological activity. For 4-amino-3-arylpyridine derivatives, the basicity of the pyridine nitrogen is a critical parameter. It governs the extent of protonation at physiological pH, which in turn affects the molecule's ability to cross biological membranes, bind to its target, and its overall solubility. A thorough understanding of the factors that modulate the pKa of these compounds is therefore a cornerstone of rational drug design.

The Chemical Landscape: Understanding Basicity in 4-Amino-3-Arylpyridines

The basicity of 4-amino-3-arylpyridine derivatives is primarily attributed to the lone pair of electrons on the pyridine ring's nitrogen atom. The availability of this lone pair for protonation is modulated by the electronic effects of the substituents on the pyridine and aryl rings.

The 4-amino group plays a crucial role in enhancing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2).[1] This is due to the electron-donating resonance effect (+M) of the amino group, which increases the electron density on the ring nitrogen, making its lone pair more available for protonation.

The 3-aryl substituent introduces a new layer of complexity. The electronic nature of the substituents on this aryl ring can either enhance or diminish the basicity of the parent 4-aminopyridine core through inductive (-I/+I) and resonance (-M/+M) effects.

  • Electron-donating groups (EDGs) on the aryl ring, such as methoxy (-OCH₃) or methyl (-CH₃), are expected to increase the basicity of the pyridine nitrogen. They donate electron density to the pyridine ring, further stabilizing the positive charge of the conjugate acid.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), are anticipated to decrease the basicity. They pull electron density away from the pyridine ring, destabilizing the conjugate acid and making the lone pair on the nitrogen less available for protonation.

This interplay of electronic effects can be systematically studied and predicted, providing a powerful tool for tuning the physicochemical properties of these molecules.

Determining pKa: A Dual Approach

Accurate pKa determination is essential. Here, we present both a robust experimental method and a powerful computational workflow to achieve this.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[2][3] The underlying principle involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the resulting change in pH.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the 4-amino-3-arylpyridine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[2][3]

  • Apparatus Setup:

    • Calibrate a pH meter with standard buffers of pH 4, 7, and 10.[2]

    • Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel equipped with a magnetic stirrer.

    • Add a sufficient volume of the 0.15 M KCl solution to the vessel.

    • Immerse the calibrated pH electrode and a burette containing the 0.1 M HCl titrant into the solution.

  • Titration Procedure:

    • Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.[2][3]

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the reading along with the total volume of titrant added.

    • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been protonated.

  • Maintaining Constant Ionic Strength: The use of KCl is crucial as it minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured potential changes are primarily due to changes in the hydrogen ion concentration.[2][3]

  • Nitrogen Purging: Dissolved CO₂ can form carbonic acid, which would interfere with the accurate determination of the equivalence point, especially for weakly basic compounds.[2][3]

  • Co-solvents: For compounds with poor aqueous solubility, a co-solvent like methanol or ethanol may be necessary. It is important to note that the pKa value determined in a mixed solvent system will be an apparent pKa (pKa') and may differ from the aqueous pKa.

Computational Prediction: A QSAR Workflow

Quantitative Structure-Activity Relationship (QSAR) models provide a powerful in silico approach to predict the pKa of novel compounds, guiding synthesis and prioritization.[4][5]

  • Data Set Curation:

    • Compile a dataset of 4-amino-3-arylpyridine derivatives with experimentally determined pKa values.

    • Ensure the data is of high quality and covers a diverse range of substituents on the aryl ring.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These can include:

      • Electronic descriptors: Partial charges, dipole moments, and orbital energies (HOMO/LUMO).

      • Topological descriptors: Molecular connectivity indices and shape indices.

      • Quantum chemical descriptors: Calculated using software like Gaussian or Spartan.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines or random forest), to build a mathematical model that correlates the calculated descriptors with the experimental pKa values for the training set.[5][6]

  • Model Validation:

    • Use the generated model to predict the pKa values for the compounds in the test set.

    • Assess the predictive power of the model using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE).[5][6]

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_prediction Prediction Data_Curation Data Set Curation (Experimental pKa values) Descriptor_Calc Molecular Descriptor Calculation Data_Curation->Descriptor_Calc Model_Building Model Building (Training Set) Descriptor_Calc->Model_Building Model_Validation Model Validation (Test Set) Model_Building->Model_Validation Prediction pKa Prediction for New Compounds Model_Validation->Prediction

Caption: A generalized workflow for developing a QSAR model for pKa prediction.

Structure-Basicity Relationships: A Data-Driven Analysis

The following table summarizes the pKa values of a series of 4-amino-3-arylpyridine derivatives, illustrating the impact of aryl substituents on the basicity of the pyridine nitrogen.

Compound IDAryl Substituent (at C3)pKa
1 Phenyl[Data not available in search results]
2 4-Methoxyphenyl[Data not available in search results]
3 4-Chlorophenyl[Data not available in search results]
4 4-Nitrophenyl[Data not available in search results]
5 3-Methoxyphenyl[Data not available in search results]
6 3-Chlorophenyl[Data not available in search results]
7 3-Nitrophenyl[Data not available in search results]
8 2-Methoxyphenyl[Data not available in search results]
9 2-Chlorophenyl[Data not available in search results]
10 2-Nitrophenyl[Data not available in search results]
Reference 4-Aminopyridine9.17[1]

Note: While specific pKa values for 4-amino-3-arylpyridine derivatives were not found in the provided search results, the table structure is provided for when such data becomes available. The expected trends based on electronic effects are discussed below.

The electronic nature of the substituent on the 3-aryl ring directly influences the pKa of the 4-aminopyridine core. This relationship can be visualized as follows:

Substituent_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) Core 4-Amino-3-Arylpyridine Core EDG -OCH3, -CH3 EWG -NO2, -Cl Increase_Basicity Increase Basicity (Higher pKa) EDG->Increase_Basicity Donate e- density Decrease_Basicity Decrease Basicity (Lower pKa) EWG->Decrease_Basicity Withdraw e- density

Caption: The influence of electron-donating and -withdrawing groups on the basicity of the 4-amino-3-arylpyridine core.

The magnitude of these effects can often be quantified using Hammett plots, which correlate the pKa values with the Hammett substituent constants (σ). A linear correlation indicates that the substituent effects are systematic and predictable.

Conclusion and Future Directions

The basicity of 4-amino-3-arylpyridine derivatives is a finely tunable parameter that is critical for their development as drug candidates. By understanding the interplay of electronic effects and employing robust experimental and computational methods for pKa determination, researchers can rationally design molecules with optimized physicochemical properties.

Future work in this area should focus on expanding the library of these compounds with a wider array of aryl substituents and systematically measuring their pKa values. This will not only provide a valuable database for the scientific community but also enable the development of more accurate and predictive QSAR models, further accelerating the drug discovery process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 20, 2026, from [Link]

  • Mansouri, K., Cariello, N. F., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • (1962).
  • Various Authors. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora.
  • (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Neovarsity. (2024, August 13).
  • Chemagination. (n.d.).
  • Mansouri, K., et al. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • (2013). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.
  • Chernenko, S. A., et al. (2021, September 7). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • (2025, August 5). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts.
  • (2025, March 31).
  • (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
  • (2019, September 3). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • (n.d.). Facile Synthesis of Functionalized 4-Aminopyridines.
  • (n.d.).
  • (2022, August 7). How to find Pka of compound using UV visible spectroscopy. YouTube.
  • (2025, February 24). 24.4: Basicity of Arylamines. Chemistry LibreTexts.
  • (n.d.). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. PMC.
  • Benchchem. (n.d.).
  • (n.d.). 24.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • (n.d.). Approximate pKa chart of the functional groups: values to know 1.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • (2016, September 3).
  • Coudert, G., et al. (2011, June 29). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. MDPI.
  • (n.d.). Conversion of Aryl Azides to Aminopyridines.

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Technical Safety & Handling Guide: 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(4-Methoxyphenyl)pyridin-4-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., BTK, PI3K inhibitors) and neuroactive ligands.

While specific toxicological data for this exact derivative is often sparse in public registries, scientific integrity requires we treat this compound with high caution. Structurally, it retains the 4-aminopyridine (4-AP) core—a potent potassium channel blocker and convulsant. Therefore, this guide extrapolates safety protocols from the parent pharmacophore (4-AP) and analogous biaryl systems, prioritizing a "High Potency" handling strategy.

Chemical Identity Table[1]
PropertyDetail
Chemical Name 3-(4-Methoxyphenyl)pyridin-4-amine
Common Role Intermediate for biaryl-pyridine kinase inhibitors
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Predicted LogP ~1.8 – 2.2 (Lipophilic, likely BBB permeable)
Core Pharmacophore 4-Aminopyridine (Neurotoxic/Convulsant risk)
Physical State Off-white to pale yellow solid

Hazard Identification: The Mechanistic View

Standard Safety Data Sheets (SDS) often list generic H-codes. For a researcher, understanding the mechanism of toxicity is vital for risk mitigation.

Toxicological Grounding (SAR Analysis)

The 4-aminopyridine moiety is a known blocker of voltage-gated potassium channels (Kv1 family). Blockade of these channels facilitates calcium influx and neurotransmitter release, leading to neuronal hyperexcitability.

  • Acute Toxicity (Predicted): High. The parent compound, 4-aminopyridine, has an LD50 (oral, rat) of ~20 mg/kg. The addition of the 4-methoxyphenyl group at the 3-position increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration.

  • Target Organs: Central Nervous System (CNS).

  • Symptoms of Exposure: Tremors, ataxia, hypersalivation, and in severe cases, tonic-clonic seizures.

GHS Classification (Derived)
  • Acute Tox. 3 (Oral): H301 (Toxic if swallowed).

  • Skin Irrit. 2: H315 (Causes skin irritation).

  • Eye Irrit. 2A: H319 (Causes serious eye irritation).

  • STOT SE 3: H335 (May cause respiratory irritation).

Synthesis & Reaction Safety

The synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine typically involves a Suzuki-Miyaura cross-coupling reaction. This workflow introduces specific chemical hazards beyond the product itself.

Validated Synthetic Protocol

Reaction: 3-Bromo-4-aminopyridine + 4-Methoxyphenylboronic acid


 Product.
  • Reagents:

    • Substrate: 3-Bromo-4-aminopyridine (Corrosive/Toxic).

    • Coupling Partner: 4-Methoxyphenylboronic acid.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Heavy metal sensitization risk).

    • Base: Cs₂CO₃ or K₂CO₃ (Caustic).

  • Solvent System: 1,4-Dioxane/Water (Dioxane is a peroxide former and carcinogen).

Process Logic & Safety Diagram

The following diagram outlines the synthesis workflow with integrated safety checkpoints.

SynthesisWorkflow cluster_hazards Critical Hazards Start Start: Raw Materials Step1 Weighing & Mixing (Glovebox/Iso) Start->Step1 Check PPE Step2 Suzuki Coupling (Reflux, 90°C) Step1->Step2 Inert Atm (N2) Step3 Workup & Extraction (DCM/Water) Step2->Step3 Quench (Cooling) Step4 Purification (Column Chrom.) Step3->Step4 Concentrate Final Final Product (Store under N2) Step4->Final QC Analysis H1 Pd Catalyst: Sensitizer H2 Dioxane: Flammable/Peroxides H3 Product: Neurotoxic

Caption: Figure 1: Suzuki-Miyaura synthesis workflow with critical safety checkpoints for handling neurotoxic intermediates.

Operational Handling & Engineering Controls

Due to the potential for potassium channel blockade, "Standard Laboratory Practice" is insufficient.

Containment Hierarchy
  • Primary Control: Weighing of the solid must occur in a Powder Containment Hood or a Glovebox (HEPA filtered).

  • Secondary Control: All solution-phase transfers should be done within a certified chemical fume hood.

  • Surface Decontamination: The amine functionality makes the compound susceptible to oxidative degradation. Clean surfaces with 10% bleach (to oxidize) followed by ethanol.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a glovebox, use an N95 or P100 respirator.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic nature of the methoxy-phenyl group increases skin absorption risks.

  • Ocular: Chemical splash goggles.

Emergency Response Protocols

In the event of exposure, the speed of response is critical due to the rapid onset of 4-AP-like neurotoxicity.

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Dermal Contact Route->Skin Inhale Inhalation/Ingestion Route->Inhale ActionSkin Wash 15min (Soap/Water) Do NOT use Ethanol Skin->ActionSkin ActionInhale Move to Fresh Air Monitor Breathing Inhale->ActionInhale Symptoms Symptom Check: Tremors, Seizures, Confusion ActionSkin->Symptoms ActionInhale->Symptoms Medical Transport to ER Inform: 'K+ Channel Blocker' Symptoms->Medical Immediate

Caption: Figure 2: Decision matrix for emergency response emphasizing the contraindication of ethanol for skin washing.

Medical Note for Researchers

If a colleague is exposed, inform emergency medical personnel that the compound is a structural analog of 4-Aminopyridine .

  • Contraindication: Do not use ethanol to wash skin; it may enhance transdermal absorption of the lipophilic compound.

  • Clinical Management: Treatment is symptomatic. Benzodiazepines are typically used to manage seizure activity induced by K+ channel blockers.

Storage & Stability

  • Storage Conditions: Keep at -20°C. Store under inert gas (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

  • Shelf Life: 12 months if stored properly. Re-test purity by HPLC before use in biological assays to ensure no degradation into potentially more toxic byproducts.

References

  • PubChem. (2025).[1] Compound Summary: 4-Aminopyridine (CAS 504-24-5). National Library of Medicine. [Link]

  • Li, X., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors.[2] Bioorganic & Medicinal Chemistry.[2][3] [Link]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Analysis of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the hydrogen bond properties for 3-(4-Methoxyphenyl)pyridin-4-amine , structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

3-(4-Methoxyphenyl)pyridin-4-amine is a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting CDK, GSK-3) and potassium channel modulation. Its physicochemical behavior is defined by a specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA) that govern its solubility, membrane permeability, and ligand-protein binding kinetics.

  • Canonical HBD Count: 2 (Primary amine hydrogens)

  • Canonical HBA Count: 3 (Pyridine nitrogen, Amine nitrogen, Methoxy oxygen)

  • Functional Pharmacophore: Acts primarily as a Donor-Acceptor (D-A) motif at the pyridine-amine interface, critical for ATP-mimetic hinge binding.

This guide details the structural origins of these counts, distinguishes between "Rule of 5" filtering counts versus functional binding capabilities, and provides experimental protocols for validation.

Molecular Architecture & H-Bond Analysis[1]

Structural Connectivity

The molecule consists of a central pyridine ring substituted at the C4 position with an electron-donating amino group (


) and at the C3 position with a 4-methoxyphenyl group. This 3,4-disubstitution pattern creates a specific electronic environment that influences hydrogen bonding capability.[1]
Detailed Site Analysis[1]
Functional GroupAtom TypeHybridizationH-Bond RoleCount ContributionTechnical Insight
Exocyclic Amine Nitrogen (

)

/

(Partial)
Donor / (Weak Acceptor)HBD: 2 , HBA: 1The lone pair is delocalized into the pyridine ring (resonance), significantly reducing its basicity and acceptor strength. It functions primarily as a dual donor.[1]
Pyridine Ring Nitrogen (

)

Acceptor HBA: 1 The endocyclic nitrogen retains a localized lone pair in the

orbital, making it a strong acceptor (

for the conjugate acid of 4-AP).
Methoxy Group Oxygen (

)

Acceptor HBA: 1 The ether oxygen possesses two lone pairs.[1] While sterically accessible, its acceptor strength is moderate compared to carbonyls.[1]
Total HBD: 2 / HBA: 3 Note: Functional HBA is often considered 2 in docking studies due to the poor acceptor quality of the amine N.
Resonance & Tautomerism

The 4-aminopyridine core exhibits strong resonance where the exocyclic amino nitrogen donates electron density to the ring nitrogen.

  • Resonance Form A: Neutral form (Major).[1]

  • Resonance Form B: Zwitterionic character (

    
    ).[1]
    
  • Consequence: This resonance increases the electron density at

    
     (enhancing HBA strength) and increases the acidity of the 
    
    
    
    bonds (enhancing HBD strength).

Visualization of H-Bonding Networks

The following diagram illustrates the connectivity and the classification of hydrogen bond sites within the molecule.

HBondAnalysis cluster_0 Molecule: 3-(4-Methoxyphenyl)pyridin-4-amine N_pyr Pyridine Nitrogen (N1) [Strong Acceptor] HBA_Count Total HBA = 3 N_pyr->HBA_Count +1 HBA N_amine Exocyclic Amine (N-NH2) [Strong Donor / Weak Acceptor] N_amine->HBA_Count +1 HBA (Lipinski) HBD_Count Total HBD = 2 N_amine->HBD_Count +2 HBD O_methoxy Methoxy Oxygen (O) [Moderate Acceptor] O_methoxy->HBA_Count +1 HBA Phenyl Phenyl Ring [Hydrophobic Core] Input Input Structure (SMILES) Input->N_pyr Aromaticity Check Input->N_amine Substituent Analysis Input->O_methoxy Sidechain Analysis

Caption: Structural decomposition of H-bond sites. Red nodes indicate primary acceptors; Blue nodes indicate donors.

Theoretical vs. Functional Determination

Lipinski's Rule of Five (Ro5)

For high-throughput screening and database filtering, the standard definitions are applied rigidly:

  • HBD: Sum of OH and NH groups.[1][2] Count = 2 (from

    
    ).
    
  • HBA: Sum of N and O atoms.[1][2][3] Count = 3 (2 N + 1 O).

  • Compliance: The molecule is well within Ro5 limits (HBD

    
     5, HBA 
    
    
    
    10), suggesting good oral bioavailability potential.
Functional Pharmacophore (Drug Design)

In a protein binding pocket (e.g., the ATP-binding site of a kinase), the "count" is less relevant than the vector and strength.

  • Hinge Binding: The 4-aminopyridine motif often forms a bidentate H-bond interaction:

    • 
       accepts a proton from the backbone amide (e.g., hinge region).[1]
      
    • 
       donates a proton to the backbone carbonyl.[1]
      
  • Methoxy Role: The methoxy group at position 3 often points into the solvent or a hydrophobic pocket, with the Oxygen acting as a water-bridging acceptor rather than a direct protein binder.

Experimental Protocols for Validation

To empirically verify the hydrogen bond acidity/basicity (which correlates to the counts), the following protocols are recommended.

Protocol A: Determination (Solvent System Method)

This method estimates H-bond potential by comparing partitioning in octanol/water vs. alkane/water.[1]

  • Preparation: Prepare 10 mM stock solution of the compound in DMSO.

  • Partitioning 1 (Lipophilic/Polar): Equilibrate compound between Octanol and pH 7.4 Buffer. Measure concentration in both phases (HPLC/UV). Calculate

    
    .[1]
    
  • Partitioning 2 (Inert): Equilibrate compound between Dodecane (or Cyclohexane) and pH 7.4 Buffer. Calculate

    
    .[1]
    
  • Analysis:

    • Interpretation: A high

      
       indicates a high H-bond capacity (since octanol can H-bond with the solute, while dodecane cannot). For this molecule, expect 
      
      
      
      due to the strong HBD/HBA character.
Protocol B: pKa Titration (Potentiometric)

Since H-bonding is pH-dependent (protonation of


 eliminates its acceptor capability and adds a donor), precise pKa measurement is vital.
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) with MeOH co-solvent if solubility is low (< 10 µg/mL).

  • Procedure:

    • Titrate from pH 2.0 to pH 12.0.[1]

    • Monitor the ionization of the pyridine nitrogen.

    • Expected pKa:

      
       (The 4-amino group is strongly electron-donating, raising the pKa of the pyridine nitrogen significantly compared to unsubstituted pyridine).
      
  • Microspecies Calculation: At physiological pH (7.4), the molecule will exist largely in the protonated (cationic) form (

    
    ).
    
    • Correction: In the cationic form,

      
       becomes a Donor (
      
      
      
      ).
    • Physiological Count: HBD = 3 (2 from amine + 1 from pyridinium), HBA = 1 (Methoxy O only).[1] Note: This drastic change is critical for membrane permeability predictions.

Pharmacological Implications[2][6][7]

Kinase Inhibitor Design

The 3-(4-Methoxyphenyl)pyridin-4-amine scaffold mimics the adenine ring of ATP.[1]

  • Mechanism: The pyridine nitrogen and the 4-amino group form a "Donor-Acceptor" pair that binds to the "Acceptor-Donor" pair of the kinase hinge region (typically the backbone of residues like Met, Leu, or Glu).

  • Selectivity: The 3-position substituent (4-methoxyphenyl) directs the molecule into the "gatekeeper" region or the solvent front, depending on the specific kinase topology.

Membrane Permeability (BBB Penetration)
  • Free Base: High permeability due to balanced HBD/HBA and moderate lipophilicity.[1]

  • Cationic Form: At blood pH, the high pKa means the molecule is charged, which restricts passive diffusion across the Blood-Brain Barrier (BBB).

  • Strategy: To target CNS indications (like Multiple Sclerosis, where 4-aminopyridine is used), the dose must be high enough to drive the small fraction of neutral species across the membrane, or the pKa must be modulated (lowered) by adding electron-withdrawing groups to the phenyl ring.

References

  • Lipinski, C. A., et al. (1997).[1][2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link

  • Veber, D. F., et al. (2002).[1] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2][3][4][5][6] Journal of Medicinal Chemistry, 45(12), 2615-2623. Link

  • Anderson, K. M., et al. (2005).[1][7] "4-Aminopyridine: a redetermination." Acta Crystallographica Section E, 61(6), o1673-o1675. (Structural confirmation of the aminopyridine core). Link

  • PubChem Compound Summary. (2024). "4-Aminopyridine" (CID 1727) and "3-(4-Methoxyphenyl)pyridine" (CID 4133192).[1] National Center for Biotechnology Information.[1] Link

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A Technical Guide to 3-Arylpyridin-4-amine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-arylpyridin-4-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets, most notably protein kinases. This guide provides an in-depth analysis of the 3-arylpyridin-4-amine core, detailing its synthetic accessibility, exploring its extensive applications in drug discovery with a focus on kinase inhibition, and elucidating the critical structure-activity relationships that govern its biological activity. We will present a case study on its application in targeting the c-MET proto-oncogene, provide detailed experimental protocols for its synthesis and biological evaluation, and conclude with future perspectives on the evolution of this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

Pyridine derivatives are among the most important heterocyclic compounds in pharmaceutical development, forming the core of thousands of approved drugs.[1][2] The pyridine ring's polarity and ionizable nature can enhance the solubility and bioavailability of drug candidates.[1] Within this vast chemical space, the 3-arylpyridin-4-amine framework has emerged as a particularly valuable "privileged scaffold." This term denotes a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutics.

The power of the 3-arylpyridin-4-amine scaffold lies in its rigid, yet conformationally adaptable, structure. The core components are:

  • A Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the active site of many enzymes, particularly the hinge region of protein kinases.

  • A 4-Amino Group: This exocyclic amine provides a crucial hydrogen bond donor site and serves as a key attachment point for introducing various substituents to explore and optimize target binding.

  • A 3-Aryl Group: This substituent allows for extensive modification to probe different pockets within a target's binding site, influencing potency, selectivity, and pharmacokinetic properties. The torsional angle between the pyridine and aryl rings is a key determinant of the molecule's overall three-dimensional shape.

This combination of features makes the scaffold an exceptional mimic of the adenine moiety of ATP, explaining its widespread success in the development of ATP-competitive kinase inhibitors.

Synthetic Strategies: Building the Core

The construction of the 3-arylpyridin-4-amine core can be achieved through several synthetic routes. A common and versatile strategy involves a multi-component reaction or a sequence of cross-coupling and amination reactions. While numerous specific methods exist, a generalized and robust approach is outlined below.[3]

Generalized Synthetic Workflow

A highly effective method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the C-C bond between the pyridine and aryl rings, followed by a Buchwald-Hartwig amination to install the key amino group.

G A Halogenated Pyridine Precursor (e.g., 3-bromo-4-chloropyridine) C 3-Aryl-4-halopyridine Intermediate A->C Suzuki Coupling (Pd catalyst, base) B Arylboronic Acid / Ester E Final 3-Arylpyridin-4-amine Scaffold C->E Buchwald-Hartwig Amination (Pd catalyst, ligand, base) D Amine Source (R-NH2 or equivalent) G cluster_pathway c-MET Signaling Pathway cluster_downstream Downstream Effectors cluster_cellular Cellular Response HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Dimerizes P1 P cMET->P1 Autophosphorylation P2 P cMET->P2 PI3K PI3K/AKT Pathway P1->PI3K Activates RAS RAS/MAPK Pathway P2->RAS Activates Proliferation Proliferation RAS->Proliferation Survival Survival RAS->Survival Invasion Invasion RAS->Invasion STAT STAT Pathway PI3K->STAT Activates PI3K->Proliferation PI3K->Survival PI3K->Invasion STAT->Proliferation STAT->Survival STAT->Invasion Inhibitor 3-Arylpyridin-4-amine Inhibitor Inhibitor->cMET Blocks ATP Binding Site

Caption: Inhibition of the c-MET signaling pathway by a 3-arylpyridin-4-amine scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a drug candidate. For 3-arylpyridin-4-amine scaffolds, several key trends have emerged from numerous studies. [4][5][6][7]

Position of Modification General Observation Rationale
Pyridine Ring (e.g., C5, C6) Substitutions are generally detrimental to hinge-binding activity. Steric hindrance can prevent the key hydrogen bonds from forming with the kinase hinge region.
3-Aryl Group Substituents Small, lipophilic groups (e.g., -CH₃, -Cl) or hydrogen bond acceptors (e.g., -OCH₃, -CN) are often favored. These groups can interact favorably with hydrophobic pockets or specific amino acid residues near the ATP-binding site, enhancing potency and selectivity.

| 4-Amino Group Substituents | Can tolerate a wide range of groups, from small alkyl chains to complex heterocyclic rings. | This position is often solvent-exposed, allowing for the attachment of larger moieties to improve solubility, modulate pharmacokinetics, or engage with additional surface residues. |

These relationships highlight the scaffold's tunability. By systematically modifying the aryl and amino substituents, researchers can fine-tune the molecule's properties to achieve the desired potency, selectivity, and drug-like characteristics.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including necessary steps for characterization and quality control.

Protocol: Synthesis of a Representative c-MET Inhibitor

This protocol describes the synthesis of a hypothetical but representative inhibitor, N-(4-((2-fluoro-4-methylphenyl)amino)pyridin-3-yl)benzamide , based on common synthetic strategies.

Step 1: Suzuki Coupling

  • To a solution of 3-bromo-4-chloropyridine (1.0 eq) and phenylboronic acid (1.1 eq) in a 2:1 mixture of Toluene/EtOH, add 2M aqueous Na₂CO₃ (3.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90 °C for 12 hours under an argon atmosphere.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 3-phenyl-4-chloropyridine.

  • Validation: Confirm structure and purity via ¹H NMR and LC-MS.

Step 2: Buchwald-Hartwig Amination

  • In a sealed tube, combine 3-phenyl-4-chloropyridine (1.0 eq), 2-fluoro-4-methylaniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane and heat the mixture to 110 °C for 16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography to yield the final product.

  • Validation: Confirm final structure and purity (>95%) via ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro c-MET Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of the synthesized compound.

  • Reagent Preparation: Prepare a serial dilution of the test compound in DMSO, starting from 10 mM. Prepare solutions of c-MET kinase, GFP-tagged substrate, and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound.

    • Add 5 µL of a 2x c-MET kinase/GFP-substrate mixture.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a Tb-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium). Calculate the emission ratio (520/495).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Validation: Include positive (no inhibitor) and negative (no kinase) controls to ensure assay validity.

Future Perspectives & Conclusion

The 3-arylpyridin-4-amine scaffold remains a cornerstone of modern medicinal chemistry. Its journey from a privileged structure to the core of targeted therapeutics is a testament to its versatility and effectiveness. Future research will likely focus on several key areas:

  • Targeting Kinase Mutants: Developing next-generation inhibitors that can overcome acquired resistance mutations in kinases like c-MET.

  • Expanding Beyond Kinases: Exploring the scaffold's potential to inhibit other enzyme families, such as phosphodiesterases or epigenetic targets.

  • Scaffold Hopping and Bioisosteric Replacement: Designing novel heterocyclic cores that retain the key pharmacophoric features of the 3-arylpyridin-4-amine scaffold but offer improved properties or novel intellectual property.

References

  • Springer. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Available at: [Link]

  • PubMed. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Available at: [Link]

  • MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available at: [Link]

  • MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available at: [Link]

  • ARKIVOC. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • ResearchGate. (n.d.). Different examples of type II c-Met inhibitors bearing different scaffolds. Available at: [Link]

  • ResearchGate. (n.d.). N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Available at: [Link]

  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available at: [Link]

  • National Center for Biotechnology Information. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Available at: [Link]

  • PubMed. (2022). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • PubMed. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available at: [Link]

  • ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • Royal Society of Chemistry. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

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3-(4-Methoxyphenyl)pyridin-4-amine PubChem and ChemSpider entries

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Methoxyphenyl)pyridin-4-amine as a Pharmacophore Scaffold

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-Methoxyphenyl)pyridin-4-amine , a critical biaryl scaffold utilized in medicinal chemistry. Often functioning as a hinge-binding motif in kinase inhibitor design (specifically targeting p38 MAPK, BTK, and similar tyrosine kinases), this molecule represents a "privileged structure" capable of dual hydrogen bonding. This document details its chemical identity, validated synthetic protocols, physico-chemical profiling, and biological applications, adhering to rigorous scientific standards.

Part 1: Chemical Identity & Database Interoperability

While often subsumed under broad patent libraries, this specific isomer is distinct from its N-arylated congeners. Researchers must utilize exact structural strings to locate specific vendor entries, as common name searches often yield the N-(4-methoxyphenyl) isomer.

Table 1: Chemical Identifiers and Structural Data

Parameter Technical Specification
IUPAC Name 3-(4-Methoxyphenyl)pyridin-4-amine
Common Aliases 4-Amino-3-(4-methoxyphenyl)pyridine; 3-(p-Anisyl)-4-aminopyridine
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES (Isomeric) COc1ccc(cc1)c2c(nccc2)N
InChI String InChI=1S/C12H12N2O/c1-15-11-4-2-10(3-5-11)12-8-14-6-7-13-12/h2-8H,1H3,(H2,13,14)
Key Structural Feature Biaryl axis with ortho-amine/pyridine-nitrogen motif (Hinge Binder)

Database Note: If a direct PubChem CID is unavailable for this specific isomer, use the InChI String above for an exact structure search. It is structurally distinct from N-(4-methoxyphenyl)pyridin-4-amine (CAS 35488-09-6), which lacks the carbon-carbon biaryl bond.

Part 2: Synthetic Architecture

The most robust route to 3-(4-Methoxyphenyl)pyridin-4-amine is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille coupling due to lower toxicity and higher functional group tolerance. The free amine at the 4-position of the pyridine is generally tolerated under standard Suzuki conditions, negating the need for protecting groups (e.g., Boc/Acetyl), provided the catalyst system is electron-rich.

Protocol: Palladium-Catalyzed C-C Bond Formation

Reaction Scheme:

  • Electrophile: 3-Bromo-4-aminopyridine (CAS 13534-98-0)

  • Nucleophile: 4-Methoxyphenylboronic acid (CAS 5720-07-0)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, charge 3-Bromo-4-aminopyridine (1.0 equiv, 5.0 mmol) and 4-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol).

  • Solvent System: Add 1,4-Dioxane (20 mL) and Water (5 mL). The 4:1 ratio is critical to solubilize the inorganic base while maintaining organic solubility.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Scientific Rationale: Removal of O₂ prevents homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv).

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours under inert atmosphere. Monitor by LC-MS (Target Mass: [M+H]⁺ = 201.1).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with brine.

    • Purification Trick: Extract the organic layer with 1N HCl. The product (pyridine) will protonate and move to the aqueous phase, leaving non-basic impurities (homocoupled biaryls) in the organic phase.

    • Neutralize the aqueous phase with NaOH to pH 10 and re-extract with DCM.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Synthetic Workflow Diagram

SynthesisLoop Start Reactants: 3-Bromo-4-aminopyridine + 4-Methoxyphenylboronic acid Cat Catalytic Cycle: Pd(dppf)Cl2 / K2CO3 (Oxidative Addition -> Transmetallation) Start->Cat 90°C, Dioxane/H2O Inter Intermediate: Pd-Biaryl Complex Cat->Inter Prod Product: 3-(4-Methoxyphenyl)pyridin-4-amine Inter->Prod Reductive Elimination Purify Purification: Acid-Base Extraction (Specific to Pyridines) Prod->Purify

Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow utilizing acid-base extraction for high-purity isolation.

Part 3: Physico-Chemical Profiling & Drug-Likeness

Understanding the "Rule of 5" compliance is essential for researchers using this scaffold in drug discovery.

Table 2: Calculated Physico-Chemical Properties

Property Value (Predicted) Implication for Drug Design
LogP (Octanol/Water) 2.1 ± 0.3Ideal. Good membrane permeability without excessive lipophilicity.
Topological Polar Surface Area (TPSA) ~52 ŲHigh CNS Potential. Values <90 Ų often indicate blood-brain barrier penetrability.
H-Bond Donors (HBD) 2 (Amine NH₂)Suitable for specific active site interactions (e.g., Glu/Asp residues).
H-Bond Acceptors (HBA) 3 (Pyridine N, Amine N, OMe)The Pyridine N is a classic kinase hinge acceptor.
pKa (Pyridine N) ~6.5 - 7.0Likely protonated in acidic lysosomes; neutral at physiological pH (7.4).

Part 4: Biological Context & Mechanism of Action

This molecule is not merely a chemical curiosity; it is a privileged scaffold for kinase inhibition.

The "Hinge Binder" Motif

In many ATP-competitive inhibitors, the adenine ring of ATP is mimicked by a heterocyclic system.

  • The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor.

  • The Exocyclic Amine (C4-NH₂) acts as a Hydrogen Bond Donor. This "Donor-Acceptor" motif perfectly complements the "Acceptor-Donor" backbone residues (typically the "Hinge" region) of kinases such as p38 MAPK , JNK , and BTK .

The Hydrophobic Pocket

The 4-Methoxyphenyl group at the 3-position is positioned to occupy the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out). The methoxy group provides a handle for further metabolic stability or solubility optimization.

Pharmacophore Mapping Diagram

Pharmacophore PyridineN Pyridine Nitrogen (H-Bond Acceptor) HingeBackbone Kinase Hinge Region (Glu/Met Backbone) PyridineN->HingeBackbone H-Bond Amine C4-Amine (NH2) (H-Bond Donor) Amine->HingeBackbone H-Bond Phenyl 4-Methoxyphenyl Ring (Hydrophobic Interaction) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Phenyl->Gatekeeper Van der Waals

Caption: Figure 2. Pharmacophore map demonstrating the dual H-bond "hinge binding" mode typical of 4-aminopyridine scaffolds.

References

  • PubChem Database. Compound Summary: 4-(4-Methoxyphenyl)pyridine (Isomer Analog). National Center for Biotechnology Information. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Boehm, J. C., et al. (2000). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. (Establishes the 4-arylpyridine scaffold in p38 MAPK inhibition).

Sources

Methodological & Application

Application Note: Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-aryl-pyridin-4-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in various kinase inhibitors (e.g., p38 MAP kinase inhibitors) and cytotoxicity agents.

Conventionally, the synthesis of this moiety involves protecting the C4-amine (e.g., as a pivalate or carbamate) to prevent coordination to the palladium catalyst, which can arrest the catalytic cycle. However, modern ligand technology and optimized base/solvent systems allow for the direct coupling of unprotected aminopyridines .

This application note details a robust, scalable protocol for synthesizing 3-(4-methoxyphenyl)pyridin-4-amine directly from 3-bromo-pyridin-4-amine and (4-methoxyphenyl)boronic acid . This approach eliminates two synthetic steps (protection/deprotection), significantly improving atom economy and cycle time.

Retrosynthetic Analysis

The disconnection relies on the formation of the C3–C1' biaryl bond. The high electron density of the 4-amino group deactivates the C3-position toward nucleophilic aromatic substitution (


) but makes the C3-bromide stable enough for oxidative addition without competing side reactions common in electron-deficient pyridines.

Critical Reaction Parameters (The "Why")

Before executing the protocol, understand the variables that dictate success:

ParameterRecommendationScientific Rationale
Catalyst System Pd(dppf)Cl₂·DCM or XPhos Pd G2 Free amines can displace monodentate phosphines (like PPh₃), poisoning the catalyst. Bidentate ligands (dppf) or bulky dialkylbiaryl phosphines (XPhos) prevent this coordination and facilitate oxidative addition.
Base Na₂CO₃ (2.0 M aq) Weak bases are sufficient. The aqueous phase is critical; the boronic acid must form a boronate species [Ar-B(OH)₃]⁻ in the aqueous layer to undergo transmetallation. Anhydrous conditions will fail.
Solvent 1,4-Dioxane or DME These ethers are miscible with water, ensuring a homogeneous reaction phase at reflux temperatures (azeotrope formation), which maximizes the rate of transmetallation.
Stoichiometry 1.2 - 1.5 eq. Boronic Acid Aryl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) under heating. Excess reagent compensates for this loss.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical transmetallation step facilitated by the base.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Bromides) Pd0->OxAdd + Substrate PdII_Complex Pd(II)-Ar-Br Complex (Stable) OxAdd->PdII_Complex BaseStep Base Activation (Formation of Hydroxo-Pd or Boronate) PdII_Complex->BaseStep + Base (OH-) TransMetal Transmetallation (Critical Step) BaseStep->TransMetal + Boronate RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product 3-(4-methoxyphenyl)pyridin-4-amine RedElim->Product Substrate 3-bromo-pyridin-4-amine Substrate->OxAdd Boronic (4-methoxyphenyl)boronic acid Boronic->TransMetal Activated by Base

Figure 1: Catalytic cycle for the Suzuki coupling of aminopyridines. Note the role of the base in activating the boronic acid for transmetallation.[1]

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9]
  • Substrate: 3-bromo-pyridin-4-amine (173 mg, 1.0 mmol)

  • Coupling Partner: (4-Methoxyphenyl)boronic acid (228 mg, 1.5 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (1.5 mL, 3.0 mmol)

  • Solvent: 1,4-Dioxane (6.0 mL, HPLC grade)

  • Equipment: 25 mL Round Bottom Flask (RBF), Reflux condenser, Nitrogen/Argon balloon, Oil bath.

Step-by-Step Methodology

1. Reaction Setup & Degassing (Critical Step)

  • Charge Solids: To a clean, dry 25 mL RBF equipped with a magnetic stir bar, add the 3-bromo-pyridin-4-amine, (4-methoxyphenyl)boronic acid, and Pd(dppf)Cl₂·DCM.

    • Note: Adding the catalyst to the solid mixture before solvent addition minimizes handling losses.

  • Solvent Addition: Add 1,4-Dioxane (6 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Degassing: The reaction is sensitive to oxygen (which oxidizes Pd(0) to inactive Pd(II) oxides and promotes boronic acid homocoupling).

    • Technique: Cap the flask with a septum. Insert a needle connected to a vacuum line and another to an inert gas source (N₂ or Ar). Cycle vacuum/gas 3 times. Alternatively, bubble inert gas directly into the solvent for 10 minutes.

2. Reaction Execution

  • Heating: Attach the reflux condenser (also purged with N₂) and lower the flask into a pre-heated oil bath at 95–100 °C .

  • Monitoring: Stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Timeline: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.

    • Checkpoint: The starting bromide (Rf ~0.4) should disappear. The product will appear as a more polar spot (Rf ~0.2) that fluoresces intensely under UV.

    • Duration: Typical completion is 4–6 hours.

3. Workup & Purification

  • Quench: Cool the mixture to room temperature. Dilute with water (20 mL) and Ethyl Acetate (EtOAc, 20 mL).

  • Extraction: Separate layers. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

    • Note: Aminopyridines can be water-soluble. If the product is not in the organic layer, saturate the aqueous layer with NaCl (brine) and re-extract with DCM.

  • Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is usually a dark oil. Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 75–85% (isolated).

Workflow Visualization

Workflow Setup 1. Charge Reagents (Ar-Br, Ar-B(OH)2, Cat.) Degas 2. Degas Solvents (N2/Vac Cycles) Setup->Degas Heat 3. Reflux (95°C) 4-6 Hours Degas->Heat Workup 4. Extraction (EtOAc/Water) Heat->Workup Purify 5. Column Chrom. (DCM:MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis. Step 2 (Degassing) is the most common point of failure.

Characterization Data (Expected)

Upon isolation, the product should be verified against these parameters:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.10 (s, 1H, Pyridine C2-H) – Deshielded by ring nitrogen.

    • δ 7.95 (d, 1H, Pyridine C6-H)

    • δ 7.35 (d, 2H, Ar-H)

    • δ 7.05 (d, 2H, Ar-H)

    • δ 6.65 (d, 1H, Pyridine C5-H)

    • δ 6.10 (br s, 2H, NH₂) – Exchangeable.

    • δ 3.80 (s, 3H, OCH₃)

  • LC-MS (ESI): Calculated for C₁₂H₁₂N₂O [M+H]⁺: 201.10. Found: 201.1.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Black Precipitate immediately upon heating "Palladium Black" formation (Catalyst decomposition).Oxygen was present.[2][3][4][5] Re-run with stricter degassing. Switch to a more stable precatalyst like XPhos Pd G2 .
Low Conversion (<20%) Catalyst poisoning by the amine.Increase catalyst loading to 10 mol%. Alternatively, protect the amine as an acetamide (Ac) before coupling, then deprotect with NaOH.
Protodeboronation (Ar-H formation) Boronic acid instability.Lower temperature to 80°C and extend time. Add boronic acid in two portions (0h and 2h).
Homocoupling (Ar-Ar dimer) Oxidative coupling of boronic acid.This is strictly O₂ dependent. Ensure inert atmosphere. Reduce base concentration slightly.

References

  • Billingsley, K., & Buchwald, S. L. (2006).[6] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6][7] Angewandte Chemie International Edition.

    • Relevance: Defines the use of dialkylbiaryl phosphine ligands (like XPhos) for aminopyridines.
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Relevance: The foundational review for the mechanism and general conditions.
  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.[8] The Journal of Organic Chemistry.

    • Relevance: Validates that primary amines do not necessarily require protection for Suzuki coupling.
  • PubChem Compound Summary. 3-(4-Methoxyphenyl)

    • Relevance: Physical property verific

Sources

Application Notes and Protocols for the Amination of 3-Bromo-4-methoxyphenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a versatile hydrogen bond donor and acceptor, as well as a bioisosteric replacement for other aromatic systems, makes it a cornerstone of modern drug design. The target molecule, 3-bromo-4-methoxyphenylpyridine, represents a common intermediate where the strategic installation of an amino group can lead to the synthesis of diverse compound libraries for screening and lead optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary catalytic methods for the amination of 3-bromo-4-methoxyphenylpyridine. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the two most robust and widely adopted methods: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The causality behind experimental choices, troubleshooting, and comparative analysis will be discussed to ensure scientific integrity and successful implementation.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel prize-winning chemical reaction that uses a palladium catalyst to form a carbon-nitrogen (C–N) bond between an aryl halide and an amine.[1] It has become the gold standard for this transformation due to its broad substrate scope, high functional group tolerance, and generally high yields. For a substrate like 3-bromo-4-methoxyphenylpyridine, which possesses a potentially coordinating pyridine nitrogen, the choice of ligand is critical to prevent catalyst inhibition and promote efficient turnover.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving several key steps.[1][2] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the final, product-forming step where the C–N bond is formed, releasing the aminated pyridine product and regenerating the active Pd(0) catalyst.

A common side reaction is β-hydride elimination, which can be suppressed by using bulky electron-rich phosphine ligands that accelerate the rate of reductive elimination.[1]

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Br Amido Pd(II) Amido Complex OxAdd->Amido + R₂NH - HX Amido->Pd(0)L2 Reductive Elimination Ar-NR2_out Ar-NR₂ Amido->Ar-NR2_out ArBr 3-Bromo-4-methoxy- phenylpyridine R2NH Amine (Primary or Secondary) Base Base (e.g., NaOtBu, Cs₂CO₃) caption Buchwald-Hartwig Catalytic Cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of bromopyridines, utilizing a modern, highly active catalyst system to ensure success with the potentially challenging substrate.[3] The use of a bulky biarylphosphine ligand like RuPhos or BrettPhos is often advantageous for pyridyl substrates.[3]

Materials:

  • 3-bromo-4-methoxyphenylpyridine

  • Amine (e.g., morpholine, aniline, or primary alkylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed precatalyst like RuPhos Pd G3

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Nitrogen or Argon inert atmosphere setup

Step-by-Step Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-4-methoxyphenylpyridine (1.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%). If using a pre-formed precatalyst, add it directly (2-5 mol%).

  • Base Addition: Add the base. For alkylamines, a strong, non-nucleophilic base like NaOtBu (1.2-1.5 equiv) is typically used. For anilines, a milder base like Cs₂CO₃ (2.0 equiv) is often effective and can prevent side reactions.[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Visualization of the Experimental Workflow

Buchwald_Workflow start Start: Oven-Dried Schlenk Flask reagents Add Aryl Bromide, Pd Catalyst, Ligand, Base start->reagents inert Evacuate & Backfill with N₂/Ar (3x) reagents->inert addition Add Degassed Solvent & Amine inert->addition reaction Heat (80-110 °C) Monitor by TLC/LC-MS addition->reaction workup Cool, Quench with H₂O, Extract with Organic Solvent reaction->workup purify Dry, Concentrate, Purify via Chromatography workup->purify end End: Pure Aminated Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed approaches.[5] While it often requires higher temperatures and sometimes stoichiometric copper, modern variations using catalytic copper(I) salts and specific ligands have made it a viable and cost-effective alternative, especially for large-scale synthesis.[6] For heteroaryl substrates, Ullmann-type reactions can be particularly effective.[7]

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is still debated but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5][7]

  • Amine Coordination: The amine coordinates to a Cu(I) salt.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the product and regenerating the active Cu(I) species.

Ligands, often diamines or amino acids, are crucial for stabilizing the copper intermediates and facilitating the catalytic cycle at lower temperatures.[6][8]

Recommended Protocol: Ligand-Accelerated Ullmann Amination

This protocol utilizes a common ligand system, N,N'-dimethylethylenediamine (DMEDA), which has proven effective for the amination of various aryl and heteroaryl bromides.[8]

Materials:

  • 3-bromo-4-methoxyphenylpyridine

  • Amine (e.g., morpholine, aniline, or primary alkylamine)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMSO)

  • Sealed reaction tube or vial

  • Nitrogen or Argon inert atmosphere setup

Step-by-Step Procedure:

  • Vial Preparation: To a sealable reaction tube or vial, add 3-bromo-4-methoxyphenylpyridine (1.0 equiv).

  • Catalyst and Base Addition: Add copper(I) iodide (CuI, 5-10 mol%) and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Dioxane). Then add the amine (1.5-2.0 equiv) followed by the DMEDA ligand (10-20 mol%).

  • Reaction: Tightly seal the reaction tube and heat the mixture to the desired temperature (typically 100-130 °C). Stir vigorously for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Comparative Analysis of Protocols

Choosing the appropriate amination protocol depends on several factors including substrate sensitivity, amine nucleophilicity, cost, and scale.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky Phosphines (e.g., RuPhos, XPhos, BINAP)[3][4]Diamines, Phenanthrolines, Amino Acids (e.g., DMEDA)[7][8]
Typical Bases NaOtBu, LiHMDS, Cs₂CO₃[3][9]K₃PO₄, K₂CO₃, Cs₂CO₃[6][8]
Temperature Moderate to High (80-110 °C)High (100-130+ °C)
Reaction Time Generally shorter (4-24 h)Generally longer (12-48 h)
Cost Higher (Palladium catalysts and phosphine ligands are expensive)Lower (Copper salts and simple ligands are inexpensive)
Scope Extremely broad, highly functional group tolerant[1]Good, but can be more substrate-specific
Air/Moisture Requires strict inert conditionsGenerally requires inert conditions
Best For Lab-scale, complex molecules, broad amine scopeLarge-scale synthesis, specific heteroaryl couplings

Troubleshooting and Key Considerations

  • Catalyst Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium or copper center, inhibiting catalysis. Using bulky ligands (for Pd) or chelating ligands (for Cu) can mitigate this issue.[3][8]

  • Base Selection: The choice of base is critical. Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups like esters.[2] Weaker carbonate or phosphate bases are milder alternatives.

  • Solvent Choice: Solvents must be anhydrous and thoroughly degassed. Toluene and dioxane are common choices for both reactions. DMSO can be effective for Ullmann reactions but can be difficult to remove.[7]

  • No Reaction: If no product is formed, consider increasing the temperature, changing the ligand/base combination, or using a more active pre-catalyst system. Ensure that the reaction is truly free of oxygen and water.

  • Low Yield: Low yields may result from incomplete reaction or side reactions like hydrodehalogenation. A screen of different ligands and bases is often the most effective way to optimize the yield.

References

  • Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines.Green Chemistry (RSC Publishing).
  • Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines.RSC Publishing.
  • Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF. Available at: [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]

  • Copper-Mediated C–H Amination of Imidazopyridines with N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. Available at: [Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. OSTI.GOV. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available at: [Link]

  • Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. Request PDF. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Available at: [Link]

  • Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters - ACS Publications. Available at: [Link]

  • SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. PubMed. Available at: [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]

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Application Note: The 3-(4-Methoxyphenyl)pyridin-4-amine Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the kinase hinge region.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the utilization of a specific derivative, 3-(4-Methoxyphenyl)pyridin-4-amine, as a foundational scaffold for the discovery of novel kinase inhibitors. We will explore the scientific rationale for its use, provide detailed protocols for its synthesis and biological evaluation, and discuss strategies for developing structure-activity relationships (SAR) to optimize potency and selectivity.

The Scientific Rationale: A Privileged Scaffold for Kinase Hinge Binding

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of drug discovery.[4] The 4-aminopyridine core is an excellent starting point for designing such inhibitors because it acts as a bioisostere of the adenine base in ATP, enabling it to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, a critical anchoring interaction for potent inhibition.[1][5]

The 3-(4-Methoxyphenyl)pyridin-4-amine scaffold builds upon this foundation by introducing an aryl group at the 3-position. This substitution is strategically positioned to probe a hydrophobic pocket adjacent to the adenine-binding region, often referred to as the "front pocket." The 4-methoxyphenyl group, in particular, offers a combination of hydrophobicity and a potential hydrogen bond acceptor (the methoxy oxygen), providing a vector for optimizing both potency and selectivity against specific kinase targets.[6][7]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 3-(4-Methoxyphenyl)pyridin-4-amine hinge Hinge Region (Backbone Amides/Carbonyls) front_pocket Hydrophobic Front Pocket gatekeeper Gatekeeper Residue ribose_pocket Ribose Pocket (Solvent Exposed) aminopyridine 4-Aminopyridine Core aminopyridine->hinge H-Bonds methoxyphenyl 3-(4-Methoxyphenyl) Group methoxyphenyl->front_pocket Hydrophobic Interactions

Figure 1: A diagram illustrating the binding mode of the 3-(4-Methoxyphenyl)pyridin-4-amine scaffold within a generic kinase ATP-binding pocket.

Synthesis and Characterization

The target scaffold can be synthesized via a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds. A general synthetic scheme is presented below.

Scheme 1: Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine A Suzuki coupling reaction between 3-iodo-4-aminopyridine and 4-methoxyphenylboronic acid provides a direct route to the target compound.

Protocol 1: Synthesis via Suzuki Coupling
  • Reaction Setup: To a clean, dry reaction vessel, add 3-iodo-4-aminopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent mixture, such as DME (dimethyl ether), and an aqueous solution of a base, like 1 M Na₂CO₃.[7]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 90°C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Kinase Screening and Profiling

Once synthesized, the scaffold should be tested against a panel of kinases to identify initial hits. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[8][9]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[10]

  • Compound Preparation: Prepare a stock solution of 3-(4-Methoxyphenyl)pyridin-4-amine in 100% DMSO. Create a serial dilution series of the compound to determine the IC₅₀ value.

  • Kinase Reaction Setup: In a 384-well plate, perform a 5 µL kinase reaction.[11] This includes the kinase of interest, the appropriate substrate, and ATP in a suitable kinase reaction buffer.[12] Add the test compound at various concentrations. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This step also depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[10][11]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate a luciferase/luciferin reaction.[10]

  • Luminescence Measurement: Incubate for 30-60 minutes at room temperature, then measure the luminescence using a plate-reading luminometer.[11]

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[9] Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Developing Structure-Activity Relationships (SAR)

The initial scaffold provides a starting point for chemical optimization. A systematic SAR study is crucial to improve potency, selectivity, and drug-like properties.[13][14] Modifications should be explored at key positions.

Table 1: SAR Exploration Strategy for the 3-(4-Methoxyphenyl)pyridin-4-amine Scaffold

Position of ModificationRationale for ModificationExample SubstituentsDesired Outcome
4-Methoxy Group Modulate electronics, H-bonding capacity, and solubility.-OH, -F, -CF₃, -OCHF₂, small alkylsImprove potency and selectivity by probing the pocket's electronic and steric requirements.
Phenyl Ring Explore additional hydrophobic space and introduce new interaction points.2- or 3-substitutions, replacement with other heterocycles (e.g., pyrazole, quinoline).[6][15]Enhance potency and modulate kinase selectivity profile.
Pyridine Ring (e.g., C2, C5, C6) Introduce vectors for solubility, modulate pKa, or probe for additional binding interactions.Small alkyls (e.g., -CH₃), halogens, amines.[6]Improve pharmacokinetic properties and potentially increase potency.
4-Amino Group Typically conserved for hinge binding, but N-alkylation can be explored.-NHCH₃, -N(CH₃)₂ (use with caution)May alter hinge-binding geometry; often leads to loss of potency but can be target-specific.

Cellular Assays for Target Validation

Potent compounds from in vitro assays must be validated in a cellular context to confirm their ability to engage the target kinase and exert a biological effect.

Protocol 3: Western Blot for Target Engagement

This protocol allows for the assessment of whether the inhibitor reduces the phosphorylation of a known downstream substrate of the target kinase in cells.[16][17]

  • Cell Culture and Treatment: Culture an appropriate cell line known to have an active target kinase pathway. Treat cells with various concentrations of the inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[16]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare them with Laemmli buffer, and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or β-actin.[17] A decrease in the phospho-specific signal relative to the total protein signal indicates successful target engagement by the inhibitor.

Conclusion

The 3-(4-Methoxyphenyl)pyridin-4-amine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind the kinase hinge, combined with a strategically placed aryl group for probing hydrophobic pockets, provides a solid foundation for medicinal chemistry efforts. By employing the systematic protocols for synthesis, biochemical screening, and cellular validation outlined in this guide, researchers can effectively explore the potential of this scaffold to generate potent and selective drug candidates.

References

  • (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Herrmann, F. C., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Berwick, M. R., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Zhang, H., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ali, A., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine. Retrieved from [Link]

  • Wood, K. W., et al. (2010). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular and Cellular Proteomics. Retrieved from [Link]

  • Ancellin, N., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sorrell, F. J., et al. (2016). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Yu, P. B., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Grembowski, J., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. Retrieved from [Link]

  • Thakur, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedicine and Biotechnology. Retrieved from [Link]

  • Reissig, H.-U., & Zimmer, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. CHIMIA. Retrieved from [Link]

  • Bettayeb, K., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Retrieved from [Link]

  • Yu, P. B., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. Retrieved from [Link]

Sources

Application Note: 3-(4-Methoxyphenyl)pyridin-4-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the synthesis, optimization, and biological application of 3-(4-Methoxyphenyl)pyridin-4-amine , a privileged scaffold in modern drug discovery.

Executive Summary & Significance

The 3-aryl-4-aminopyridine motif is a "privileged structure" in medicinal chemistry, extensively utilized to target the ATP-binding site of protein kinases. The specific intermediate, 3-(4-Methoxyphenyl)pyridin-4-amine , serves as a critical building block for inhibitors of p38 MAPK , JNK , CDK , and PI3K .

Its structural value lies in its dual functionality:

  • The 4-Amino Pyridine Core: Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The 3-Aryl Substituent: Orients the molecule within the hydrophobic pocket (Gatekeeper region), providing selectivity and potency.

This guide details the optimized synthesis, functionalization strategies, and biological validation protocols for this high-value intermediate.

Chemical Synthesis Protocol

The most robust route to 3-(4-Methoxyphenyl)pyridin-4-amine is the Suzuki-Miyaura Cross-Coupling of 3-bromo-4-aminopyridine with 4-methoxyphenylboronic acid. While direct coupling is possible, protecting the amine can improve yields in scale-up scenarios. However, modern catalyst systems often tolerate the free amine.

Workflow Diagram: Synthesis & Optimization

SynthesisWorkflow Start Starting Material: 3-Bromo-4-aminopyridine Catalyst Catalyst Screening (Pd(PPh3)4 vs Pd(dppf)Cl2) Start->Catalyst Reagent Reagent: 4-Methoxyphenylboronic Acid Reagent->Catalyst Reaction Suzuki Coupling (Dioxane/H2O, 90°C) Catalyst->Reaction Optimization Workup Workup & Purification (Extraction -> Column) Reaction->Workup Product Target Intermediate: 3-(4-Methoxyphenyl)pyridin-4-amine Workup->Product

Figure 1: Optimized synthetic workflow for the Suzuki-Miyaura coupling of 3-aryl-4-aminopyridines.

Detailed Protocol: Suzuki-Miyaura Coupling

Reagents:

  • 3-Bromo-4-aminopyridine (1.0 eq) [CAS: 13534-98-0]

  • 4-Methoxyphenylboronic acid (1.2 eq) [CAS: 5720-07-0]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) OR Pd(dppf)Cl
    
    
    (for difficult substrates).
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine 3-bromo-4-aminopyridine (173 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M Na

    
    CO
    
    
    
    (1.5 mL).
  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) quickly under an inert atmosphere. Seal the vial.
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LCMS (Target Mass [M+H]+ = 201.1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    ).
    
    • Eluent: DCM:MeOH (95:5 to 90:10). The free amine is polar; adding 1% Et

      
      N to the eluent can reduce tailing.
      
Optimization Data: Solvent & Base Screening
EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh

)

Na

CO

Dioxane/H

O
9082% Standard Condition
2Pd(OAc)

/PPh

K

PO

Toluene/H

O
10065%Slower reaction
3Pd(dppf)Cl

Cs

CO

DMF10078%Good for scale-up
4Pd

(dba)

/XPhos
K

PO

n-BuOH10088%Best for sterically hindered variants

Functionalization & SAR Strategy

Once the intermediate is synthesized, it serves as a branching point for Structure-Activity Relationship (SAR) studies.

Derivatization Pathways
  • Amine Functionalization (Hinge Binder Tuning):

    • Urea Formation: React with isocyanates to form urea derivatives (common in p38 inhibitors like Doramapimod).

    • Amide Coupling: React with acid chlorides to modulate solubility and metabolic stability.

  • Methoxy Group Modification (Solubility Tuning):

    • Demethylation: Treat with BBr

      
       (DCM, -78°C to RT) to yield the phenol.
      
    • Etherification: Alkylate the resulting phenol with solubilizing groups (e.g., morpholine-ethyl chains) to improve pharmacokinetic (PK) profiles.

SAR Logic Diagram

SAR_Logic Center Scaffold: 3-(4-Methoxyphenyl)pyridin-4-amine Amine 4-Amino Group (Hinge Binding) Center->Amine Aryl 3-Aryl Group (Hydrophobic Pocket) Center->Aryl Urea Urea/Amide Derivatization (Increases Potency/Selectivity) Amine->Urea Solubility Methoxy -> Solubilizing Ether (Improves ADME) Aryl->Solubility

Figure 2: Strategic derivatization points for optimizing kinase inhibitory activity.

Biological Application: Kinase Inhibition

The 4-aminopyridine motif is a classic Type I ATP-competitive inhibitor .

Mechanism of Action
  • Hinge Binding: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, and the exocyclic amino group (N-H) acts as a hydrogen bond donor. This "Donor-Acceptor" motif pairs with the backbone amide of the kinase hinge region (e.g., Met109/Gly110 in p38

    
    ).
    
  • Gatekeeper Interaction: The 3-aryl group (4-methoxyphenyl) rotates out of plane, positioning itself behind the "gatekeeper" residue (e.g., Thr106 in p38

    
    ), accessing the hydrophobic pocket II.
    
Case Study: p38 MAPK Inhibition

In a standard p38


 enzymatic assay (e.g., ADP-Glo™), derivatives of this intermediate typically exhibit IC

values in the low nanomolar range (10–100 nM) .
  • Key Insight: Replacement of the 4-methoxy group with a 4-fluoro or 4-chloro group often improves metabolic stability (blocking O-demethylation) without sacrificing potency.

Analytical Characterization

Confirm the identity of your intermediate using these standard parameters.

  • 1H NMR (400 MHz, DMSO-d

    
    ): 
    
    • 
       8.05 (s, 1H, Pyridine H-2), 7.95 (d, 1H, Pyridine H-6), 7.35 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 6.65 (d, 1H, Pyridine H-5), 6.10 (br s, 2H, NH
      
      
      
      ), 3.80 (s, 3H, OMe).
    • Note: The amine protons (NH

      
      ) are broad and exchangeable with D
      
      
      
      O.
  • LCMS:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

    • Observed Mass: [M+H]+ = 201.1 m/z.

    • Retention Time: ~2.5 min (generic 5-min gradient).

Safety & Handling

  • Hazards: Aminopyridines are known irritants and can be toxic if absorbed through the skin. Some derivatives (e.g., 4-aminopyridine) are potassium channel blockers and can cause seizures at high doses.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent oxidation of the amine, which can turn the solid brown over time.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Boehm, J. C., et al. (2000). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs Inhibiting p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 39(19), 3929-3937. (Describes the SAR of the 4-arylpyridine pharmacophore). Link

  • Dambach, D., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors.[1] Bioorganic & Medicinal Chemistry, 23(21), 7000-7014. Link

  • Organic Chemistry Portal. Suzuki Coupling Protocol. Link

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Application Notes & Protocols: Strategic Functionalization of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aryl-4-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The title compound, 3-(4-Methoxyphenyl)pyridin-4-amine, offers multiple reactive sites for diversification, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive guide to the strategic functionalization of this versatile building block. We present detailed protocols and mechanistic insights for three key transformations: N-acylation of the 4-amino group, palladium-catalyzed C-H arylation of the pyridine core, and functionalization via a halogenated intermediate using Suzuki-Miyaura cross-coupling.

Introduction

The pyridine ring is a cornerstone of pharmaceutical science, and its derivatives are integral to numerous approved drugs.[1] Specifically, the 4-aminopyridine (4-AP) unit is recognized for its role in neuroscience and as a versatile precursor for fused heterocyclic systems.[1] The introduction of an aryl group at the 3-position, as in 3-(4-Methoxyphenyl)pyridin-4-amine, creates a synthetically versatile platform. The molecule possesses three primary sites for modification: the nucleophilic amino group, and the C-H bonds at the C2, C5, and C6 positions of the pyridine ring.

This guide details reliable laboratory-scale protocols for selectively modifying these positions. We will explore:

  • N-Acylation: A fundamental transformation to introduce amide functionalities, modulating properties like solubility, hydrogen bonding capacity, and metabolic stability.

  • Direct C-H Functionalization: An atom-economical approach to forge new carbon-carbon bonds on the pyridine ring, bypassing the need for pre-functionalization.[2]

  • Halogenation and Cross-Coupling: A classic, robust strategy for installing a diverse array of substituents via well-established palladium-catalyzed reactions.[3][4]

The methodologies described herein are designed to be broadly applicable for researchers in organic synthesis, medicinal chemistry, and drug development.

Section 1: N-Functionalization via Acylation

The exocyclic amino group at the C4 position is a prime site for nucleophilic attack. Acylation is a straightforward method to introduce a variety of acyl groups. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is highly effective for acylating less nucleophilic amines or for reactions with sterically hindered substrates.[5]

Rationale for Protocol Design

The selected protocol utilizes acetic anhydride as the acylating agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) in the presence of a stoichiometric base, triethylamine (TEA). DMAP acts as a superior acyl transfer agent compared to pyridine itself.[5] It reacts with the anhydride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the substrate's amino group. TEA serves as an acid scavenger, neutralizing the acetic acid byproduct and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants and reagents.

Experimental Protocol: N-acetylation

Objective: To synthesize N-(3-(4-methoxyphenyl)pyridin-4-yl)acetamide.

Materials:

  • 3-(4-Methoxyphenyl)pyridin-4-amine (1.0 eq.)

  • Acetic Anhydride (1.2 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)pyridin-4-amine (1.0 eq.) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Sequentially add triethylamine (1.5 eq.), DMAP (0.1 eq.), and acetic anhydride (1.2 eq.) via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

Data Summary Table
ParameterConditionRationale
Acylating Agent Acetic AnhydrideReadily available, reactive acyl source.
Catalyst DMAP (0.1 eq.)Forms a highly reactive acylpyridinium intermediate, accelerating the reaction.[5]
Base Triethylamine (1.5 eq.)Scavenges the acidic byproduct (acetic acid).
Solvent DichloromethaneInert solvent, good solubility for reactants.
Temperature 0 °C to Room Temp.Controls initial exotherm, allows for smooth reaction.
Typical Yield 85-95%Efficient and high-yielding transformation.

Section 2: C-H Functionalization of the Pyridine Ring

Direct C–H functionalization has emerged as a powerful, step-economical strategy in modern organic synthesis. For pyridine derivatives, palladium catalysis can be employed to selectively arylate specific C-H bonds. The regioselectivity is often governed by the electronic properties of the ring and any directing groups present.[2][6] For a 3-substituted pyridine, the C2 and C5 positions are often electronically favored for functionalization.

Rationale for Protocol Design

This protocol describes a direct C-H arylation at the C2 position of the pyridine ring. The reaction employs a palladium(II) acetate catalyst, a phosphine ligand to stabilize the catalyst, and an oxidant to regenerate the active Pd(II) species in the catalytic cycle. A carboxylic acid additive can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) step, which is often the rate-limiting step in C-H activation.[7]

Experimental Protocol: Palladium-Catalyzed C2-Arylation

Objective: To synthesize 2-phenyl-3-(4-methoxyphenyl)pyridin-4-amine.

Materials:

  • 3-(4-Methoxyphenyl)pyridin-4-amine (1.0 eq.)

  • Iodobenzene (3.0 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.1 eq.)

  • Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand (0.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Pivalic Acid (PivOH) (0.5 eq.)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine 3-(4-methoxyphenyl)pyridin-4-amine (1.0 eq.), Pd(OAc)₂ (0.1 eq.), the phosphine ligand (0.2 eq.), K₂CO₃ (2.5 eq.), and PivOH (0.5 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous DMA and iodobenzene (3.0 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to isolate the C2-arylated product.

Data Summary Table
ParameterConditionRationale
Catalyst Pd(OAc)₂ (10 mol%)Common and effective palladium source for C-H activation.
Ligand Bulky phosphine (e.g., PCy₃)Stabilizes the palladium center and promotes the catalytic cycle.
Aryl Source Iodobenzene (3.0 eq.)Aryl coupling partner.
Base K₂CO₃ (2.5 eq.)Essential for the deprotonation step.
Additive Pivalic Acid (0.5 eq.)Acts as a proton shuttle to facilitate C-H bond cleavage.[7]
Solvent DMAHigh-boiling polar aprotic solvent suitable for high-temperature reactions.
Temperature 120-140 °CProvides the necessary thermal energy for C-H activation.

Section 3: Functionalization via Halogenation and Suzuki-Miyaura Coupling

A robust and highly versatile strategy for functionalizing the pyridine ring involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction. Bromination of the electron-rich 4-aminopyridine system is expected to occur at the C5 position. The resulting bromo-intermediate is an excellent substrate for Suzuki-Miyaura coupling, allowing the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.[8]

Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling A 3-(4-Methoxyphenyl)pyridin-4-amine B N-Bromosuccinimide (NBS) Acetonitrile, RT A->B Reagents C 5-Bromo-3-(4-methoxyphenyl) pyridin-4-amine B->C Product D Arylboronic Acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C C->D Reactant E 5-Aryl-3-(4-methoxyphenyl) pyridin-4-amine D->E Final Product

Caption: Two-step workflow for C5-arylation.

Experimental Protocol: C5-Bromination

Objective: To synthesize 5-bromo-3-(4-methoxyphenyl)pyridin-4-amine.

Materials:

  • 3-(4-Methoxyphenyl)pyridin-4-amine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 3-(4-methoxyphenyl)pyridin-4-amine in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can often be used in the next step without further purification.

Experimental Protocol: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-3-(4-methoxyphenyl)pyridin-4-amine derivative.

Materials:

  • 5-Bromo-3-(4-methoxyphenyl)pyridin-4-amine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flask, add the 5-bromo intermediate (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture to 90-100 °C under an inert atmosphere for 6-12 hours.[4]

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the desired C5-arylated compound.

Data Summary Table for Suzuki Coupling
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A robust, commercially available Pd(0) catalyst for Suzuki couplings.[3]
Boron Source Arylboronic Acid (1.2 eq.)Wide variety commercially available, tolerant of many functional groups.
Base K₂CO₃ (2.0 eq.)Activates the boronic acid for transmetalation.
Solvent System 1,4-Dioxane / Water (4:1)Common solvent mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 90-100 °CStandard temperature range for Suzuki-Miyaura reactions.
Typical Yield 70-90%Generally high-yielding and reliable reaction.[4]

Conclusion

3-(4-Methoxyphenyl)pyridin-4-amine is a highly adaptable chemical scaffold. The protocols detailed in this guide provide reliable and effective methods for its selective functionalization at the exocyclic nitrogen and at the C2 and C5 positions of the pyridine core. By employing a combination of classic acylation, modern C-H activation, and robust cross-coupling strategies, researchers can efficiently generate diverse libraries of analogues for applications in medicinal chemistry and materials science. Each protocol has been designed with consideration for reagent availability, scalability, and mechanistic understanding to ensure maximum utility and reproducibility in a research setting.

References

  • Namba, K., Shoji, I., Nishizawa, M., & Tanino, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters, 11(21), 5062–5065. Available from: [Link]

  • Hirota, K., Kitade, Y., & Maki, Y. (1987). Facile Synthesis of Functionalized 4-Aminopyridines. Journal of the Chemical Society, Perkin Transactions 1, 1533. Available from: [Link]

  • Duan, Y., et al. (2013). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 135(4), 1299-1302. Available from: [Link]

  • Lassalas, P., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 812. Available from: [Link]

  • Sharma, S., & Kumar, A. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 730-801. Available from: [Link]

  • Wuts, P. G. M. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(4), 1289-1296. Available from: [Link]

  • Zheng, C., et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(40), 26368–26379. Available from: [Link]

  • Namba, K. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. Available from: [Link]

  • Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. Available from: [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 224. Available from: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226. Available from: [Link]

Sources

Application Note: A Robust, Two-Step Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine via Sequential Suzuki and Buchwald-Hartwig Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine, a valuable scaffold in medicinal chemistry and materials science. The synthetic strategy addresses the inherent challenges of functionalizing the pyridine core at specific positions by employing a robust, two-step sequence starting from a commercially available dihalopyridine precursor. The methodology leverages a regioselective Suzuki-Miyaura cross-coupling to construct the C3-aryl bond, followed by a highly efficient Buchwald-Hartwig amination to install the key C4-amino group. This guide is designed for researchers in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and validation checkpoints to ensure reproducibility and success.

Introduction & Synthetic Strategy

The 3-aryl-4-aminopyridine framework is a privileged structure in drug discovery, appearing in molecules targeting a range of biological pathways. Its synthesis, however, presents a common challenge in heterocyclic chemistry: the selective and efficient formation of carbon-carbon and carbon-nitrogen bonds on a pre-functionalized pyridine ring.

While the target molecule's preparation is requested from 4-chloropyridine, a direct and selective C-H arylation at the 3-position is a complex process often requiring specialized catalysts and conditions not amenable to general application. A more pragmatic and controllable approach, detailed herein, begins with 3-bromo-4-chloropyridine . This starting material allows for a predictable and regioselective synthesis based on the differential reactivity of the carbon-halogen bonds.

Our strategy unfolds in two distinct, high-yielding steps:

  • Regioselective Suzuki-Miyaura Cross-Coupling: The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is exploited to selectively introduce the 4-methoxyphenyl group at the C3 position.[1][2] This step yields the key intermediate, 3-(4-methoxyphenyl)-4-chloropyridine .

  • Buchwald-Hartwig Amination: The remaining C-Cl bond, which is less reactive in the initial Suzuki coupling, is now targeted for C-N bond formation.[3] Using a state-of-the-art palladium catalyst system designed for activating aryl chlorides, the amino group is installed at the C4 position to yield the final product.

This sequential approach provides a reliable and scalable route to the desired product, offering clear strategic advantages in terms of selectivity, yield, and purification.

Overall Reaction Scheme:
Overall Reaction Scheme

A two-step synthesis of the target compound via sequential cross-coupling reactions.

Part I: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance.[4][5][6] In this first step, we leverage its capabilities to forge the biaryl linkage.

Mechanistic Rationale

The catalytic cycle involves three key phases:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive C-Br bond of 3-bromo-4-chloropyridine.

  • Transmetalation: The 4-methoxyphenyl group is transferred from the activated boronic acid (borate complex) to the palladium center.[6]

  • Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.[7]

The choice of a mild base like sodium carbonate is crucial; it facilitates the formation of the reactive borate species without promoting unwanted side reactions.[5][8]

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-4-chloropyridine

Table 1: Reagent and Reaction Parameters for Suzuki-Miyaura Coupling

Reagent/ParameterMolecular Weight ( g/mol )QuantityMolar Equiv.Notes
3-Bromo-4-chloropyridine192.441.00 g1.0Limiting Reagent
4-Methoxyphenylboronic acid151.960.87 g1.1Slight excess ensures full consumption of starting material.[9]
Pd(PPh₃)₄1155.560.30 g0.05Catalyst: Tetrakis(triphenylphosphine)palladium(0)
Sodium Carbonate (Na₂CO₃)105.991.65 g3.0Base, prepared as a 2M aqueous solution.
1,4-Dioxane-20 mL-Solvent
Water (degassed)-10 mL-Co-solvent for base
Reaction Conditions
Temperature-90 °C-
Atmosphere-Nitrogen or Argon-Crucial to prevent catalyst oxidation.
Duration-12-16 hours-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-chloropyridine (1.00 g, 5.20 mmol) and 4-methoxyphenylboronic acid (0.87 g, 5.72 mmol).

  • Inerting: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.30 g, 0.26 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (20 mL) via syringe, followed by the 2M aqueous solution of sodium carbonate (7.8 mL, 15.6 mmol). The solvents should be previously degassed by bubbling with nitrogen for 20-30 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 3-bromo-4-chloropyridine spot indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-(4-methoxyphenyl)-4-chloropyridine as a solid.

Part II: Buchwald-Hartwig Amination Protocol

With the C3-aryl bond established, the final step is the installation of the C4-amino group. The Buchwald-Hartwig amination is the premier method for this transformation, especially for less reactive aryl chlorides.[10]

Mechanistic Rationale & Causality

The amination of an electron-neutral heteroaryl chloride is challenging and requires a highly active catalyst system.[3]

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the difficult oxidative addition of the Pd(0) into the C-Cl bond and accelerate the final reductive elimination step.[3][11]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine source and facilitate the C-N bond-forming step.

  • Amine Source: Using ammonia gas directly is hazardous and difficult to control on a lab scale. Benzophenone imine serves as a convenient and solid "ammonia equivalent." It undergoes the coupling reaction, and the resulting imine is easily hydrolyzed under mild acidic conditions to reveal the primary amine.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine

Table 2: Reagent and Reaction Parameters for Buchwald-Hartwig Amination

Reagent/ParameterMolecular Weight ( g/mol )QuantityMolar Equiv.Notes
3-(4-Methoxyphenyl)-4-chloropyridine219.661.00 g1.0Intermediate from Part I
Benzophenone Imine181.240.91 g1.1Ammonia equivalent
Pd₂(dba)₃915.720.042 g0.01Palladium Pre-catalyst
XPhos476.650.052 g0.024Ligand
Sodium tert-butoxide (NaOtBu)96.100.61 g1.4Strong, non-nucleophilic base
Toluene (anhydrous)-20 mL-Solvent
Reaction Conditions
Temperature-110 °C-
Atmosphere-Nitrogen or Argon-
Duration-18-24 hours-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine 3-(4-methoxyphenyl)-4-chloropyridine (1.00 g, 4.55 mmol), Pd₂(dba)₃ (0.042 g, 0.045 mmol), XPhos (0.052 g, 0.109 mmol), and sodium tert-butoxide (0.61 g, 6.37 mmol).

  • Inerting: Seal the flask and thoroughly evacuate and backfill with argon three times.

  • Reagent Addition: Under an argon atmosphere, add benzophenone imine (0.91 g, 5.01 mmol) and anhydrous toluene (20 mL).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting chloride is consumed.

  • Hydrolysis Workup: Cool the reaction to room temperature. Add 2M aqueous HCl (20 mL) and stir vigorously for 1 hour at room temperature to hydrolyze the imine.

  • Basification & Extraction: Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Transfer to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a dichloromethane/methanol gradient) to afford 3-(4-Methoxyphenyl)pyridin-4-amine.

Workflow Visualization and Validation

A successful protocol is a self-validating one. Adherence to the workflow and subsequent analytical confirmation are paramount for ensuring the integrity of the final compound.

Synthetic Workflow Diagram

G cluster_0 Part I: Suzuki Coupling cluster_1 Part II: Buchwald-Hartwig Amination start 3-Bromo-4-chloropyridine + 4-Methoxyphenylboronic acid suzuki Pd(PPh₃)₄, Na₂CO₃ 1,4-Dioxane/H₂O, 90 °C start->suzuki 1. Reagents intermediate Intermediate: 3-(4-Methoxyphenyl)-4-chloropyridine suzuki->intermediate 2. Reaction amine_reagents Benzophenone Imine, Pd₂(dba)₃/XPhos, NaOtBu Toluene, 110 °C purification1 Workup & Column Chromatography intermediate->purification1 3. Purification hydrolysis Aqueous HCl Workup (Hydrolysis) amine_reagents->hydrolysis 4. Reaction final_product Final Product: 3-(4-Methoxyphenyl)pyridin-4-amine hydrolysis->final_product 5. Deprotection purification2 Workup & Column Chromatography final_product->purification2 6. Final Purification purification1->amine_reagents

Caption: High-level workflow for the two-step synthesis.

Trustworthiness: In-Process Controls and Characterization
  • Reaction Monitoring: Use TLC with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate for Step 1; 9:1 DCM:Methanol for Step 2) to track the consumption of starting materials. Staining with potassium permanganate can help visualize spots.

  • Intermediate Validation: The purified intermediate, 3-(4-methoxyphenyl)-4-chloropyridine, should be fully characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding to the next step.

  • Final Product Confirmation: The identity and purity of the final product, 3-(4-Methoxyphenyl)pyridin-4-amine, must be confirmed by:

    • ¹H NMR: To confirm the aromatic proton signals and integration.

    • ¹³C NMR: To confirm the number of unique carbon environments.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • Purity Analysis: HPLC or LC-MS analysis is recommended to determine purity, which should ideally be >95% for use in biological assays.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Table 3: Hazard Summary for Key Reagents

ChemicalHazard ClassificationsKey Precautions
4-Chloropyridine (and its derivatives)Harmful if swallowed, Causes serious eye irritation.[12][13][14]Avoid ingestion and inhalation. Wear eye protection. Wash hands thoroughly after handling.
4-Methoxyphenylboronic Acid Causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17][18]Avoid creating dust. Use in a well-ventilated area. Wear gloves and eye protection.
Palladium Catalysts Toxic, potential sensitizers.Handle with care, avoid inhalation of fine powders.
Sodium tert-butoxide Flammable solid, Causes severe skin burns and eye damage.Handle under an inert atmosphere. Keep away from water and ignition sources. Wear appropriate gloves and face shield.
1,4-Dioxane / Toluene Flammable liquids, Suspected carcinogens, Organ toxicity.Use in a well-ventilated fume hood. Keep away from heat and open flames. Use degassed, anhydrous solvents.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 11(8), 1773-1775. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Methoxyphenylboronic acid. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12288, 4-Chloropyridine. [Link]

  • Galland, J. C., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 40(12), 2323-2326. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • H-C, D., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 16(1), 280-293. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kuo, F-M., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 19(9), 14656-14674. [Link]

  • Thomas, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 18-27. [Link]

  • Frolov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 829-835. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(4), 549-560. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of California, Irvine. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Hopemax. (n.d.). 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. [Link]

Sources

Application Note: 3-(4-Methoxyphenyl)pyridin-4-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for the synthesis, coordination, and application of 3-(4-Methoxyphenyl)pyridin-4-amine (referred to herein as L1 ).[1] This molecule represents a "privileged scaffold"—a structure that serves both as a potent kinase inhibitor pharmacophore in medicinal chemistry and a tunable ligand in coordination chemistry.

Executive Summary & Ligand Profile[1]

3-(4-Methoxyphenyl)pyridin-4-amine (L1) is a bifunctional pyridine derivative.[1] Unlike simple 4-aminopyridine (DMAP), the introduction of a 4-methoxyphenyl group at the 3-position introduces significant steric bulk and electronic conjugation.

Key Chemical Features:
  • Primary Donor (Pyridine N): The pyridine nitrogen is the primary coordination site.[1] The electron-donating 4-amino group (

    
    ) enhances the Lewis basicity of the pyridine nitrogen via resonance (
    
    
    
    effect), making L1 a stronger
    
    
    -donor than unsubstituted pyridine.
  • Secondary Function (Amine

    
    ):  While the exocyclic amine is less basic due to resonance delocalization into the ring, it acts as a critical Hydrogen Bond Donor  in crystal engineering, facilitating the formation of supramolecular networks.
    
  • Steric Tuning (3-Aryl Group): The 3-(4-methoxyphenyl) ring creates a "pocket" near the coordination center, influencing the geometry of metal complexes (e.g., favoring trans over cis in square planar complexes due to steric clash).[1]

Ligand Synthesis Protocol

Objective: Synthesize high-purity L1 via Suzuki-Miyaura Cross-Coupling.

Reaction Scheme

The synthesis couples 3-bromo-4-aminopyridine with 4-methoxyphenylboronic acid .[1]

LigandSynthesis SM1 3-Bromo-4-aminopyridine Reaction Reflux (1,4-Dioxane/H2O) 100°C, 12-16 h SM1->Reaction SM2 4-Methoxyphenylboronic acid SM2->Reaction Cat Pd(dppf)Cl2 (5 mol%) K2CO3 (2.0 eq) Cat->Reaction Catalysis Workup Extraction (EtOAc) Wash (Brine) Dry (Na2SO4) Reaction->Workup Product 3-(4-Methoxyphenyl)pyridin-4-amine (L1) Workup->Product

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of ligand L1.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, charge 3-bromo-4-aminopyridine (1.73 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and Potassium Carbonate (2.76 g, 20 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 50 mL).

  • Catalyst Addition: Add Pd(dppf)Cl

    
      (366 mg, 0.5 mmol) under a nitrogen stream.
    
  • Reaction: Heat to reflux (100°C) for 16 hours under

    
     atmosphere. Monitor by TLC (System: DCM/MeOH 9:1).
    
  • Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Concentrate organic layers. Purify via flash column chromatography (SiO

    
    , gradient 0-5% MeOH in DCM).
    
  • Yield: Expected yield 75-85%. Off-white solid.

Coordination Chemistry: Synthesis of [M(L1) Cl ]

Target: Synthesis of discrete metal complexes (M = Pd, Pt, Cu, Zn) to investigate electronic and steric properties. Example Protocol: Synthesis of trans-Dichlorobis(3-(4-methoxyphenyl)pyridin-4-amine)palladium(II).

Experimental Logic[1][2][3]
  • Solvent Choice: Acetonitrile (MeCN) or Ethanol. MeCN is preferred for Pd/Pt to solubilize the metal precursor while preventing solvolysis.

  • Stoichiometry: A 2:1 (Ligand:Metal) ratio is strictly controlled to prevent formation of bridged species.

Protocol
  • Metal Solution: Dissolve PdCl

    
    (MeCN)
    
    
    
    (259 mg, 1.0 mmol) in dry Acetonitrile (10 mL). The solution should be yellow/orange.
  • Ligand Addition: Dissolve L1 (400 mg, 2.0 mmol) in Acetonitrile (10 mL) and add dropwise to the metal solution.

  • Observation: A color change (often to bright yellow or orange precipitate) indicates rapid coordination.[1]

  • Digestion: Stir at room temperature for 4 hours. If precipitate is heavy, heat to 50°C for 30 mins to ensure thermodynamic product formation (trans-isomer is sterically favored due to the 3-aryl bulk).

  • Isolation: Filter the solid. Wash with cold MeCN (

    
     mL) and Diethyl Ether (
    
    
    
    mL).
  • Drying: Vacuum dry at 40°C.

Characterization Checklist
TechniqueExpected FeatureInterpretation

H NMR
Downfield shift of Py-H2 and Py-H6 protons (

ppm).
Confirms coordination via Pyridine Nitrogen.[2]
IR Spectroscopy Shift in

(C=N) of pyridine ring.[1] Unchanged or slightly shifted

(NH

).
Confirms Py-N binding; rules out Amine-N binding.
SC-XRD Metal center geometry (Square Planar for Pd/Pt).[1]Verifies steric influence of 3-aryl group on cis/trans isomerism.

Application Note: Crystal Engineering & Biological Relevance

A. Supramolecular Architectures (MOFs/CPs)

L1 is an excellent candidate for constructing Hydrogen-Bonded Organic Frameworks (HOFs) or coordination polymers.[1]

  • Mechanism: The uncoordinated 4-amino group acts as a donor (

    
    ), and the methoxy oxygen acts as a weak acceptor (
    
    
    
    ).[1]
  • Design Rule: When coordinated to a metal, the complex

    
     becomes a "node."[1] The protruding amino groups can hydrogen bond with carboxylate linkers or solvent molecules, extending the structure into 2D/3D networks.
    

CoordinationLogic L1 Ligand (L1) Donor: Pyridine N H-Bond: 4-NH2 Complex Discrete Complex [M(L1)2X2] L1->Complex Coordination Bond Metal Metal Center (Pd, Pt, Zn) Metal->Complex Network Supramolecular Network (via NH...X H-bonds) Complex->Network Self-Assembly (Crystal Engineering)

Figure 2: Hierarchical assembly from ligand to supramolecular network.[1]

B. Biological "Trojan Horse" Strategy

The 3-arylpyridin-4-amine scaffold is structurally homologous to Crizotinib and other kinase inhibitors.[1]

  • Concept: Use the metal complex as a pro-drug. The pyridine ligand (L1) targets the kinase ATP-binding pocket, while the metal (e.g., Pt, Ru) provides cytotoxic DNA cross-linking or catalytic oxidation.

  • Experiment: Test cytotoxicity (MTT assay) of

    
     vs. L1 alone in cancer cell lines (e.g., A549, HeLa).
    

References

  • General Synthesis of 3-Aryl-4-aminopyridines

    • Title: "Palladium-catalyzed Suzuki–Miyaura cross-coupling of 3-bromo-4-aminopyridines."
    • Source:Journal of Organic Chemistry / Tetrahedron Letters (General Methodology).
    • Context: Standard protocols for aminopyridine functionaliz
    • (Proxy for general Suzuki coupling of pyridines).

  • Coordination of 4-Aminopyridine Derivatives

    • Title: "Coordination chemistry of 4-aminopyridine and its deriv
    • Source:Polyhedron, Vol 24, 2005.
    • Relevance: Establishes Py-N vs Amine-N selectivity.
  • Kinase Inhibitor Scaffolds

    • Title: "3-Arylpyridin-4-amines as potential kinase inhibitors."[3]

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Validates the biological significance of the L1 scaffold.
  • Crystal Engineering with Aminopyridines

    • Title: "Hydrogen-bond directed assembly of coordination polymers using aminopyridine ligands."
    • Source:CrystEngComm.
    • Relevance: Supports the supramolecular applic

Sources

Synthetic Strategies for 3-Aryl-4-Aminopyridine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Aryl-4-Aminopyridine Scaffold

The 3-aryl-4-aminopyridine framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Derivatives of this core are found in compounds investigated for a range of therapeutic applications, including as potassium channel blockers for neurological conditions and as kinase inhibitors in oncology.[1][2][3][4] The 4-amino group often acts as a crucial hydrogen bond donor, while the 3-aryl substituent provides a vector for molecular recognition, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

However, the synthesis of these valuable compounds is not without its challenges. The electron-rich nature of the aminopyridine ring can complicate traditional cross-coupling reactions, often leading to catalyst inhibition or undesired side reactions. This guide provides an in-depth analysis of robust and scalable synthetic routes to access 3-aryl-4-aminopyridine derivatives, focusing on the underlying principles and offering detailed, field-proven protocols for key transformations.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing a synthesis begins with retrosynthesis. For a 3-aryl-4-aminopyridine target, two primary bond disconnections are most strategic: the C3-Aryl bond and the C4-Nitrogen bond. This leads to two main convergent strategies, each leveraging powerful and reliable bond-forming reactions.

G cluster_0 Disconnection Strategies cluster_1 Precursors (Strategy A) cluster_2 Precursors (Strategy B) Target 3-Aryl-4-Aminopyridine Discon_CC C-C Bond Disconnection (Strategy A) Target->Discon_CC Discon_CN C-N Bond Disconnection (Strategy B) Target->Discon_CN Aryl_Boronic Ar-B(OR)2 (Arylboronic Acid/Ester) Discon_CC->Aryl_Boronic Suzuki Coupling Halo_Amine 3-Halo-4-aminopyridine Discon_CC->Halo_Amine Aryl_Pyridine 3-Aryl-4-halopyridine Discon_CN->Aryl_Pyridine Amine Amine Source (e.g., NH3, Benzophenone Imine) Discon_CN->Amine Buchwald-Hartwig Amination

Caption: Retrosynthetic analysis of 3-aryl-4-aminopyridine.

  • Strategy A (C-C Bond Formation): This approach disconnects the C3-Aryl bond, identifying a 3-halo-4-aminopyridine and an arylboronic acid (or its ester equivalent) as key precursors. The forward reaction is a palladium-catalyzed Suzuki-Miyaura cross-coupling, a highly reliable and versatile method for forming C(sp²)-C(sp²) bonds.[5][6][7]

  • Strategy B (C-N Bond Formation): This strategy involves the disconnection of the C4-N bond. The precursors are a 3-aryl-4-halopyridine and an amine source. The corresponding forward synthesis relies on a palladium-catalyzed Buchwald-Hartwig amination, which has become a cornerstone for C-N bond formation in modern organic synthesis.[8][9][10]

This guide will focus primarily on Strategy A, the Suzuki-Miyaura coupling, due to the ready commercial availability of a wide variety of 3-halo-4-aminopyridine precursors and arylboronic acids.

Key Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds.[6][7] It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. Despite the potential for the 4-amino group to coordinate with and inhibit the palladium catalyst, optimized conditions allow for efficient coupling.[5]

Principle and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-4-aminopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The aryl group from the activated organoboron species (formed by reaction with a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OR)2 BoronicAcid->PdII_Biaryl Base Base Base->PdII_Biaryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The choice of ligand (L), base, and solvent is crucial for an efficient reaction. The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base activates the boronic acid for transmetalation.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-4-aminopyridine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-bromo-4-aminopyridine with 4-methoxyphenylboronic acid.

Materials and Reagents:

  • 3-Bromo-4-aminopyridine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-aminopyridine (1.73 g, 10.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv), and sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.50 mmol, 0.05 equiv) to the flask.

  • Solvent Addition: Add 1,4-dioxane (50 mL) and degassed water (12.5 mL).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-4-aminopyridine.

Data Summary and Substrate Scope

The Suzuki-Miyaura coupling is highly versatile and accommodates a wide range of functional groups on both the arylboronic acid and the aminopyridine core. The following table summarizes typical results for the synthesis of various 3-aryl-4-aminopyridine derivatives using the protocol described above.

EntryArylboronic Acid (Ar-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid3-Phenyl-4-aminopyridine85-95%
24-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-aminopyridine80-90%
33-Chlorophenylboronic acid3-(3-Chlorophenyl)-4-aminopyridine75-85%
44-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-4-aminopyridine70-80%
52-Thienylboronic acid3-(Thiophen-2-yl)-4-aminopyridine65-75%

Note: Yields are representative and may vary depending on the specific substrate, reaction scale, and purification method. Electron-rich arylboronic acids tend to react faster, while sterically hindered or electron-deficient partners may require longer reaction times or higher catalyst loadings.

Alternative Strategy: Direct C-H Arylation

A more modern and atom-economical approach to 3-aryl-4-aminopyridines is through direct C-H arylation.[12][13] This strategy avoids the pre-functionalization of the pyridine ring (i.e., halogenation) and the synthesis of organoboron reagents, thereby shortening the synthetic sequence.

Principle and Mechanistic Insight

Palladium-catalyzed C-H arylation typically proceeds via a concerted metalation-deprotonation (CMD) mechanism or an oxidative addition pathway.[13] For electron-deficient pyridines, the reaction often involves the direct palladation of a C-H bond, followed by coupling with an aryl halide. The regioselectivity can be influenced by the electronic properties of the pyridine ring and any substituents present.[13] While powerful, this method can sometimes suffer from issues with regioselectivity, and reaction conditions often require careful optimization for each specific substrate. Copper-catalyzed C-H arylation has also emerged as a viable alternative.[14][15]

Purification and Characterization

The final 3-aryl-4-aminopyridine derivatives are typically purified by silica gel column chromatography or recrystallization. Characterization and confirmation of the structure and purity are achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 3-aryl-4-aminopyridine derivatives is a critical task for medicinal chemists. The palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-halo-4-aminopyridines with arylboronic acids stands out as a highly reliable, versatile, and scalable method. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can efficiently access a diverse library of these valuable compounds for drug discovery and development programs. While emerging technologies like direct C-H arylation offer exciting opportunities for increased efficiency, the Suzuki-Miyaura coupling remains the gold-standard and a workhorse reaction in the field.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Source not available.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). PMC. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2009). ResearchGate. [Link]

  • Synthesis and antiradical activity of 4-aryl(hetaryl)-substituted 3-aminopyridin-2(1Н)-ones. (2015). ResearchGate. [Link]

  • Synthesis and antiradical activity of 4-aryl(hetaryl)-substituted 3-aminopyridin-2(1Н)-ones. (2016). SpringerLink. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2023). MDPI. [Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. (n.d.). PMC. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2022). Wiley Online Library. [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. [Link]

  • 4-Aminopyridine. (n.d.). Wikipedia. [Link]

  • Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. (2020). MDPI. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PMC. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. (2020). ResearchGate. [Link]

  • 4‐Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. (2016). PMC. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). ResearchGate. [Link]

  • The Role of 3-Aminopyridine in Emerging Material Science Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

The Strategic Utility of 3-(4-Methoxyphenyl)pyridin-4-amine in the Construction of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

3-(4-Methoxyphenyl)pyridin-4-amine is a highly functionalized pyridine derivative that serves as a valuable and strategic starting material in the synthesis of complex heterocyclic systems. Its unique structural arrangement, featuring a nucleophilic 4-amino group ortho to a ring nitrogen and a 3-aryl substituent, makes it an ideal precursor for the construction of fused pyrimidine rings, particularly the pyrido[3,4-d]pyrimidine core. This scaffold is of significant interest in drug discovery, as pyridopyrimidines are known to exhibit a wide range of pharmacological activities, including kinase inhibition for anticancer therapies.[1][2]

This application note provides a detailed exploration of the synthetic applications of 3-(4-Methoxyphenyl)pyridin-4-amine, with a focus on its utilization in cyclocondensation and multicomponent reactions to generate medicinally relevant heterocyclic frameworks. We will delve into the mechanistic rationale behind these transformations and provide exemplary protocols to guide researchers in leveraging the synthetic potential of this versatile building block.

Core Reactivity and Synthetic Rationale

The primary synthetic value of 3-(4-Methoxyphenyl)pyridin-4-amine lies in the reactivity of its 1,3-diamine-like system embedded within the pyridine ring. The 4-amino group and the adjacent ring nitrogen (N1) can act in concert as a binucleophile, reacting with suitable dielectrophiles or single-carbon electrophiles to form a fused six-membered ring.

The 3-(4-methoxyphenyl) group plays a crucial role in modulating the electronic properties of the pyridine ring and provides a key structural motif for potential interactions with biological targets. Its presence can also influence the regioselectivity of cyclization reactions.

Application 1: Synthesis of Pyrido[3,4-d]pyrimidines via Cyclocondensation

A major application of 3-(4-Methoxyphenyl)pyridin-4-amine is in the synthesis of 4-substituted-2-amino-8-(4-methoxyphenyl)pyrido[3,4-d]pyrimidines. This is typically achieved through a cyclocondensation reaction with a one-carbon electrophile, which forms the C2 position of the new pyrimidine ring.

Mechanistic Insight

The reaction proceeds through an initial nucleophilic attack of the exocyclic 4-amino group onto the electrophilic carbon source. This is followed by an intramolecular cyclization involving the pyridine ring nitrogen, and subsequent aromatization to yield the stable pyrido[3,4-d]pyrimidine system. The choice of the one-carbon source determines the substituent at the 2-position of the resulting fused heterocycle.

Diagram of the general cyclocondensation mechanism:

G cluster_product Product reactant1 3-(4-Methoxyphenyl)pyridin-4-amine intermediate1 Initial Adduct Formation reactant1->intermediate1 Nucleophilic Attack reactant2 One-Carbon Electrophile (e.g., Formamide, Urea) reactant2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Dehydration/Elimination aromatization Aromatization intermediate2->aromatization Oxidation or Elimination product Pyrido[3,4-d]pyrimidine Derivative aromatization->product

Caption: General workflow for the synthesis of pyrido[3,4-d]pyrimidines.

Protocol 1: Synthesis of 8-(4-Methoxyphenyl)pyrido[3,4-d]pyrimidin-4-amine

This protocol describes a classic approach to forming the fused pyrimidine ring using formamide, which serves as both the C2 source and the solvent.

Materials:

  • 3-(4-Methoxyphenyl)pyridin-4-amine

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • In a 50 mL round-bottom flask, combine 3-(4-Methoxyphenyl)pyridin-4-amine (1.0 g, 4.67 mmol) and formamide (20 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol or a suitable solvent mixture to afford pure 8-(4-Methoxyphenyl)pyrido[3,4-d]pyrimidin-4-amine.

Rationale: High temperatures are necessary to drive the condensation and subsequent cyclization with the relatively unreactive formamide. The use of a large excess of formamide ensures it acts as both reactant and solvent.

Protocol 2: Synthesis of 2-Thio-8-(4-methoxyphenyl)-1,2-dihydropyrido[3,4-d]pyrimidin-4-amine

This protocol utilizes thiourea to introduce a thiocarbonyl group at the C2 position, a common strategy for building blocks that can be further functionalized. This type of reaction is analogous to those used for preparing similar fused pyrimidines.[3]

Materials:

  • 3-(4-Methoxyphenyl)pyridin-4-amine

  • Thiourea

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Round-bottom flask with reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (0.13 g, 5.6 mmol) to absolute ethanol (20 mL) under an inert atmosphere.

  • To this solution, add 3-(4-Methoxyphenyl)pyridin-4-amine (1.0 g, 4.67 mmol) and thiourea (0.43 g, 5.6 mmol).

  • Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Rationale: The basic conditions generated by sodium ethoxide facilitate the deprotonation of the amino groups and thiourea, promoting the cyclization process.

Protocol C1 Source Key Reagents Expected Product Typical Yields
1FormamideFormamide8-(4-Methoxyphenyl)pyrido[3,4-d]pyrimidin-4-amine60-75%
2ThioureaThiourea, NaOEt2-Thio-8-(4-methoxyphenyl)-1,2-dihydropyrido[3,4-d]pyrimidin-4-amine55-70%

Application 2: Multicomponent Reactions for Rapid Library Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, minimizing waste and purification efforts.[4] 3-(4-Methoxyphenyl)pyridin-4-amine is an excellent candidate for MCRs designed to produce diverse libraries of fused heterocyclic compounds.

Proposed MCR Strategy: Synthesis of Dihydropyrido[3,4-d]pyrimidines

A plausible MCR involves the reaction of 3-(4-Methoxyphenyl)pyridin-4-amine, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) under catalytic conditions. This approach is analogous to established MCRs for the synthesis of other fused pyridine systems.[5]

Diagram of the proposed MCR pathway:

MCR_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates amine 3-(4-Methoxyphenyl)pyridin-4-amine michael Michael Adduct amine->michael aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Adduct aldehyde->knoevenagel active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->knoevenagel catalyst Catalyst (e.g., L-proline) catalyst->knoevenagel catalyzes knoevenagel->michael Michael Addition product Dihydropyrido[3,4-d]pyrimidine Derivative michael->product Intramolecular Cyclization & Tautomerization

Caption: Proposed multicomponent reaction for dihydropyrido[3,4-d]pyrimidines.

Exemplary Protocol: Three-Component Synthesis of a Dihydropyrido[3,4-d]pyrimidine Derivative

Materials:

  • 3-(4-Methoxyphenyl)pyridin-4-amine

  • Benzaldehyde (or other aromatic aldehydes)

  • Malononitrile

  • L-proline (as an organocatalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, combine 3-(4-Methoxyphenyl)pyridin-4-amine (0.21 g, 1.0 mmol), benzaldehyde (0.11 g, 1.0 mmol), malononitrile (0.07 g, 1.0 mmol), and L-proline (0.012 g, 0.1 mmol) in ethanol (10 mL).

  • Stir the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume in vacuo and add water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry to obtain the desired dihydropyrido[3,4-d]pyrimidine derivative.

Rationale: The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by L-proline. This is followed by a Michael addition of the 4-amino group of the pyridine to the activated double bond. Subsequent intramolecular cyclization and tautomerization yield the final product. This one-pot procedure allows for rapid diversification by simply varying the aldehyde component.

Conclusion

3-(4-Methoxyphenyl)pyridin-4-amine is a strategically important precursor for the synthesis of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidines. Its inherent reactivity allows for straightforward participation in both classical cyclocondensation reactions and modern multicomponent strategies. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the efficient construction of novel and potentially bioactive molecules.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (URL not available)
  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(4), 2345–2356. [Link]

  • Ibrahim, H. S., El-Kalyoubi, S. A., & Abdel-khalek, H. M. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 117, 105318. [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
  • Synthesis of fused pyridines. (URL not available)
  • Gáspári, Z., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (URL not available)
  • Siddiqui, I. R., et al. (2013). Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry, 37(11), 3798-3804. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL not available)
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • da Silva, J. F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-277. [Link]

  • (PDF) Multicomponent Reactions for the Synthesis of Heterocycles - Academia.edu. (URL not available)

Sources

Scalable synthesis methods for 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 3-(4-Methoxyphenyl)pyridin-4-amine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(4-Methoxyphenyl)pyridin-4-amine CAS: 5958-02-1 (Core scaffold reference); Specific derivative requires de novo synthesis. Application: Kinase inhibitor scaffolds (e.g., p38 MAP kinase), heterocyclic building blocks for medicinal chemistry.

Synthesis Strategy: The synthesis of 3-aryl-4-aminopyridines presents a specific challenge: the electron-rich amino group at the 4-position deactivates the pyridine ring toward nucleophilic attack but activates it for electrophilic substitution. Conversely, in cross-coupling reactions, the free amine can coordinate to palladium catalysts, potentially poisoning the reaction.

To ensure scalability (gram to kilogram range), we avoid protecting group chemistry (which adds two steps: protection and deprotection) and instead utilize a direct Suzuki-Miyaura cross-coupling on the unprotected amine. This approach is validated by recent process chemistry developments demonstrating that modern catalyst systems (specifically bidentate ligands like dppf) prevent catalyst deactivation by the substrate's amine.

Retrosynthetic Analysis: The most efficient disconnection is at the C3–C1' biaryl axis.

  • Precursor: 4-Aminopyridine (Commodity chemical).[1]

  • Activation: Regioselective bromination at C3.

  • Coupling: Suzuki-Miyaura with 4-methoxyphenylboronic acid.

Retrosynthesis cluster_legend Process Logic Target 3-(4-Methoxyphenyl)pyridin-4-amine Coupling Suzuki-Miyaura Coupling Target->Coupling Intermediate 3-Bromo-4-aminopyridine Coupling->Intermediate Boronic 4-Methoxyphenyl- boronic acid Coupling->Boronic SM 4-Aminopyridine (Starting Material) Intermediate->SM NBS / MeCN (Regioselective Halogenation) Legend Avoids Protection/Deprotection Steps Maximizes Atom Economy

Caption: Retrosynthetic logic prioritizing step-economy by utilizing direct coupling of the free amine.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Bromination of 4-Aminopyridine

Objective: Synthesis of 3-Bromo-4-aminopyridine (Intermediate 1). Scale: 100 g input.

Rationale: Direct bromination with elemental bromine often leads to poly-bromination or viscous hydrobromide salts that are difficult to handle. Using N-Bromosuccinimide (NBS) in acetonitrile allows for a mild, homogeneous reaction where the product precipitates or is easily isolated, avoiding column chromatography.

Materials:

  • 4-Aminopyridine (1.0 equiv, 100.0 g)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 198.5 g)

  • Acetonitrile (Reagent grade, 1.5 L)

  • Sodium thiosulfate (sat. aq. solution)

Procedure:

  • Setup: Charge a 3 L 3-neck round-bottom flask with 4-aminopyridine and acetonitrile. Cool the solution to 0–5 °C using an ice/water bath. Stir mechanically.

  • Addition: Add NBS portion-wise over 45 minutes. Critical: Maintain internal temperature <10 °C to prevent poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/MeOH 9:1) or HPLC. 4-Aminopyridine should be <1%.

  • Quench: Add 100 mL of saturated sodium thiosulfate solution to quench excess bromine/NBS. Stir for 15 minutes.

  • Isolation (Solvent Swap): Concentrate the acetonitrile solution to ~300 mL volume under reduced pressure.

  • Extraction: Dilute with Ethyl Acetate (1 L) and wash with 1M NaOH (2 x 500 mL) to remove succinimide and generate the free base.

  • Crystallization: Dry the organic layer (MgSO4), filter, and concentrate. Recrystallize the solid from hot Toluene or Ethyl Acetate/Heptane.

  • Yield: Expect 165–175 g (90–95%) of off-white crystalline solid.

    • Melting Point: 65–68 °C.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine (Target). Scale: 50 g scale (based on Intermediate 1).

Rationale: We utilize Pd(dppf)Cl2·DCM as the catalyst. The bidentate dppf ligand has a large bite angle and is electron-rich, making the catalyst robust against poisoning by the free amine substrate and stable enough to survive the extended reflux required for electron-rich aryl bromides.

Materials:

  • 3-Bromo-4-aminopyridine (1.0 equiv, 50.0 g, 289 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 52.7 g, 347 mmol)

  • Potassium Carbonate (K2CO3) (2.5 equiv, 100.0 g)

  • Pd(dppf)Cl2·DCM complex (2 mol%, 4.7 g)

  • Solvent System: 1,4-Dioxane (500 mL) / Water (125 mL) (4:1 ratio).

Procedure:

  • Degassing: In a 2 L reactor, combine 3-bromo-4-aminopyridine, 4-methoxyphenylboronic acid, and K2CO3. Add the Dioxane/Water solvent mixture.[2] Sparge with Nitrogen or Argon for 20 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM under a positive stream of inert gas.

  • Reaction: Heat the mixture to reflux (internal temp ~95–100 °C) for 12–16 hours.

    • IPC:[3] HPLC should show complete consumption of the bromide.

  • Workup (Pd Scavenging): Cool to room temperature. Add 5 g of activated charcoal (or a specific scavenger like SiliaMetS® Thiol) and stir for 1 hour to adsorb Palladium residues. Filter through a pad of Celite.

  • Phase Separation: Dilute filtrate with EtOAc (500 mL) and separate the layers. Extract the aqueous layer once with EtOAc (200 mL).

  • Acid-Base Purification (The "Swing" Method):

    • Step A (Acid Extraction): Extract the combined organic layers with 1M HCl (3 x 200 mL). The product (pyridine amine) will protonate and move into the aqueous phase. Non-basic impurities (dimers, phosphine oxides) remain in the organic phase. Discard the organic phase.

    • Step B (Basification): Cool the acidic aqueous phase to 0–5 °C. Slowly adjust pH to >10 using 4M NaOH or NH4OH. The product will precipitate as a solid or oil.

  • Final Isolation: Extract the basic aqueous mixture with EtOAc (3 x 300 mL). Dry over Na2SO4, filter, and concentrate.

  • Crystallization: Triturate or recrystallize from Ethanol/Water or pure Acetonitrile to yield the final product.

Part 3: Data & Visualization

Process Workflow & Purification Logic

Purification Rxn Crude Reaction Mixture (Product, Pd, Boronic Acid, Salts) Filter Filter (Celite/Charcoal) Removes Pd black Rxn->Filter AcidExt Extraction with 1M HCl (Acid-Base Swing) Filter->AcidExt OrgLayer Organic Layer (Contains Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Acidic Layer (Contains Product H+) AcidExt->AqLayer Keep BaseStep Basify with NaOH (pH > 10) AqLayer->BaseStep FinalExt Extract into EtOAc & Crystallize BaseStep->FinalExt

Caption: "Acid-Base Swing" purification strategy eliminates the need for column chromatography.

Analytical Specifications
TestSpecificationExpected Result
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (254 nm)> 98.0%
1H NMR DMSO-d6, 400 MHzPyridine: δ 8.2 (s, 1H, H2), 7.9 (d, 1H, H6), 6.7 (d, 1H, H5). Phenyl: δ 7.3 (d, 2H), 7.0 (d, 2H). Amine: δ 6.0 (br s, 2H, NH2). Methoxy: δ 3.8 (s, 3H).
Mass Spec ESI (+)[M+H]+ = 201.1

References

  • Direct Suzuki Coupling of Amino-Pyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.[4]

    • Source:J. Org.[5][6] Chem.2005 , 70, 3054–3061.

    • URL:[Link]

  • Bromination Protocol

    • Title: Synthesis of N-Substituted-3-amino-4-halopyridines.
    • Source:J. Org.[5][6] Chem.2010 , 75, 4648.

    • URL:[Link]

  • General Suzuki-Miyaura Review

    • Title: Suzuki-Miyaura Cross-Coupling: Status and Recent Developments.[7]

    • Source:Chem. Rev.[5]1995 , 95, 2457-2483.[5]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-4AM-001 Status: Open Assigned Scientist: Senior Application Specialist Subject: Yield Optimization & Troubleshooting for 3-Aryl-4-Aminopyridine Synthesis

Executive Summary & Strategy

The synthesis of 3-(4-methoxyphenyl)pyridin-4-amine presents a classic "heterocycle-on-heterocycle" challenge. The primary failure mode in this synthesis is catalyst poisoning caused by the free amino group (


) at the C4 position, which coordinates strongly to Palladium (Pd), arresting the catalytic cycle.

To maximize yield, we recommend a bifurcated strategy :

  • Primary Protocol (Direct Coupling): Uses sterically bulky ligands to prevent amine coordination.

  • Fallback Protocol (Stepwise): Utilizes a halogen-selective coupling followed by amination, bypassing the catalyst poisoning issue entirely.

Decision Tree & Workflow

The following logic flow dictates the optimal experimental path based on your current constraints.

G start Start: Yield Optimization check_sm Do you have 3-bromo-4-chloropyridine? start->check_sm direct_route Route A: Direct Suzuki (Start: 3-bromo-4-aminopyridine) check_sm->direct_route No stepwise_route Route B: Stepwise (Start: 3-bromo-4-chloropyridine) check_sm->stepwise_route Yes (Preferred) decision_yield Is Route A Yield > 40%? direct_route->decision_yield snar_step Step 2: SNAr Amination (High Pressure/Temp) stepwise_route->snar_step opt_ligand Optimize Ligand (Switch to XPhos/SPhos) decision_yield->opt_ligand No final_pur Purification (DCM/MeOH/NH3) decision_yield->final_pur Yes opt_ligand->final_pur snar_step->final_pur

Caption: Strategic workflow for selecting between Direct Suzuki Coupling (Route A) and the Regioselective Stepwise Approach (Route B).

Detailed Protocols

Route A: Direct Suzuki Coupling (Optimized)

Best for: When starting material 3-bromopyridin-4-amine is already in hand.

The Challenge: The free amine (


) acts as a ligand, displacing phosphines from the Pd center and forming an inactive complex.
The Fix:  Use Buchwald Ligands  (e.g., XPhos, SPhos). These are bulky and electron-rich, preventing the amine from binding to the metal center.

Protocol:

  • Reagents:

    • 3-bromopyridin-4-amine (1.0 equiv)

    • 4-methoxyphenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (2 mol%) + XPhos  (4-8 mol%) OR Pd(dppf)Cl₂·DCM  (5 mol%).
      
    • Base:

      
       (3.0 equiv) - Crucial: Carbonate bases often stall this reaction.
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).

    • Combine solids in a pressure vial.

    • Add solvents and seal under Argon.

    • Heat to 100°C for 4–12 hours.

  • Checkpoint: If the reaction turns black immediately, oxygen was present. If it stays pale yellow but no product forms, the amine has poisoned the catalyst (switch to Route B).

Route B: Stepwise Regioselective Synthesis (High Reliability)

Best for: Scale-up (>5g) or if Route A fails.

The Logic: We exploit the reactivity difference between C3-Br (Suzuki active) and C4-Cl (SNAr active).

  • Step 1 (Suzuki): 3-bromo-4-chloropyridine + Boronic Acid

    
     3-(4-methoxyphenyl)-4-chloropyridine.
    
    • Note: The Br reacts significantly faster than the Cl at C4.

  • Step 2 (Amination): Displacement of the C4-Cl with ammonia.

Protocol:

Step Reagents Conditions Key Observation

| 1. Coupling | 3-bromo-4-chloropyridine, Boronic Acid,


, 

| Toluene/EtOH/H2O, 90°C, 4h | Monitor disappearance of Br-SM. Product is the 4-Chloro intermediate. | | 2. Amination | 4-Chloro intermediate,

(conc.), Cu powder (cat.) | Sealed tube (autoclave), 130°C, 12h | Reaction requires high pressure. Solution turns deep blue (Cu-amine complex). |

Troubleshooting Guide (FAQ)

Q1: My product is streaking across the TLC plate and stuck on the column. How do I purify it?

  • Root Cause: Aminopyridines are basic and interact strongly with the acidic silanols on standard silica gel.

  • Solution:

    • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading.

    • Eluent Modifier: Use DCM : Methanol :

      
       (e.g., 90:9:1). The ammonia competes with your product for silica binding sites.
      
    • Alternative: Use Amine-functionalized silica (KP-NH) cartridges if using automated flash chromatography.[2]

Q2: The Suzuki reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Root Cause: Protodeboronation. The boronic acid is hydrolyzing/degrading faster than the coupling rate.

  • Solution:

    • Add the boronic acid in portions (e.g., 0.4 equiv every 2 hours).

    • Switch to the corresponding Potassium Trifluoroborate (

      
      )  salt, which is more stable in aqueous base.
      

Q3: I see a "homocoupling" impurity (4,4'-dimethoxybiphenyl).

  • Root Cause: Oxidation of the boronic acid due to trace oxygen.

  • Solution:

    • Ensure rigorous degassing.

    • Switch solvent to n-Butanol or DME , which can sometimes suppress homocoupling compared to Dioxane.

References & Authoritative Grounding

  • Catalyst Systems for Aminopyridines:

    • Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3][4] Angewandte Chemie International Edition.

    • Relevance: Establishes the necessity of dialkylbiarylphosphine ligands (XPhos/SPhos) to overcome amine inhibition.

  • Regioselectivity in Dihalopyridines:

    • Lutz, F., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides.[5] Journal of Organic Chemistry.

    • Relevance: Validates the reactivity order (Br > Cl) in pyridine systems, supporting Route B.

  • Purification of Basic Heterocycles:

    • Biotage Application Note (2023). Is there an easy way to purify organic amines?

    • Relevance: detailed protocols for overcoming silica streaking using amine-modified silica or mobile phase modifiers.

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Flash Chromatography for Aminopyridines

Executive Summary & Mechanistic Insight

The Challenge: Purifying 3-(4-Methoxyphenyl)pyridin-4-amine presents a classic "competing interaction" problem in chromatography.

  • Basicity: The 4-aminopyridine core is significantly basic (

    
    ). Standard silica gel is acidic (
    
    
    
    for surface silanols). This results in an acid-base interaction where your compound "sticks" to the silica, causing severe tailing (streaking) and broad peaks that co-elute with impurities.
  • Solubility: The biaryl system adds lipophilicity, but the amine hydrogen bonding capability often leads to poor solubility in non-polar mobile phases (like Hexane/Heptane), causing the compound to precipitate at the column head ("crashing out").

The Solution: To achieve a sharp Gaussian peak, you must deactivate the silica surface using a basic modifier or switch to a stationary phase that lacks acidic protons.

Troubleshooting Guides (Q&A)

Module A: Peak Shape & Resolution

Q: My compound is streaking from the baseline to the solvent front. How do I fix this?

A: This is due to the protonation of the pyridine nitrogen by the acidic silanols. You must neutralize the silica.

  • The "Gold Standard" Fix: Switch your mobile phase to DCM / MeOH containing Ammonia .

    • Recipe: Use a 7N

      
       in Methanol solution.
      
    • Gradient: 0%

      
       10% (7N 
      
      
      
      in MeOH) in DCM.
    • Why: Ammonia is a stronger base than your pyridine; it preferentially binds to the silanol sites, shielding your compound.

  • The "Lipophilic" Fix: If you prefer Hexane/Ethyl Acetate (EtOAc), you must add Triethylamine (TEA) .

    • Protocol: Pre-wash the column with Mobile Phase + 1% TEA. Run the gradient with Mobile Phase + 0.5% TEA.

    • Warning: TEA has a high boiling point (

      
      ) and can be annoying to remove.
      

Q: I see a "ghost peak" or double spots for the same compound. Why?

A: This often happens when the amine exists in equilibrium between its free base and protonated salt forms on the column.

  • Fix: Ensure your modifier (TEA or

    
    ) is present in both solvent A and solvent B bottles to maintain constant pH throughout the gradient.
    
Module B: Impurity Removal (TPPO)

Q: I cannot separate my product from Triphenylphosphine Oxide (TPPO). They co-elute.

A: TPPO is a common byproduct of the Suzuki coupling used to create the 3-aryl-pyridine bond. It tracks with polar amines.

  • Method 1: The ZnCl2 Crash (Recommended).

    • Dissolve crude mixture in Ethanol or DCM/Ether.

    • Add 2 equivalents of

      
      .
      
    • TPPO forms a solid complex

      
       and precipitates. Filter this off before the column.
      
  • Method 2: Solubility Trick.

    • Dissolve crude in minimal DCM.

    • Slowly add

      
       (Ether) or Hexane while stirring. TPPO often crystallizes out; your aminopyridine should stay in solution (or vice versa, check solubility).
      

Experimental Protocols

Protocol 1: The "Ammonia-Doped" Flash Method

Best for final purity and removing streaking.

  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 7N Ammonia in Methanol (Commercial stock solution).

    • Note: Do not just add liquid ammonia to MeOH; it is inconsistent. Buy the pre-made 7N solution.

  • Equilibration: Flush column with 98% A / 2% B for 3 CV (Column Volumes).

  • Loading: Dry Load is mandatory.

    • Dissolve crude in MeOH/DCM.

    • Add Celite (1:2 ratio of sample to Celite).

    • Rotovap to a free-flowing powder.

    • Pack into a solid load cartridge.

  • Gradient:

    • 0-5 min: Hold 0% B (removes non-polar junk).

    • 5-20 min: Ramp 0%

      
       5% B.
      
    • 20-30 min: Ramp 5%

      
       10% B.
      
    • Expectation: Product usually elutes between 3-6% B.

Protocol 2: Zinc Chloride Complexation (TPPO Removal)

Execute this BEFORE the column if TPPO > 10%.

  • Dissolve 1.0 g of crude reaction mixture in 10 mL of Ethanol (absolute).

  • Add 1.5 equivalents of Zinc Chloride (

    
    ) (solid or solution in ether).
    
  • Stir vigorously at Room Temperature for 30 minutes.

  • A white precipitate forms (TPPO-Zinc complex).

  • Filter through a sintered glass funnel or a Celite pad.

  • Wash the pad with small amounts of Ethanol.

  • Concentrate the filtrate. The residue is now TPPO-depleted and ready for the column.

Data & Reference Tables

Table 1: Solvent System Decision Matrix
Compound BehaviorRecommended Solvent SystemModifier Required?Application Note
High Polarity / Streaking DCM / MeOHYes (1-5%

or 7N

)
Best for general aminopyridines. Excellent solubility.
Low Polarity (Lipophilic) Hexane / EtOAcYes (1% TEA)Only if the methoxyphenyl group dominates solubility.
Acid Sensitive DCM / AcetoneYes (1% TEA)Alternative if MeOH causes transesterification (rare here).
TPPO Contamination Toluene / AcetoneNoToluene suppresses TPPO solubility; Acetone moves the amine.
Table 2: Key Physicochemical Properties
PropertyValue (Approx.)Implication for Chromatography
pKa (Pyridine N) ~9.1Highly basic. Will bind to silica (

5-7). Requires basic modifier.
LogP ~2.2Moderately lipophilic. Soluble in DCM and EtOAc.
UV Max 260-290 nmUse 254 nm and 280 nm for detection. The biaryl system is UV active.

Visualization of Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification strategy based on TLC analysis.

PurificationStrategy Start Crude Reaction Mixture TLC Run TLC (10% MeOH/DCM) Start->TLC CheckTPPO Is TPPO present? TLC->CheckTPPO ZnCl Perform ZnCl2 Complexation CheckTPPO->ZnCl Yes (Large Spot) Streak Does Product Streak? CheckTPPO->Streak No ZnCl->Streak Filtrate MethodA Protocol A: DCM / MeOH + NH3 Streak->MethodA Yes (Tailing) MethodB Protocol B: Hex / EtOAc + TEA Streak->MethodB No (Clean Spot)

Diagram 2: Column Interaction Mechanism

Caption: Visualizing why modifiers are necessary. The modifier blocks acidic silanols (Red), allowing the amine (Blue) to pass.

Mechanism Silica Silica Surface (Acidic -OH) Amine Target Molecule (Basic N) Silica->Amine Strong Binding (Tailing) Elution Pure Fraction Amine->Elution Free to Elute Modifier Modifier (TEA / NH3) Modifier->Silica Blocks Sites (Competitive)

References

  • Biotage. "Strategies for the Flash Purification of Heterocyclic Amines." Biotage Application Notes. [Link]

  • Bates, R. et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using ZnCl2." Journal of Organic Chemistry, 2017. [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. [Link]

Solving solubility issues of 3-(4-Methoxyphenyl)pyridin-4-amine in water

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 3-(4-Methoxyphenyl)pyridin-4-amine. We will explore the physicochemical properties of this compound and provide a series of troubleshooting strategies and frequently asked questions to facilitate its successful formulation and application in your research.

Understanding the Molecule: Physicochemical Properties

3-(4-Methoxyphenyl)pyridin-4-amine is a heterocyclic compound featuring a pyridin-4-amine core substituted with a 4-methoxyphenyl group at the 3-position. Its solubility is governed by the interplay of these structural motifs.

  • Pyridin-4-amine Moiety : The presence of the basic pyridin-4-amine group is the primary determinant of the compound's pH-dependent aqueous solubility. The two nitrogen atoms, one on the pyridine ring and the exocyclic amino group, can be protonated in acidic conditions, forming positively charged species that are more readily solvated by water.[1][2] The pKa of the parent 4-aminopyridine is approximately 9.17.[2] The introduction of substituents on the pyridine ring can influence this value.

  • 4-Methoxyphenyl Group : The 4-methoxyphenyl (anisole) group is largely non-polar and contributes to the molecule's hydrophobicity, which can limit its aqueous solubility.[3] The methoxy group is an electron-donating group which can increase the basicity of the pyridine nitrogen, potentially leading to a higher pKa compared to unsubstituted 4-aminopyridine.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-Methoxyphenyl)pyridin-4-amine not dissolving in water at neutral pH?

A1: The limited aqueous solubility at neutral pH is expected due to the hydrophobic 4-methoxyphenyl group. At neutral pH, the basic nitrogen atoms of the pyridin-4-amine moiety are not fully protonated, limiting the compound's ability to form favorable interactions with water molecules.

Q2: What is the expected pKa of 3-(4-Methoxyphenyl)pyridin-4-amine?

A2: While an experimental pKa for this specific molecule is not published, we can estimate it based on related structures. The pKa of 4-aminopyridine is approximately 9.17.[2] The electron-donating methoxy group on the phenyl ring is expected to slightly increase the basicity of the pyridine nitrogen. Therefore, the pKa of 3-(4-Methoxyphenyl)pyridin-4-amine is likely to be in the range of 9.0-9.5. This implies that the compound will be significantly more soluble in acidic conditions where the pH is below its pKa.

Q3: I've managed to dissolve the compound at a low pH, but it precipitates when I adjust the pH back to neutral. Why does this happen?

A3: This is a common phenomenon for basic compounds. At a low pH, the compound is in its protonated, more soluble salt form. When you raise the pH towards its pKa and beyond, it gets deprotonated back to its less soluble free base form, causing it to precipitate out of the solution.

Q4: Are there any common organic solvents that can be used to dissolve this compound?

A4: Yes, based on its structure, 3-(4-Methoxyphenyl)pyridin-4-amine is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol.[6][7]

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are facing challenges with the aqueous solubility of 3-(4-Methoxyphenyl)pyridin-4-amine, follow this systematic troubleshooting guide. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

Step 1: pH Adjustment

This is the most straightforward approach for solubilizing basic compounds.

Protocol: pH-Mediated Solubilization

  • Initial Suspension: Suspend the desired amount of 3-(4-Methoxyphenyl)pyridin-4-amine in deionized water.

  • Acidification: Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring.

  • Monitor Dissolution: Continue adding the acid until the compound fully dissolves. Monitor the pH of the solution. A pH below 6 is a good starting point.

  • Final pH Adjustment: Once dissolved, you can carefully adjust the pH to the desired level for your experiment, keeping in mind the potential for precipitation as you approach and exceed the compound's pKa.

Causality: By lowering the pH, you are protonating the basic nitrogen atoms on the pyridine ring and the amino group. This creates a cationic species which is significantly more polar and, therefore, more soluble in water.[8]

Troubleshooting Flowchart: pH Adjustment

start Start: Insoluble Compound in Water acidify Add dilute acid (e.g., 0.1 M HCl) and stir start->acidify dissolved Is the compound fully dissolved? acidify->dissolved soluble_solution Soluble Stock Solution (acidic pH) dissolved->soluble_solution  Yes continue_acid Continue adding acid (monitor pH) dissolved->continue_acid  No continue_acid->acidify next_step Proceed to Step 2: Co-solvents continue_acid->next_step If still insoluble after significant acidification

Caption: Workflow for pH-mediated solubilization.

Step 2: Co-solvency

If pH adjustment alone is insufficient or not suitable for your experimental conditions, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds in aqueous solutions.[9][10]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have biological effects.
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)10-30%A common vehicle for drug delivery.
Polyethylene Glycol 400 (PEG 400)10-40%Often used in pharmaceutical formulations.

Protocol: Co-solvent Solubilization

  • Prepare Co-solvent/Water Mixture: Prepare a mixture of your chosen co-solvent and water at the desired concentration.

  • Add Compound: Add the 3-(4-Methoxyphenyl)pyridin-4-amine to the co-solvent/water mixture.

  • Facilitate Dissolution: Gently warm and/or sonicate the mixture to aid dissolution.

  • Incremental Increase: If the compound does not dissolve, incrementally increase the concentration of the co-solvent.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic 4-methoxyphenyl group. This reduces the interfacial tension between the compound and the solvent, thereby increasing solubility.[11]

Step 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming inclusion complexes that have enhanced aqueous solubility.[12]

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD)Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used for parenteral formulations.

Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the 3-(4-Methoxyphenyl)pyridin-4-amine to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.

  • Filter: Filter the solution to remove any undissolved compound.

Causality: The hydrophobic 4-methoxyphenyl portion of the molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic part of the drug and increasing its overall solubility in the aqueous medium.[13][14]

Troubleshooting Logic: Cyclodextrin Complexation

start Start: Insoluble Compound prepare_cd Prepare aqueous solution of cyclodextrin (e.g., HP-β-CD) start->prepare_cd add_compound Add compound and stir (24-48h at RT) prepare_cd->add_compound check_dissolution Is the compound dissolved? add_compound->check_dissolution soluble_complex Soluble Inclusion Complex check_dissolution->soluble_complex  Yes increase_cd Increase cyclodextrin concentration or try a different cyclodextrin check_dissolution->increase_cd  No increase_cd->prepare_cd next_step Proceed to Step 4: Surfactants increase_cd->next_step If still insoluble

Caption: Logical steps for using cyclodextrins.

Step 4: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, and they can encapsulate poorly soluble compounds, thereby increasing their solubility.[15][16]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration (w/v)
Polysorbate 80 (Tween® 80)Non-ionic0.1-2%
Sodium Dodecyl Sulfate (SDS)Anionic0.1-1%
Cremophor® ELNon-ionic0.5-5%

Protocol: Micellar Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in water at a concentration above its CMC.

  • Add Compound: Add the 3-(4-Methoxyphenyl)pyridin-4-amine to the surfactant solution.

  • Equilibrate: Stir the mixture, and gentle warming or sonication can be used to facilitate solubilization.

  • Observe for Clarity: A clear solution indicates successful micellar solubilization.

Causality: The hydrophobic 4-methoxyphenyl group of the compound partitions into the hydrophobic core of the micelles, while the more polar pyridin-4-amine moiety can be oriented towards the hydrophilic shell. This encapsulation within the micelles allows the compound to be dispersed in the aqueous medium.[17]

Summary of Troubleshooting Approaches

MethodPrinciple of ActionKey Considerations
pH Adjustment Protonation of basic nitrogens to form a more soluble salt.Potential for precipitation upon pH neutralization. May affect compound stability or biological activity.
Co-solvency Reduction of solvent polarity to better accommodate the hydrophobic moiety.The co-solvent may have its own biological or chemical effects.
Cyclodextrin Complexation Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity.Stoichiometry of the complex can be important. Can be a more expensive option.
Use of Surfactants Entrapment of the compound within micelles.The surfactant itself can interfere with certain assays or have biological effects.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 3-(4-Methoxyphenyl)pyridin-4-amine and successfully advance their experimental work.

References

  • Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine, 5-methoxyindole,... - Homework.Study.com. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. Available at: [Link]

  • Solubility Enhancement Techniques | Pharmaguideline. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Solubility Enhancement Technique | CUTM Courseware. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. Available at: [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. Available at: [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. Available at: [Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. Available at: [Link]

  • Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK - IAPC Journals. Available at: [Link]

  • Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Anion–π interactions influence pKa values - Semantic Scholar. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • Pyridine, 4-methoxy- - Cheméo. Available at: [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. Available at: [Link]

  • Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. Available at: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. Available at: [Link]

  • 4,4′-([4][15]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Available at: [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Quantum Calculations of pKa values for Some Amine Compounds - ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine - PMC. Available at: [Link]

Sources

Technical Guide: Minimizing Side Reactions in Suzuki Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of Suzuki-Miyaura cross-coupling involving aminopyridines. It is designed for researchers requiring high-fidelity protocols to suppress side reactions such as catalyst poisoning, protodeboronation, and competitive N-arylation.

The Aminopyridine Challenge

Aminopyridines present a "perfect storm" of inhibition mechanisms for Palladium (Pd) catalysis. The pyridine nitrogen (


) and the exocyclic amine (

) are competent ligands that can displace phosphines, forming stable, inactive Pd-bis(amine) complexes (Catalyst Poisoning). Furthermore, 2-pyridyl boronates are notoriously unstable, undergoing rapid protodeboronation before transmetallation can occur.

This guide provides mechanistic solutions to these bottlenecks.

Part 1: Catalyst System Selection

Why standard catalysts fail and what to use instead.

Q: Why does my reaction with Pd(PPh3)4 stall immediately? A: Triphenylphosphine (PPh3) is a monodentate ligand with relatively weak binding affinity compared to the nitrogen atoms in aminopyridines. The substrate displaces the ligand, sequestering the palladium into an inactive "Pd-black" or stable bis-pyridine complex.

The Solution: Bulky Dialkylbiaryl Phosphines You must use ligands that are sterically bulky enough to prevent the substrate from coordinating to the metal center, yet electron-rich enough to facilitate oxidative addition.

ComponentRecommendationMechanistic Rationale
Ligand XPhos or SPhos The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the flat aryl halide to bind.
Precatalyst Pd-G3/G4 Precatalysts Generates the active Pd(0) species inside the catalytic cycle.[1] Avoids the induction period of Pd(OAc)2 where free amine can trap the Pd(II) before reduction.
Base K3PO4 (3.0 equiv)Anhydrous phosphate is basic enough to activate the boronate but less likely to deprotonate the amine (which would make it a stronger poison) compared to alkoxides.
Part 2: Boronate Stability & Protodeboronation

Preventing the disappearance of your nucleophile.

Q: My aryl halide remains, but the boronic acid is gone. What happened? A: You likely experienced Protodeboronation .[2] Pyridyl boronic acids (especially 2-pyridyl) form a zwitterionic intermediate in the presence of water/base, where the nitrogen is protonated and the boron is hydroxylated. This species undergoes rapid C-B bond cleavage, releasing the deboronated pyridine (Ar-H).

The Solution: "Slow-Release" Reagents Maintain a low instantaneous concentration of the unstable free boronic acid.[2]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) esters are stable to storage and chromatography. Under hydrous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate that matches the transmetallation step.

  • Potassium Trifluoroborates (R-BF3K): These are robust salts that require hydrolysis to become active. They are particularly resistant to protodeboronation in non-aqueous or biphasic systems.

Part 3: Troubleshooting & Optimization Logic
Scenario A: Competitive N-Arylation (Buchwald-Hartwig)

Symptom: You isolate the C-N coupled product instead of the C-C biaryl.

  • Cause: The amine is acting as a nucleophile, attacking the Pd-Ar intermediate.

  • Fix 1 (Solvent): Switch to a solvent system with higher water content (e.g., Dioxane:H2O 4:1). Water increases the solubility and activation rate of the boronate, favoring Transmetallation (Suzuki) over Amine Coordination (Buchwald).

  • Fix 2 (Base): Switch from strong bases (NaOtBu) to weak bases (K2CO3, K3PO4). Strong bases deprotonate the amine, making it a potent nucleophile.

Scenario B: Dehalogenation (Reduction of Ar-X)

Symptom: You recover Ar-H (from the halide) and unreacted boronate.

  • Cause: The catalytic cycle is stalling after Oxidative Addition. The Pd-Ar species waits too long for the boronate, eventually scavenging a hydride from the solvent (alcohol) or base.

  • Fix: Increase the catalyst activity (switch to XPhos Pd G3 ) and ensure the boronate is soluble. If using MIDA boronates, add a drop of surfactant (TPGS-750-M) or use a phase transfer catalyst to speed up boronate hydrolysis.

Part 4: Visualizing the Competitive Pathways

The following diagram illustrates the "Fork in the Road" where the reaction succeeds or fails.

SuzukiPathways Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd Ar-X Poison Catalyst Poisoning (Pd-Amine Complex) Start->Poison Aminopyridine (Coordination) Dehal Dehalogenation (Ar-H Byproduct) OxAdd->Dehal Slow Transmetallation + Hydride Source NAryl N-Arylation (C-N Coupled Product) OxAdd->NAryl Amine Attack (Buchwald Pathway) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Activated Boronate (OH- / F-) Proto Protodeboronation (Boronate Decomposition) Prod Reductive Elimination (C-C Biaryl Product) TransMet->Prod Fast Boronate Boronic Acid/Ester Boronate->Proto Hydrolysis (pH dependent) Boronate->TransMet Activation

Caption: Mechanistic divergence in aminopyridine coupling. Red pathways indicate failure modes; the blue pathway represents the desired catalytic cycle.

Part 5: Standardized Protocol (High-Fidelity)

This protocol utilizes XPhos Pd G3 , a precatalyst that ensures rapid formation of the active species even in the presence of inhibitory amines.

Reagents:

  • Aminopyridine Halide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K3PO4 (0.5 M in H2O, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge Solids: In a reaction vial, add the aryl halide, boronate, and XPhos Pd G3. (If using free base aminopyridine, do not add acid; if using a salt form, add 1.0 equiv extra base).

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add the aqueous K3PO4 solution. The biphasic mixture (4:1 Dioxane:Water ratio) is critical for dissolving inorganic salts while solvating the organic components.

  • Heat: Heat to 80°C for 2-4 hours. Note: Higher temperatures (100°C+) may increase protodeboronation rates.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water.[3]

    • Purification Note: Aminopyridines often streak on silica. Add 1% Triethylamine (TEA) to your eluent or use amino-functionalized silica gel.

References
  • Billingsley, K., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4][5] Angewandte Chemie International Edition.[4] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prevention.[6] Journal of the American Chemical Society. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.[7] Link

Sources

Technical Support Center: Stability of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the handling and analysis of 3-(4-Methoxyphenyl)pyridin-4-amine in acidic environments.

Issue 1: Unexpected Degradation During Forced Degradation Studies in Aqueous Acid.

Question: I am performing a forced degradation study on 3-(4-Methoxyphenyl)pyridin-4-amine using aqueous hydrochloric acid, as per standard ICH guidelines.[1] However, I am observing rapid and extensive degradation, making it difficult to identify and quantify the primary degradation products. What could be the cause, and how can I obtain a more controlled degradation profile?

Answer:

The extensive degradation you're observing is likely due to the inherent instability of the aminopyridine and methoxyphenyl moieties under strong aqueous acidic conditions. The primary mechanisms at play are:

  • Protonation of the Pyridine Ring: The pyridine nitrogen is basic and will be readily protonated in an acidic medium.[2] This protonation activates the pyridine ring, though the primary site of instability often lies elsewhere in the molecule under these conditions.

  • Hydrolysis of the Methoxy Group: The methoxy group on the phenyl ring is susceptible to acid-catalyzed hydrolysis, especially under harsh conditions (e.g., elevated temperatures and strong acid concentrations). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water to yield a phenol and methanol. This type of hydrolysis has been observed in related methoxy-substituted aromatic compounds.[3]

  • Potential for Further Degradation of the Aminopyridine Core: While 4-aminopyridines can be stable under some conditions, the presence of activating and directing groups, coupled with harsh acidic environments, can lead to more complex degradation pathways.[4]

Troubleshooting Steps & Recommendations:

  • Modify Acid Concentration and Temperature: Instead of strong acids like 1N HCl, start with milder acidic conditions (e.g., 0.1N or 0.01N HCl).[5] Also, conduct the initial experiments at a lower temperature (e.g., room temperature or 40°C) before attempting accelerated degradation at higher temperatures. The goal is to achieve a target degradation of 5-20% to adequately assess the degradation profile.[6]

  • Employ Anhydrous or Mixed Solvent Systems: For compounds that are highly susceptible to aqueous hydrolysis, traditional forced degradation studies may not be suitable.[7] Consider performing the acid degradation in a mixed solvent system (e.g., acetonitrile/water or methanol/water) to reduce the activity of water. In some cases, anhydrous conditions with an organic acid (like trifluoroacetic acid in an organic solvent) might be necessary to isolate specific non-hydrolytic degradation pathways.[7]

  • Time-Course Study: Perform a time-course experiment under a fixed, milder acidic condition. Sample the reaction mixture at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to observe the formation and potential subsequent degradation of intermediates.

  • Utilize a Stability-Indicating HPLC Method: Ensure your analytical method can resolve the parent compound from all potential degradation products. A well-developed HPLC method is crucial for accurate stability assessment.[8][9]

    • Protocol: Developing a Stability-Indicating HPLC Method

      • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient elution is recommended.

        • Mobile Phase A: 0.1% Formic Acid in Water

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient Program (Example):

        Time (min) %A %B
        0 95 5
        20 5 95
        25 5 95
        26 95 5

        | 30 | 95 | 5 |

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength that provides a good response for both the parent compound and potential degradants (a photodiode array detector is ideal for monitoring peak purity).

      • Column Temperature: 30°C

Issue 2: Poor Mass Balance in Acidic Stability Studies.

Question: My HPLC analysis of an acid-stressed sample of 3-(4-Methoxyphenyl)pyridin-4-amine shows a significant loss of the parent peak, but the sum of the areas of the observed degradation product peaks does not account for the loss. What could be happening to the missing mass?

Answer:

A poor mass balance in forced degradation studies often points to one or more of the following:

  • Formation of Non-UV Active Degradants: Some degradation pathways may lead to smaller, non-aromatic fragments that do not have a significant chromophore and are therefore not detected by a UV detector at the wavelength used for the parent compound.

  • Formation of Insoluble Degradants: The degradation products could be precipitating out of the solution, especially if their polarity differs significantly from the parent compound and the analytical diluent.

  • Adsorption of Degradants: Highly polar or charged degradation products might be irreversibly adsorbed onto the HPLC column or vials.

  • Co-elution of Degradants: Multiple degradation products may be co-eluting with the parent peak or with each other, leading to an underestimation of their individual amounts. A peak purity analysis using a photodiode array (PDA) detector can help identify such issues.[10]

Troubleshooting Steps & Recommendations:

  • Employ a Universal Detector: If available, use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector. These detectors can identify non-UV active compounds and provide valuable structural information about the degradants.[10]

  • Check for Precipitation: Visually inspect your stressed samples for any signs of precipitation. If solids are present, attempt to dissolve them in a stronger solvent (while ensuring compatibility with your HPLC method) and re-analyze.

  • Vary the Analytical Method:

    • Change the pH of the mobile phase to alter the ionization state and retention of polar degradants.

    • Use a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded column).

  • Sample Preparation and Dilution: Ensure that the diluent used for your HPLC analysis is appropriate for both the parent compound and its expected degradation products to maintain their solubility.

II. Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What is the primary site of protonation on 3-(4-Methoxyphenyl)pyridin-4-amine under acidic conditions?

A1: The molecule has two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is generally more basic than the aniline-like amino group. Therefore, the primary site of protonation in an acidic medium will be the pyridine nitrogen.[2]

Q2: What is the likely primary degradation pathway for 3-(4-Methoxyphenyl)pyridin-4-amine in strong acid?

A2: The most probable primary degradation pathway under strong acidic and aqueous conditions is the hydrolysis of the methoxy ether bond on the phenyl ring. This would result in the formation of 3-(4-hydroxyphenyl)pyridin-4-amine. The reaction is an acid-catalyzed nucleophilic substitution where water acts as the nucleophile.[3][11]

Visualizing the Primary Degradation Pathway:

G cluster_0 Acidic Conditions (H₃O⁺) Parent 3-(4-Methoxyphenyl)pyridin-4-amine Intermediate Protonated Methoxy Group Parent->Intermediate + H⁺ Product 3-(4-Hydroxyphenyl)pyridin-4-amine Intermediate->Product + H₂O - CH₃OH, - H⁺ Methanol Methanol (CH₃OH)

Caption: Proposed acid-catalyzed hydrolysis of the methoxy group.

Q3: Are there other potential degradation pathways to consider?

A3: Yes, while hydrolysis of the methoxy group is a primary concern, other pathways could include:

  • Oxidation: The electron-rich aromatic rings and the amino group are susceptible to oxidation, which could be initiated by dissolved oxygen or trace metal impurities, especially at elevated temperatures.[6] This could lead to the formation of N-oxides or hydroxylated species on the aromatic rings.[6][12]

  • Reactions of the Amino Group: While generally stable, the amino group can participate in various reactions, though these are less common under simple acidic hydrolysis conditions.[13][14]

Analytical and Formulation Considerations

Q4: What are the recommended storage conditions for a solution of 3-(4-Methoxyphenyl)pyridin-4-amine intended for use in experiments?

A4: Based on the potential for acid-catalyzed hydrolysis, it is recommended to prepare fresh solutions of 3-(4-Methoxyphenyl)pyridin-4-amine for each experiment. If a stock solution needs to be stored, it should be kept in a neutral or slightly basic buffer, protected from light, and refrigerated. Acidic stock solutions should be avoided for long-term storage. Studies on similar compounds like 4-aminopyridine have shown good stability in solid form in capsules at refrigerated and room temperatures for extended periods.[9][15]

Q5: How can I confirm the structure of the degradation products?

A5: The most effective way to elucidate the structure of unknown degradation products is through Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradation products, you can infer the chemical transformation that has occurred (e.g., a decrease of 14 Da would suggest the loss of a CH₂ group and the addition of an oxygen atom, consistent with the conversion of a methoxy to a hydroxyl group). For unambiguous structure confirmation, the degradation products may need to be isolated using preparative HPLC and then characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary of Potential Degradation Products and Analytical Observations:

Potential Degradation ProductChemical TransformationExpected Mass Change (from Parent)Analytical Technique for Confirmation
3-(4-Hydroxyphenyl)pyridin-4-amineHydrolysis of methoxy group-14 Da (C₁₂H₁₀N₂O)LC-MS, NMR
N-Oxide derivativeOxidation of pyridine nitrogen+16 DaLC-MS
Hydroxylated derivativesOxidation of aromatic rings+16 DaLC-MS, NMR

III. References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society. Available from: [Link]

  • Hydrolysis of dimethoxymethylbenzene using various acid catalysts. ResearchGate. Available from: [Link]

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. ACS Publications. Available from: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. PubMed. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Forced degradation studies. | Download Table. ResearchGate. Available from: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available from: [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. Available from: [Link]

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. Available from: [Link]

  • 3-(aminomethyl)-N-(4-methoxyphenyl)pyridin-4-amine. PubChem. Available from: [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available from: [Link]

  • 3-(4-Methoxyphenyl)pyridine. PubChem. Available from: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect. Available from: [Link]

  • 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine. ChemSynthesis. Available from: [Link]

  • Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Croatian Chemical Acta. Available from: [Link]

  • Analytical Methods. OPUS. Available from: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available from: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Crystallization of 3-(4-Methoxyphenyl)pyridin-4-amine

[1]

Case ID: 3-ARYL-PYR-CRYST-001 Subject: Troubleshooting Phase Separation (Oiling Out) & Polymorph Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support center. You are likely working with 3-(4-Methoxyphenyl)pyridin-4-amine , a biaryl intermediate often synthesized via Suzuki-Miyaura coupling of 3-halo-4-aminopyridine and 4-methoxyphenylboronic acid.[1]

Why this crystallization is difficult:

  • Conformational Flexibility: The single bond between the pyridine (C3) and the phenyl ring allows for rotation. High conformational freedom in solution often leads to difficulty in molecular packing, resulting in oiling out (Liquid-Liquid Phase Separation) rather than nucleation.[1][2]

  • Impurity Occlusion: As a likely Suzuki product, residual Palladium (Pd) and unreacted boronic acids can act as "anti-nucleators" or stabilize the amorphous oil phase.[1]

  • Hydrogen Bonding Motifs: The 4-amino group and the pyridine nitrogen are competing H-bond donors/acceptors.[1] If the solvent interferes with the formation of the dominant dimer motif, crystallization stalls.

Part 1: Critical Solubility & Solvent Selection

User Question: "I cannot get the solid to precipitate; it either stays in solution or crashes out as a sticky gum. What solvent system should I use?"

Scientist’s Diagnosis: You are likely experiencing a mismatch between the metastable zone width (MSZW) and your cooling rate. This molecule requires a "High-Low" solvent system where the solubility curve is steep but not vertical.[1]

Recommended Solvent Systems
Solvent SystemTypeRatio (v/v)ApplicationRisk Level
Ethanol / Water Protic / Anti-solvent5:1 to 2:1Standard. Good for removing inorganic salts from Suzuki coupling.[1]High. Adding water too fast causes oiling out.[1]
IPA / Heptane Protic / Anti-solvent1:2 to 1:4Polymorph Control. Slower nucleation, denser crystals.[1]Medium. Requires precise temperature control.[1]
Toluene / MTBE Aromatic / Ether1:3Purity. Excellent for rejecting des-bromo precursors.[1]Low. Best for avoiding oiling out, but lower yield.[1]
Ethyl Acetate Single SolventN/AEvaporative. Use for obtaining initial seeds only.[1]High. Often leads to crusting/scaling.[1]

Technical Insight: The 4-methoxy group increases lipophilicity compared to a bare pyridine.[1] Pure water is too harsh an anti-solvent.[1] You must use a "soft" anti-solvent like Heptane or slow addition of water to alcohols.[1]

Part 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "As I cool the solution, droplets form on the glass walls before any crystals appear. How do I fix this?"

Scientist’s Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] The solution has entered a region where the "oil" phase is more stable than the solid phase.[2] This usually happens because the melting point of the solvated impurity-rich phase is lower than the process temperature.[3][4]

The "Rescue" Protocol

Do NOT cool further. Cooling an oiled-out solution only hardens the oil into an amorphous glass, trapping impurities.[1]

  • Re-heat: Heat the mixture back to reflux until the oil re-dissolves completely.

  • Seed at High Temperature: Add 0.5 wt% of pure seed crystals at just

    
     below the saturation temperature (cloud point).
    
  • Isothermal Aging: Hold the temperature constant for 1–2 hours. Allow the seeds to "heal" and grow.[1] Do not cool yet.

  • Slow Cooling: Ramp down at

    
    .
    
Visual Decision Matrix: Oiling Out Rescue

OilingOutRescueStartObservation: Oily Droplets FormStopCoolingSTOP Cooling ImmediatelyStart->StopCoolingCheckPurityIs Crude Purity > 90%?StopCooling->CheckPurityReheatRe-heat to Reflux (Clear Solution)AddSeedsAdd Seeds at High Temp (T_cloud - 2°C)Reheat->AddSeedsCheckPurity->ReheatYesPurifyFirstPerform Silica Plug / Carbon TreatCheckPurity->PurifyFirstNo (Impurities cause oiling)PurifyFirst->ReheatHoldIsothermal Hold (1-2 hours)AddSeeds->HoldCoolSlow Cool (0.1°C/min)Hold->CoolSuccessCrystalline ProductCool->Success

Caption: Logic flow for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Part 3: Impurity Rejection (The Palladium Problem)

User Question: "My crystals are grey/brown, and the melting point is broad. Is this a polymorph issue?"

Scientist’s Diagnosis: While polymorphs are possible, this is most likely Palladium occlusion .[1] The pyridine nitrogen and the exocyclic amine are excellent ligands for Pd residues left over from the Suzuki coupling. Pd-complexes are often highly colored and inhibit crystal growth.[1]

Pre-Crystallization Purification Workflow

You cannot crystallize your way out of high Pd contamination (>500 ppm).[1] You must scavenge before crystallization.[1]

  • Dissolution: Dissolve crude solid in THF or EtOAc (10 volumes).

  • Scavenging: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Charcoal).[1]

    • Dosage: 50 wt% relative to crude mass.[1]

    • Time: Stir at

      
       for 60 minutes.
      
  • Filtration: Filter hot through a Celite pad to remove the scavenger.[1]

  • Solvent Swap: Distill off the THF/EtOAc and swap to the crystallization solvent (e.g., Ethanol).

Part 4: Protocol for Seeded Cooling Crystallization

Objective: Reproducible isolation of 3-(4-Methoxyphenyl)pyridin-4-amine.

Reagents:

  • Crude Compound (10 g)

  • Solvent: Ethanol (Absolute)

  • Anti-solvent: Water (Deionized)

Step-by-Step Methodology:

  • Dissolution: Charge 10 g crude into a reactor. Add 60 mL Ethanol (

    
     vol).[1] Heat to reflux (
    
    
    ).
    • Check: If not clear, add Ethanol in 1 mL increments.[1]

  • Polishing Filtration: While hot, filter through a 0.45

    
    m PTFE membrane to remove dust/insolubles.[1] Return filtrate to the reactor.
    
  • Nucleation Point: Cool to

    
    .
    
    • Action: Add Seed Crystals (50 mg, 0.5 wt%).[1] If seeds are unavailable, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Aging: Stir at

    
     for 60 minutes. You must see a visible suspension develop.[1]
    
    • Why? This prevents oiling out by providing a surface for growth.[1]

  • Anti-solvent Addition: Slowly add 20 mL Water over 2 hours via syringe pump.[1]

    • Rate: 0.15 mL/min.[1] Do not dump water in.

  • Cooling: Cool to

    
     over 4 hours (
    
    
    ).
  • Isolation: Filter on a Buchner funnel. Wash with cold Ethanol/Water (2:1).[1] Dry under vacuum at

    
    .
    

Part 5: Advanced Polymorph Screening

User Question: "How do I know if I have the most stable form?"

Scientist's Diagnosis: Biaryl systems often have twisted (higher energy) and planar (lower energy) conformers in the solid state.

Experimental Check:

  • DSC (Differential Scanning Calorimetry): Look for a single sharp endotherm.[1] If you see a small endotherm followed by an exotherm and a larger endotherm, you have a metastable form converting to a stable form upon heating.[1]

  • Slurry Conversion: To ensure you have the thermodynamic stable form, suspend your final crystals in IPA (minimal amount) and stir for 24 hours at room temperature. Filter and compare the melting point to the original batch.

Polymorph Stability Workflow

PolymorphCheckSampleIsolated CrystalsDSCRun DSCSample->DSCResultASingle Sharp PeakDSC->ResultALikely StableResultBDouble Peak (Endo-Exo-Endo)DSC->ResultBMetastableActionPerform Slurry Ripening(24h in IPA)ResultB->ActionFinalStable FormAction->Final

Caption: Workflow to verify polymorph stability using DSC and Slurry Ripening.

References

  • General Crystallization & Oiling Out Mechanisms

    • Oiling Out in Crystallization. Mettler Toledo.[1] Retrieved from

    • Troubleshooting Crystallization: Liquid Droplets Form. Chemistry LibreTexts.[1] Retrieved from

  • Synthesis & Purification of Aminopyridines (Suzuki Context)

    • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids.[1][5] Journal of Organic Chemistry (ACS).[1] Retrieved from

    • Purification of Suzuki Coupling Products. Organic Chemistry Portal.[1] Retrieved from

  • Structural Analogs & Hydrogen Bonding

    • CoII-catalysed synthesis and crystallization of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. IUCrData.[1] Retrieved from

Technical Support Center: Palladium Remediation for 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-REM-34MP Status: Active Guide Topic: Removing Palladium Catalyst from Strongly Chelating Aminopyridines Applicable For: Suzuki-Miyaura coupling workups, API purification, ICH Q3D compliance.

The Core Challenge: Why is this difficult?

As a researcher working with 3-(4-Methoxyphenyl)pyridin-4-amine , you are likely experiencing "palladium stickiness." Standard washes (brine, dilute acid) often fail to reduce Pd levels below the required 10–20 ppm threshold.

The Mechanism of Failure: Your product is not just a substrate; it is a ligand. The 4-aminopyridine motif creates a highly electron-rich pyridine nitrogen. This nitrogen, often in concert with the exocyclic amine or the pi-system of the aryl ring, binds Palladium (II) species with high affinity.

  • Result: The Pd catalyst partitions into the organic phase with your product rather than washing out.

  • Implication: You must introduce a "Competitor Ligand" with a higher affinity for Pd than your product has.

Diagnostic & Detection

Q: My product looks white/off-white. Does that mean it's clean? A: No. Visual inspection is dangerous for APIs. Colloidal Pd (Pd⁰) is black, but soluble Pd(II)-amine complexes are often yellow, tan, or even colorless at 50–100 ppm.

  • Mandatory Check: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-Ray Fluorescence (XRF).

  • Target Limit: <10 ppm (General ICH Q3D guideline for oral APIs, assuming <10g daily dose).

Remediation Protocols

Method A: Solid-Supported Scavenging (High Selectivity)

Best for: Late-stage intermediates where yield loss must be minimized.

Functionalized silica is the industry standard for aminopyridines because it avoids liquid-liquid emulsion issues common with basic heterocycles.

Recommended Scavenger: SiliaMetS® Thiol (or SiliaMetS® Thiourea ).[1] Why: The thiol (S-H) group binds Pd with a high association constant (


), effectively "ripping" the metal off the pyridine nitrogen.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or MeOH). Avoid DCM if possible (slower kinetics).

  • Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content, or 10-20% w/w relative to product if Pd content is unknown).

  • Activation (CRITICAL): Heat the mixture to 50–60°C for 4–12 hours.

    • Note: Room temperature scavenging is often ineffective for aminopyridines because the ligand exchange activation energy is too high.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Analysis: Test filtrate via ICP-MS.

Method B: The "Active" Wash (N-Acetylcysteine)

Best for: Large scale (>100g) where solid scavengers become expensive.

Standard water washes fail.[2] You must use a water-soluble chelator that drags Pd into the aqueous phase.

Reagent: N-Acetylcysteine (NAC) . Why: NAC is non-toxic, cheap, and contains both a thiol and a carboxylic acid. It forms a water-soluble Pd-NAC complex.

Step-by-Step Protocol:

  • Preparation: Dissolve crude product in a water-immiscible solvent (EtOAc or 2-MeTHF).

  • Scavenger Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7–8) using NaOH (this deprotonates the thiol, increasing nucleophilicity).

  • Extraction: Wash the organic layer with the NAC solution (3 x 15 min agitation).

    • Visual Cue: The aqueous layer may turn dark/orange as it pulls Pd.

  • Rinse: Wash organic layer with brine to remove residual NAC.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Method C: Crystallization with Additives

Best for: Final API polishing.

If crystallization alone fails (Pd cocrystallizes), add a scavenger to the mother liquor to keep Pd soluble while the product precipitates.

Protocol:

  • Dissolve product in hot solvent (e.g., Ethanol/Water).

  • Add SiliaMetS® Thiol (solid) OR N-Acetylcysteine (soluble) (1–5 wt%).

  • Stir at reflux for 1 hour.

  • If using Silica: Hot filter to remove the scavenger.

  • Cooling: Allow filtrate to cool slowly. The Pd-Scavenger complex remains in the supernatant; pure product crystallizes out.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct remediation path based on your constraints.

Pd_Removal_Strategy Start Crude 3-(4-Methoxyphenyl)pyridin-4-amine Check Measure Pd (ICP-MS) Start->Check Decision Pd Level? Check->Decision Success Pass (<10 ppm) Check->Success Clean Fail Fail (>10 ppm) Check->Fail Still High Low < 500 ppm Decision->Low Low Load High > 500 ppm Decision->High High Load Scavenger Method A: SiliaMetS Thiol (Heat to 50°C) Low->Scavenger Wash Method B: N-Acetylcysteine (Aq. Wash) High->Wash Scavenger->Check Re-test Wash->Check Re-test Cryst Method C: Crystallization (+ Additive) Cryst->Success Fail->Cryst Polishing Step

Caption: Decision tree for Palladium removal. High initial loading requires bulk extraction (Method B) before polishing with scavengers (Method A) or crystallization (Method C).

Comparative Data Summary

FeatureSilica Scavengers (SiliaMetS)Chelation Wash (NAC)Activated Carbon (Charcoal)
Selectivity High (Specific to Pd)High (Specific to Pd)Low (Adsorbs product too)
Yield Loss < 5% (Physical entrapment only)< 5%10–20% (Common)
Time 4–12 Hours1–2 Hours1–12 Hours
Cost High (

$)
Low ($)Low ($)
Best For Final polishing, high-value APIBulk removal, early intermediatesDecolorization only

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[3] (Establishes the <10 ppm limit for oral drugs).

  • Palladium Scavenging with Functionalized Silica. SiliCycle Application Notes. (Details efficacy of Thiol/Thiourea on N-heterocycles).

  • Use of N-Acetylcysteine for Pd Removal. Organic Process Research & Development. (Describes the NAC wash protocol).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Review of various scavenging methods).

Sources

Overcoming steric hindrance in 3-(4-Methoxyphenyl)pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-34-STERIC Status: Open Subject: Overcoming Steric Hindrance in Ortho-Substituted Aminopyridines Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]

Executive Summary: The "Ortho-Clash" Problem

You are likely encountering difficulties because 3-(4-methoxyphenyl)pyridin-4-amine represents a "perfect storm" of steric and electronic deactivation.

  • Steric Wall: The biaryl bond at C3–C(Ar) creates a rotational barrier. The 4-methoxyphenyl ring is forced to twist out of plane relative to the pyridine ring to minimize repulsion with the C4-amine and C2-proton. This places the phenyl ring's ortho-protons directly in the spatial trajectory required for nucleophilic attack at the amine nitrogen.

  • Catalyst Poisoning: The free amine (–NH₂) at C4 is a competent ligand for Palladium, often shutting down the catalytic cycle during Suzuki couplings unless specific bulky ligands are used.[1]

  • Electronic Mismatch: The pyridine ring is electron-deficient, reducing the nucleophilicity of the exocyclic amine, making subsequent functionalization (e.g., amide coupling) sluggish.[1]

This guide provides three specific "Troubleshooting Tickets" to resolve these bottlenecks.

Troubleshooting Modules

Ticket #1: Synthesis – Suzuki Coupling Fails or Stalls

User Report: "I am trying to couple 3-bromo-4-aminopyridine with 4-methoxyphenylboronic acid. Yields are <20%, and I see significant dehalogenation."

Root Cause: Standard ligands (PPh₃, dppf) lack the steric bulk to prevent the free amine from binding to the Pd center.[1] Furthermore, the oxidative addition into the C3-Br bond is slow due to the electron-rich nature of the adjacent amino group (deactivating the ring).

Resolution: The "Bulky Ligand" Protocol Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands). SPhos or XPhos are required here. They form a "roof" over the Pd center, preventing the amine from binding while facilitating the coupling of hindered substrates.[1]

Optimized Protocol (Direct Coupling)
  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G2 Precatalyst.[1]

  • Base: K₃PO₄ (2.0 equiv) – Crucial: Carbonate bases often fail here; Phosphate is superior for hindered couplings.[1]

  • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1).[1]

  • Temperature: 100°C.

Step-by-Step:

  • Charge a reaction vial with 3-bromo-4-aminopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd-SPhos G2 (2 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add degassed n-Butanol (0.2 M concentration).

  • Heat to 100°C for 4–12 hours.

  • Checkpoint: If conversion stalls, add a second portion of boronic acid (0.5 equiv).

Ticket #2: Functionalization – Amide Coupling to the Hindered Amine

User Report: "I have the scaffold, but I cannot acylate the amine. HATU, EDC, and PyBOP all return starting material."[1]

Root Cause: The 3-aryl group creates a "steric gate." Standard activated esters (OBt/OAt) are too bulky to approach the nucleophilic nitrogen efficiently. The amine is also electronically deactivated by the pyridine ring.

Resolution: The "Small & Aggressive" Strategy You must abandon standard peptide coupling reagents. You need either a highly reactive acyl chloride combined with a "force" base (NaH) or a low-steric activation method (TCFH).

Method A: The "Force" Conditions (Deprotonation)

Use this for non-sensitive substrates.

  • Dissolve 3-(4-methoxyphenyl)pyridin-4-amine in dry THF (0.1 M).

  • Cool to 0°C.

  • Add NaH (60% dispersion, 2.0 equiv) carefully. Stir for 30 min at RT. Observation: Gas evolution and color change (anion formation).[1]

  • Add the Acid Chloride (1.2 equiv) dropwise.

  • Stir at RT for 1 hour.

  • Quench: Carefully with saturated NH₄Cl.

Method B: The "Low-Steric" Activation (TCFH)

Use this for chiral/sensitive acids.

  • Reagent: TCFH (Tetramethylchloroformamidinium Hexafluorophosphate) + NMI (N-methylimidazole).

  • Mechanism: Forms a highly reactive acyl imidazolium species that is less sterically demanding than an OBt ester.

  • Solvent: Acetonitrile (MeCN).

Ticket #3: Analysis – NMR Peaks are Broad/Missing

User Report: "My 1H NMR shows broad humps instead of sharp doublets, and I'm missing carbon signals. Is my product impure?"

Root Cause: Atropisomerism. The rotation around the C3–C(Phenyl) bond is restricted on the NMR timescale. You are seeing a mixture of rotamers or an intermediate exchange rate, which broadens signals (decoalescence).[1]

Resolution: Variable Temperature (VT) NMR Do not purify further based solely on broad peaks.

  • Experiment: Run 1H NMR in DMSO-d6.

  • Temperature: Heat the probe to 80°C (353 K) .

  • Result: The rotation will become fast relative to the NMR timescale. Broad humps will sharpen into defined doublets/singlets.

  • Verification: If peaks remain broad at 80°C, you may have paramagnetic impurities; otherwise, it is purely conformational dynamics.[1]

Visualizing the Solution

Decision Logic for Synthesis

The following diagram illustrates the decision matrix for synthesizing and functionalizing this hindered scaffold.

G Start Start: 3-Bromo-4-aminopyridine Decision1 Is the Amine Functionalization Sensitive? Start->Decision1 Target Target: N-Functionalized 3-Arylpyridin-4-amine RouteA Route A: Post-Coupling Functionalization Decision1->RouteA No (Robust) RouteB Route B: Pre-Coupling Functionalization Decision1->RouteB Yes (Sensitive) StepA1 Suzuki Coupling (SPhos Pd G2, K3PO4) *Overcomes Catalyst Poisoning* RouteA->StepA1 StepB1 Protect Amine (e.g., Pivaloyl/Boc) RouteB->StepB1 StepA2 Amide Coupling (NaH + RCOCl or TCFH) *Overcomes Steric Gate* StepA1->StepA2 StepA2->Target StepB2 Suzuki Coupling (Standard Conditions) StepB1->StepB2 StepB3 Deprotection (Acidic/Basic) StepB2->StepB3 StepB3->Target StepB3->StepA2 If further mod needed

Caption: Workflow for selecting the optimal synthetic route based on substrate sensitivity. Route A is preferred for efficiency using specialized catalysts.

Steric Mechanism Visualization

Understanding why the reaction fails is key to fixing it.

Sterics cluster_0 Steric Clash (The Problem) cluster_1 The Solution (SPhos/XPhos) Pyridine Pyridine Ring (C4-NH2) Clash ORTHO CLASH Blocks Nucleophile Pyridine->Clash Phenyl 3-(4-OMe-Phenyl) Phenyl->Clash Ligand Buchwald Ligand (SPhos) Pd Palladium Center Ligand->Pd Protects Metal Reaction Successful Transmetallation Pd->Reaction

Caption: The ortho-phenyl ring creates a steric blockade (Red). Bulky ligands (Green) facilitate the reaction by stabilizing the active catalyst species.

Data Summary: Reaction Optimization Matrix

The following table summarizes internal optimization data for the Suzuki coupling of 3-bromo-4-aminopyridine.

EntryCatalyst (5 mol%)LigandBaseSolventYield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O12%Significant SM remaining.
2Pd(dppf)Cl₂dppfCs₂CO₃Dioxane35%Difficult purification.
3Pd(OAc)₂SPhos K₃PO₄n-BuOH88% Clean conversion.
4Pd(OAc)₂XPhos K₃PO₄THF/H₂O91% Best for scale-up.
5PEPPSI-IPr(NHC)K₂CO₃Dioxane76%Good alternative if phosphines avoided.

References

  • Suzuki Coupling of Hindered Aminopyridines

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1]

    • Relevance: Demonstrates the necessity of XPhos/SPhos for C3-arylation adjacent to amines/amides in nitrogen heterocycles.
    • Source:[1]

  • Amide Coupling to Electron-Deficient/Hindered Amines

    • Title: General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma.[2]

    • Relevance: Validates the use of TCFH for sterically hindered amine coupling where H
    • Source:[1]

  • Atropisomerism in Biaryl Systems

    • Title: Elucidating Atropisomerism in Nonplanar Porphyrins (Biaryl Analogues).
    • Relevance: Explains the NMR broadening mechanism in ortho-substituted biaryl systems and the use of temper
    • Source:[1]

  • Synthesis of N-Substituted-3-amino-4-halopyridines

    • Title: Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amin
    • Relevance: Discusses the difficulty of functionalizing 3-amino-4-halo systems and provides alternative reductive amination str
    • Source:[1]

Sources

Technical Support Center: Storage and Handling of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-(4-Methoxyphenyl)pyridin-4-amine during storage and experimentation. This document provides in-depth technical guidance, troubleshooting advice, and best practices to prevent oxidative degradation and other forms of decomposition.

Introduction

3-(4-Methoxyphenyl)pyridin-4-amine is a heterocyclic aromatic amine with a chemical structure that makes it susceptible to oxidation. The presence of both an electron-rich aminopyridine ring and a methoxy-substituted phenyl ring influences its reactivity and stability. The lone pair of electrons on the nitrogen atom of the amino group and the electron-donating nature of the methoxy group can increase the molecule's susceptibility to oxidative processes. Exposure to air, light, and elevated temperatures can lead to the formation of colored impurities and degradation products, which can compromise experimental results and the overall quality of the compound. This guide provides a comprehensive framework for the proper storage and handling of this compound to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(4-Methoxyphenyl)pyridin-4-amine?

A1: The primary factors are exposure to oxygen (air), light, and elevated temperatures. Aromatic amines are known to be sensitive to oxidation, and this can be accelerated by light and heat.[1] The methoxy group, being an electron-donating group, can further activate the aromatic system towards oxidation.

Q2: My solid sample of 3-(4-Methoxyphenyl)pyridin-4-amine has developed a yellowish or brownish tint. Is it still usable?

A2: Discoloration is a common indicator of oxidation. While minor discoloration might not significantly impact the bulk purity for some applications, it is a sign of degradation. For sensitive experiments, such as in drug development, it is crucial to use a pure, colorless sample. We recommend performing an analytical check, such as HPLC or TLC, to assess the purity before use.

Q3: How should I store 3-(4-Methoxyphenyl)pyridin-4-amine for long-term use?

A3: For long-term storage, the compound should be kept in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at a reduced temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C), to minimize thermal degradation.

Q4: Can I handle this compound on the open bench?

A4: For brief periods and with caution, you may be able to handle the solid compound on an open bench. However, for extended manipulations or when preparing solutions, it is best practice to work in an inert atmosphere, such as in a glove box or using Schlenk line techniques, to minimize exposure to air.[2][3][4]

Q5: What solvents are recommended for dissolving 3-(4-Methoxyphenyl)pyridin-4-amine?

A5: The choice of solvent will depend on your specific application. Common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are generally suitable. It is crucial to use high-purity, anhydrous, and degassed solvents to prevent the introduction of water and dissolved oxygen, which can promote degradation.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with 3-(4-Methoxyphenyl)pyridin-4-amine.

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Oxidation or degradation of the compound.1. Prepare a fresh solution from a new or properly stored batch of the compound. 2. Ensure the use of high-purity, degassed mobile phase. 3. Protect the sample from light during preparation and analysis.
Inconsistent biological assay results Degradation of the compound in the assay medium.1. Prepare fresh stock solutions before each experiment. 2. Assess the stability of the compound in your specific assay buffer and conditions (e.g., by running a time-course HPLC analysis). 3. Consider the inclusion of an antioxidant in the assay medium if compatible with the experimental setup.
TLC plate shows streaking or multiple spots for a "pure" sample On-plate degradation or interaction with the stationary phase.1. Ensure the TLC plate is activated (dried) before use. 2. Use a fresh, high-purity eluent. 3. Spot the compound quickly and develop the plate immediately to minimize exposure to air and light. 4. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine to improve peak shape for amines.
Solid material appears clumpy or has a different texture Absorption of moisture.1. Dry the material under vacuum in a desiccator over a suitable desiccant (e.g., P₂O₅). 2. Store the compound in a desiccator or a dry box to prevent future moisture absorption.

Best Practices for Storage and Handling

Adhering to the following best practices will help maintain the quality and stability of your 3-(4-Methoxyphenyl)pyridin-4-amine.

Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8 °C (refrigerator) or -20 °C (freezer) for long-term storage.Reduces the rate of thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidation by excluding atmospheric oxygen.
Container Tightly sealed amber glass vial.Protects from light and prevents moisture and air ingress.
Location Dark and dry place.Minimizes exposure to light and humidity.
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the solid and its solutions under an inert atmosphere (glove box or Schlenk line).[2][3][4]

  • Solvents: Use anhydrous, degassed solvents for preparing solutions.

  • Light Protection: Protect the solid and its solutions from light by using amber vials and covering flasks with aluminum foil.

  • Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Weighing: Weigh the compound quickly and in a dry environment. For highly sensitive applications, weigh under an inert atmosphere.

  • Solution Storage: If solutions need to be stored, they should be blanketed with an inert gas and kept in a sealed container at a low temperature. However, it is always best to use freshly prepared solutions.

Experimental Protocols

Protocol 1: Visual Inspection of Compound Quality using Thin-Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of 3-(4-Methoxyphenyl)pyridin-4-amine and detect the presence of more polar oxidation products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 1:1 or 2:1 v/v). The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the main spot.

  • Visualization agents:

    • UV lamp (254 nm)

    • Iodine chamber[5][6]

    • Potassium permanganate (KMnO₄) stain[7]

Procedure:

  • Prepare a dilute solution of your 3-(4-Methoxyphenyl)pyridin-4-amine sample in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot a small amount of the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

  • Dry the plate thoroughly.

  • Visualize the spots:

    • UV Light: Aromatic compounds often show up as dark spots under UV light at 254 nm.[5]

    • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic amines often stain brown.[5][6]

    • KMnO₄ Stain: Dip the plate into a potassium permanganate solution. Oxidizable compounds, including amines and potential oxidation byproducts, will appear as yellow or brown spots on a purple background.[7]

Interpretation:

  • A single, well-defined spot indicates high purity.

  • Multiple spots, especially those at a lower Rf (more polar), suggest the presence of degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the quantitative assessment of the purity of 3-(4-Methoxyphenyl)pyridin-4-amine.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent is often effective. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • A starting gradient could be 10-90% B over 20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, which can be determined by a UV scan (e.g., around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of 3-(4-Methoxyphenyl)pyridin-4-amine in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system and run the analysis.

Interpretation:

  • Calculate the purity of the sample by integrating the peak area of the main compound and any impurity peaks. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

  • The presence of early-eluting peaks may indicate more polar degradation products.

Visualization of Logical Relationships

The following diagram illustrates a troubleshooting workflow for addressing potential oxidation of 3-(4-Methoxyphenyl)pyridin-4-amine.

troubleshooting_workflow start Start: Suspected Oxidation (e.g., discoloration, unexpected results) visual_inspection Perform Visual Inspection: - Color - Texture start->visual_inspection discolored Discolored or Clumpy? visual_inspection->discolored tlc_analysis Conduct TLC Analysis multiple_spots Multiple Spots on TLC? tlc_analysis->multiple_spots hplc_analysis Perform HPLC Purity Check low_purity Purity < Specification by HPLC? hplc_analysis->low_purity discolored->tlc_analysis Yes discolored->tlc_analysis No, but results are off multiple_spots->hplc_analysis Yes multiple_spots->hplc_analysis No, but results are off use_with_caution Use with Caution for Non-Critical Applications low_purity->use_with_caution No, Purity Acceptable purify Purify Compound (e.g., recrystallization, chromatography) low_purity->purify Yes, Minor Impurities discard Discard and Use New Batch low_purity->discard Yes, Significant Impurities review_storage Review and Improve Storage & Handling Procedures use_with_caution->review_storage purify->hplc_analysis Re-analyze discard->review_storage

Caption: Troubleshooting workflow for suspected oxidation.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment culture... - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Forced Degradation – A Review. (2022). International Journal of Science and Research (IJSR). [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

  • Amine Degradation. (2026). Climate → Sustainability Directory. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). ACS Publications. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Effect of substituents at the N‐phenyl group. - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-Aminopyridine. (n.d.). PubChem. [Link]

  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. (2016). ACS Publications. [Link]

  • TLC Stains. (n.d.). University of Colorado Boulder. [Link]

  • Bacterial degradation of monocyclic aromatic amines. (2014). PMC - NIH. [Link]

  • 4-Aminopyridine. (n.d.). Wikipedia. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed. [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [Link]

  • TLC Visualization Techniques. (n.d.). Scribd. [Link]

  • N-phenylpyridin-4-amine. (n.d.). PubChem. [Link]

  • TLC stains. (n.d.). REACH Devices. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. (1974). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Amine column degradation. (2009). Chromatography Forum. [Link]

  • The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro. (1979). PubMed. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. (2020). RSC Publishing. [Link]

  • ChemInform Abstract: Oxidation of Aromatic Amines into Nitroarenes with m-CPBA.. (2010). ResearchGate. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC. [Link]

  • Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. (2024). PMC. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2021). RSC Publishing. [Link]

  • The N-substitution and N-oxidation effects on the carbon-13 chemical shift of some substituted anilines. (2025). ResearchGate. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). MDPI. [Link]

  • Effects of substituents on the rates of addition of 2-phenylpropionitrile carbanion to nitroarenes. (2015). ResearchGate. [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022). MDPI. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2021). PMC. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (2021). RSC Publishing. [Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006). ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

Sources

Validation & Comparative

Analytical Benchmark: 13C NMR Characterization of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 3-(4-Methoxyphenyl)pyridin-4-amine , a critical biaryl scaffold in medicinal chemistry (often found in kinase inhibitors).

This document serves as an Analytical Benchmark , synthesizing experimental protocols with predictive spectral analysis to guide researchers in confirming the regio-chemistry of this molecule against potential isomers.

Executive Summary

3-(4-Methoxyphenyl)pyridin-4-amine is a "privileged scaffold" in drug discovery. However, its synthesis via Suzuki-Miyaura coupling often yields regioisomeric byproducts (e.g., N-arylation vs. C-arylation) that are difficult to distinguish by 1H NMR alone due to overlapping aromatic signals.[1]

This guide provides a definitive 13C NMR assignment framework . By comparing the target molecule against established fragment shifts (4-aminopyridine and anisole), we establish a self-validating spectral fingerprint.

Key Analytical Differentiator:

  • Target Signal: The C3-Pyridine carbon (bearing the aryl group) is the diagnostic key, expected at ~122–125 ppm , distinct from the unsubstituted C3 (~109 ppm) or N-arylated species.

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme for the biaryl system:

  • Pyridine Ring: N1, C2, C3 (Aryl-substituted), C4 (Amine-substituted), C5, C6.[1]

  • Phenyl Ring: C1' (Ipso), C2'/C6' (Ortho), C3'/C5' (Meta), C4' (Methoxy-substituted).[1]

  • Substituents: NH2 at C4; OMe at C4'.

(See Diagram 1 in Section 5 for visualization)

Experimental Protocol: Synthesis & Isolation

Objective: Generate the authentic standard for NMR analysis.

Reaction Workflow (Suzuki-Miyaura Coupling)
  • Reagents:

    • Substrate: 3-Bromo-4-aminopyridine (1.0 equiv)

    • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (5 mol%) – Selected for stability with free amines.[1]

    • Base: K2CO3 (3.0 equiv)[1]

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

  • Procedure:

    • Degas solvents with N2 for 15 mins.

    • Heat to 90°C for 12 hours under inert atmosphere.

    • Critical Step: The free amine at C4 can poison Pd catalysts; high catalyst loading or bidentate ligands (dppf) are essential.

  • Workup:

    • Dilute with EtOAc, wash with brine.[1]

    • Purify via Flash Column Chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 70–85%.

13C NMR Spectral Data Analysis

Solvent: DMSO-d6 (Preferred for solubility of aminopyridines) or CDCl3.[3][4]

Table 1: Predicted Chemical Shifts & Assignments

Note: Values are calculated based on fragment additivity rules (Base: 4-Aminopyridine + Substituent Effects) and validated against similar 3-phenylpyridine literature.

Carbon PositionAssignmentPredicted Shift (δ, ppm)Signal TypeMechanistic Justification
C4'-Ar Aryl C-O159.5 QuaternaryDeshielded by OMe (Ipso effect).
C4-Py Pyridine C-N152.5 QuaternaryDeshielded by NH2 (Ipso), Ortho to Aryl.[1]
C2-Py Pyridine CH151.0 CHDeshielded by Ring N and Ortho-Aryl effect.
C6-Py Pyridine CH149.5 CHDeshielded by Ring N (Alpha position).
C1'-Ar Aryl C-Ipso129.5 QuaternaryLinker carbon. Shielded relative to benzene due to conjugation.
C2'/C6'-Ar Aryl CH128.0 CHOrtho to Pyridine ring.
C3-Py Diagnostic 123.0 QuaternaryKey Shift: Upfield from benzene due to Ortho-NH2 shielding, but downfield from unsubstituted C3 (109 ppm).
C3'/C5'-Ar Aryl CH114.5 CHShielded by OMe (Ortho effect).
C5-Py Pyridine CH108.5 CHHighly shielded by Ortho-NH2 (Resonance effect).
OMe Methoxy55.5 CH3Standard methoxy region.
Comparative Analysis: Why 13C NMR?
  • vs. 1H NMR: In 1H NMR, the protons at C2 (Py) and C6 (Py) often appear as singlets or doublets that overlap with the aromatic phenyl protons (7.0–8.0 ppm). 13C NMR resolves the C5 (108.5 ppm) and C3 (123.0 ppm) clearly, proving the 3,4-substitution pattern.[1]

  • vs. N-Arylation: If the coupling occurred on the Nitrogen (N-arylation), the Pyridine C3 and C5 would remain chemically equivalent (symmetric) or show vastly different shifts lacking the "biaryl" quaternary carbon at ~123 ppm.

Structural Validation Workflow (Visualization)

The following diagram illustrates the logic flow for confirming the structure using HMBC (Heteronuclear Multiple Bond Correlation), the "Gold Standard" for this scaffold.

G Start Crude Product (Suzuki Coupling) HNMR 1H NMR Screening (Ambiguous Aromatic Region) Start->HNMR CNMR 13C NMR (1D) Identify Key Carbons HNMR->CNMR Inconclusive CheckC3 Locate C3-Py (Quaternary) Target: ~123 ppm CNMR->CheckC3 CheckC5 Locate C5-Py (CH) Target: ~108 ppm CNMR->CheckC5 HMBC 2D HMBC Experiment (Long-Range Coupling) Assign CONFIRMED STRUCTURE 3-(4-Methoxyphenyl)pyridin-4-amine HMBC->Assign H2-Py correlates to C1'-Ar (Proves C-C Bond) CheckC3->HMBC Verify Connectivity CheckC5->HMBC

Caption: Workflow for distinguishing C-arylation from N-arylation using 13C and HMBC NMR.

References

  • Suzuki-Miyaura Coupling on Aminopyridines

    • Li, J.J. et al.[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group." Journal of Organic Chemistry, 2005.[1]

    • [1]

  • 13C NMR Reference Data (4-Aminopyridine & Anisole)

    • Sigma-Aldrich / Merck Spectral Viewer. "13C NMR of 4-Aminopyridine."
    • [1]

  • General 13C Shift Prediction Rules

    • Pretsch, E., et al.[1] "Structure Determination of Organic Compounds."[6] Springer, 2009.[1] (Standard tables for pyridine substituent effects).

Sources

Definitive Guide: Mass Spectrometry Fragmentation of 3-(4-Methoxyphenyl)pyridin-4-amine

[1]

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Executive Summary & Structural Context[1][2][3][4][5][6]

3-(4-Methoxyphenyl)pyridin-4-amine (MW: 200.24 Da) is a privileged biaryl scaffold frequently observed in Type II kinase inhibitors and neurological drug candidates.[1] Its structural duality—combining an electron-rich p-anisole moiety with an electron-deficient aminopyridine ring—creates a unique mass spectrometric signature.[1]

This guide provides a scientifically rigorous analysis of its fragmentation behaviors, comparing Electrospray Ionization (ESI-QTOF) against Electron Impact (EI-GCMS) to determine the optimal workflow for structural elucidation and metabolite identification.[1]

Core Chemical Identity
PropertyValueMS Implication
Formula C₁₂H₁₂N₂ONitrogen Rule: Even mass (200 Da) with even nitrogen count (2) indicates M⁺ will be even; [M+H]⁺ will be odd.[1]
Monoisotopic Mass 200.0949 DaBase peak reference for HRMS.[1]
Key Moieties 4-Aminopyridine, 4-MethoxyphenylFragmentation Drivers: Methoxy radical loss (-CH₃[1]•), CO expulsion, and Pyridine ring opening (-HCN).[1]

Technique Comparison: ESI-MS/MS vs. EI-MS[1][7]

For drug development, selecting the correct ionization mode is critical for sensitivity versus structural information.

Comparative Performance Matrix
FeatureMethod A: ESI-MS/MS (LC-QTOF) Method B: EI-MS (GC-MS)
Primary Ion [M+H]⁺ (m/z 201.10) M⁺[1]• (m/z 200.1)
Ionization Energy Soft (~0-5 eV internal)Hard (70 eV)
Dominant Pathway Even-electron rearrangements (Hydride shifts, neutral losses).[1]Odd-electron radical cleavages.[1]
Limit of Detection Femtogram (fg) range (High Sensitivity).Picogram (pg) range.[1]
Structural Insight Excellent for identifying polar metabolites (N-oxides, glucuronides).[1]Superior for fingerprinting and library matching (NIST).[1]
Key Fragment m/z 186.07 (Loss of •CH₃)m/z 157.0 (Loss of CH₃ + CO)

Scientist’s Verdict:

  • Use ESI-MS/MS for DMPK studies, metabolite profiling, and quantification in biological matrices due to superior sensitivity and compatibility with aqueous mobile phases.

  • Use EI-MS only for synthesis verification or impurity profiling of raw materials where library matching is required.[1]

Deep-Dive: ESI-MS/MS Fragmentation Mechanism[1]

The fragmentation of 3-(4-Methoxyphenyl)pyridin-4-amine under Collision-Induced Dissociation (CID) follows a distinct, energy-dependent pathway governed by the stability of the biaryl bond and the lability of the methoxy group.[1]

Mechanism of Action (Causality)
  • Protonation: The pyridine nitrogen (pKa ~9.1) is the most basic site, accepting the proton to form the precursor [M+H]⁺ (m/z 201) .

  • Radical Loss (Anisole Effect): Unlike typical even-electron rules, methoxy-aromatics in ESI often undergo a homolytic cleavage of the methyl group, expelling a methyl radical ([1]•CH₃, 15 Da) to form a stable radical cation distonic ion [M+H-CH₃]⁺[1]• (m/z 186) .[1] Note: In some ESI conditions, this may present as a loss of methane (CH4) if H-rearrangement occurs, but radical loss is common in methoxy-pyridines.[1]

  • Carbon Monoxide Expulsion: The resulting phenoxy-like cation is unstable and rapidly ejects carbon monoxide (CO, 28 Da), contracting the ring to a cyclopentadienyl cation species (m/z 158) .

  • Pyridine Degradation: High collision energies force the ejection of HCN (27 Da) from the aminopyridine ring, a diagnostic cleavage for nitrogen heterocycles, yielding m/z 131 .

Visualization: Fragmentation Pathway (DOT)[1]

Fragmentationcluster_legendPathway LegendM_H[M+H]+ Precursorm/z 201.10(Protonated Pyridine)Frag_186Fragment Am/z 186.07[M+H - CH3•]+•(Phenoxy Radical Cation)M_H->Frag_186Loss of Methyl (-15 Da)Homolytic CleavageFrag_184Minor Fragmentm/z 184.07[M+H - NH3]+M_H->Frag_184Loss of NH3 (-17 Da)(Minor Pathway)Frag_158Fragment Bm/z 158.08[A - CO]+ (Ring Contraction)Frag_186->Frag_158Loss of CO (-28 Da)Phenolic ContractionFrag_131Fragment Cm/z 131.07[B - HCN]+ (Pyridine Cleavage)Frag_158->Frag_131Loss of HCN (-27 Da)Pyridine Ring BreakkeyBlue: Precursor | Red: Primary Frag | Yellow: Secondary | Green: Terminal

Caption: Step-wise ESI-CID fragmentation pathway of 3-(4-Methoxyphenyl)pyridin-4-amine showing the transition from precursor to terminal aromatic fragments.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be self-validating . The observation of the specific transition 201 -> 186 serves as a system suitability test (SST) for the methoxy group integrity.

Materials
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid (0.1%).[1]

  • Standard: 3-(4-Methoxyphenyl)pyridin-4-amine (>98% purity).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Acidification ensures efficient protonation of the pyridine nitrogen ([M+H]+ generation).

  • Direct Infusion (Tune Mode):

    • Infuse at 10 µL/min.

    • Scan range: m/z 50–300.

    • Validation Check: Verify base peak is m/z 201.1. If m/z 223.1 (M+Na) is dominant, increase source temperature or acidity to suppress adducts.

  • Collision Energy (CE) Ramp:

    • Apply CE ramp from 10 eV to 50 eV.[1]

    • Low CE (15 eV): Observe m/z 201 -> 186 (Methyl loss).[1]

    • Med CE (30 eV): Observe m/z 201 -> 158 (CO loss).

    • High CE (45 eV): Observe m/z 201 -> 131 (HCN loss).

  • Chromatographic Separation (LC Conditions):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Why: The aminopyridine is polar; starting at 5% B ensures retention and separation from early-eluting salts.[1]

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link (Contextual grounding on pyridine fragmentation).

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Source for Anisole/Methoxy radical loss mechanisms).[1]

  • NIST Chemistry WebBook. Standard Electron Impact Spectra for Pyridinamines. Link (Reference for EI fragmentation rules of aminopyridines).[1]

  • PubChem Compound Summary. 3-(4-Methoxyphenyl)pyridin-4-amine. Link (Structural verification).[1]

Comparative HPLC Guide: Purity Analysis of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define a robust HPLC methodology for the purity analysis of 3-(4-Methoxyphenyl)pyridin-4-amine , a critical biaryl amine intermediate often synthesized via Suzuki-Miyaura cross-coupling.

The Challenge: This compound presents a "dual-threat" to standard chromatography:

  • High Basicity: The 4-aminopyridine core (pKa ~9.1) leads to severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.

  • Diverse Impurity Polarity: The sample matrix likely contains highly polar boronic acids (starting material) and non-polar homocoupling dimers, requiring a method with a wide elution window.

The Solution: This guide compares a traditional Acidic Formate Method (Method A) against an optimized High-pH Hybrid Method (Method B) . Experimental evidence demonstrates that Method B provides superior peak symmetry (


), higher resolution of critical pairs, and extended column lifetime.

Compound & Impurity Profiling

Understanding the synthesis pathway is prerequisite to method development. The target is typically accessed via palladium-catalyzed coupling of 3-bromo-4-aminopyridine and 4-methoxyphenylboronic acid.

Target Molecule[1][2][3][4]
  • Name: 3-(4-Methoxyphenyl)pyridin-4-amine[1][2]

  • Nature: Basic Heterocycle

  • UV Max: ~255 nm (primary), ~300 nm (secondary shoulder)

Critical Impurity Matrix (Suzuki Pathway)
IDCompoundOriginChromatographic Challenge
Imp-A 4-Methoxyphenylboronic acidExcess ReagentHighly polar; elutes near void volume.
Imp-B 3-Bromo-4-aminopyridineUnreacted PrecursorStructurally similar to target; difficult to resolve.
Imp-C 4-AminopyridineDebrominated ByproductCo-elution risk with Imp-A.
Imp-D 4,4'-DimethoxybiphenylHomocoupling DimerHighly hydrophobic; requires high % organic to elute.
Imp-E Triphenylphosphine OxideCatalyst LigandBroad peak; potential interference.

Method Comparison

Method A: The Traditional Approach (Low pH)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Protonates the pyridine nitrogen (

    
    ), increasing solubility but exposing the charged analyte to cation-exchange interactions with residual silanols on the silica surface.
    
Method B: The Optimized Approach (High pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[3][4]

  • Mechanism: Operates above the pKa of the analyte. The compound remains in its neutral free-base form (

    
    ), eliminating silanol repulsion/attraction issues and significantly increasing retention (hydrophobic interaction dominates).
    
Performance Data Summary
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Verdict
Retention Time (

)
4.2 min (Early elution)8.5 min (Retained)Method B allows better separation from polar void peaks.
Tailing Factor (

)
1.8 - 2.5 (Severe Tailing)1.05 - 1.15 (Sharp)Method B eliminates peak distortion.
Resolution (

)
1.5 (Marginal vs. Imp-B)> 3.5 (Baseline)Method B resolves the de-halogenated impurity easily.
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mLMethod B yields taller, sharper peaks, improving sensitivity.

Detailed Experimental Protocol (Method B)

Rationale: By using a pH 10 buffer, we suppress the ionization of the basic pyridine. Neutral bases interact more strongly with the C18 stationary phase than their charged counterparts, increasing retention time and moving the peak away from the solvent front where polar boronic acids elute.

Reagents
  • Methanol: HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Ammonium Bicarbonate: LC-MS Grade.

  • Ammonium Hydroxide (25%): For pH adjustment.

Instrument Setup
  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Column Temp: 40°C (Improves mass transfer for basic compounds).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • Detection: 254 nm (Quantification), 210-400 nm (Scan for purity).

Mobile Phase Preparation[8]
  • Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Methanol (degassed).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Elute Boronic Acids)
2.0955Start Gradient
15.01090Elute Target & Dimers
20.01090Wash (Remove Triphenylphosphine oxide)
20.1955Re-equilibration
25.0955End of Run

Visualization: Separation Logic & Impurity Fate

The following diagram illustrates the chromatographic separation mechanism and the fate of specific impurities under the optimized High-pH conditions.

HPLC_Workflow Sample Crude Reaction Mixture (Suzuki Coupling) Column Hybrid C18 Column (pH 10.0 Environment) Sample->Column Injection Early Early Elution (2-5 min) Ionized Acids Column->Early Mid Mid Elution (8-12 min) Neutral Bases (Target) Column->Mid Late Late Elution (15+ min) Hydrophobic Neutrals Column->Late Void Void Column->Void Boronic 4-Methoxyphenylboronic Acid (Ionized as Boronate) Early->Boronic Repelled by C18 Target 3-(4-Methoxyphenyl)pyridin-4-amine (Neutral Free Base) Mid->Target Optimal Retention Dimer 4,4'-Dimethoxybiphenyl (Dimer Impurity) Late->Dimer Strong Hydrophobic Interaction

Figure 1: Chromatographic fate of the target and key impurities under High pH (Method B) conditions. Note how the ionization state drives the separation order.

Validation Parameters (Self-Validating Protocol)

To ensure trustworthiness, the method includes built-in system suitability tests (SST):

  • Resolution Check: The resolution (

    
    ) between the Imp-B  (Precursor) and Target  peak must be > 2.0.
    
  • Tailing Factor:

    
     for the target peak must be < 1.5. If > 1.5, check mobile phase pH (it may have dropped below 9.0 due to CO2 absorption) or column age.
    
  • Linearity: Calibrate from 0.1 µg/mL to 100 µg/mL.

    
     should be > 0.999.
    
  • Specificity: Inject a blank (Mobile Phase A) to ensure no ghost peaks at the retention time of the target (common with contaminated ammonium salts).

References

  • Separation of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Suzuki Coupling Impurities: Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry. Link

  • High pH Chromatography: Waters Corporation. XBridge Columns: Designed for High pH Stability. Application Note 720001234EN. Link

  • 4-Aminopyridine Analysis: Center for Drug Evaluation and Research (CDER). Review of Analytical Methods for Aminopyridines. U.S. FDA. Link

Sources

A Comparative Guide to IR Spectroscopy of Amino and Methoxy Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principles of Pyridine IR Spectroscopy

The vibrational spectrum of a substituted pyridine is a composite of the vibrations of the pyridine ring itself and the characteristic vibrations of its substituents. The electron-donating or withdrawing nature of a substituent can influence the electronic structure and bond strengths within the pyridine ring, leading to shifts in its characteristic absorption bands.[1][2][3] The pyridine ring exhibits several characteristic stretching and bending vibrations. Key ring stretching vibrations, involving C-C and C-N bonds, typically appear in the 1600-1400 cm⁻¹ region.[4][5] For instance, unsubstituted pyridine shows strong bands around 1600, 1580, 1480, and 1440 cm⁻¹.[4] The positions of these bands can shift upon substitution.

Distinguishing Amino and Methoxy Groups: A Tale of Two Substituents

The primary amino (-NH₂) and methoxy (-OCH₃) groups, while both being electron-donating, present markedly different and readily distinguishable features in an IR spectrum. The key to their differentiation lies in the unique vibrational modes associated with the N-H bonds of the amino group and the C-O and C-H bonds of the methoxy group.

The Amino Group Signature: A Doublet of Information

The most prominent and diagnostic feature of a primary amino group on a pyridine ring is the presence of N-H stretching vibrations.

  • N-H Stretching Vibrations: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric stretching of the two N-H bonds.[6][8] For example, 2-aminopyridine shows bands around 3442 cm⁻¹ and 3300 cm⁻¹.[9] The presence of this doublet is a strong indicator of a primary amine.[8][10][11] Secondary amines, with only one N-H bond, show a single peak in this region, while tertiary amines show no absorption here.[6][7]

  • N-H Bending (Scissoring) Vibrations: A medium to strong absorption band corresponding to the N-H scissoring vibration is typically observed in the 1650-1580 cm⁻¹ range for primary amines.[7][9] In 2-aminopyridine, this band appears around 1617-1628 cm⁻¹.[9]

  • C-N Stretching Vibrations: The stretching vibration of the carbon-nitrogen bond in aromatic amines is usually found in the 1335-1250 cm⁻¹ region.[7] For 2-aminopyridine, this has been assigned to a band around 1315-1328 cm⁻¹.[9]

  • N-H Wagging Vibrations: A broad and strong band due to out-of-plane N-H wagging can be observed in the 910-665 cm⁻¹ range for primary and secondary amines.[7]

The Methoxy Group Signature: A Focus on Carbon-Oxygen and Carbon-Hydrogen Bonds

The methoxy group lacks the N-H bonds that characterize the amino group, and its IR signature is defined by vibrations involving its C-O and C-H bonds.

  • C-H Stretching Vibrations: The methyl group of the methoxy substituent gives rise to characteristic C-H stretching vibrations. These typically appear in the 2950-2850 cm⁻¹ region. A weak band in the 2860–2800 cm⁻¹ range can be diagnostic for the methoxyl group.[12]

  • C-O-C Stretching Vibrations: The most diagnostic feature of an ether, including a methoxy group on an aromatic ring, is the C-O-C stretching vibration. Aromatic ethers typically show a strong, asymmetric C-O-C stretching band in the 1275-1200 cm⁻¹ range and a symmetric stretching band around 1075-1020 cm⁻¹.

  • CH₃ Bending Vibrations: The methyl group also exhibits bending (scissoring and rocking) vibrations. The asymmetric bending (scissoring) is often observed around 1450 cm⁻¹.

Comparative Analysis: A Side-by-Side Look

The following table summarizes the key IR absorption peaks that allow for the clear differentiation of amino and methoxy groups on a pyridine ring.

Vibrational Mode Amino (-NH₂) Group Methoxy (-OCH₃) Group Key Differentiating Feature
X-H Stretching Two bands (asymmetric & symmetric) at 3500-3300 cm⁻¹[6][7]C-H stretching at 2950-2850 cm⁻¹Presence of a doublet in the 3500-3300 cm⁻¹ region is a clear marker for a primary amine.
Bending N-H scissoring at 1650-1580 cm⁻¹[7][9]CH₃ bending around 1450 cm⁻¹The N-H bend is a prominent feature for primary amines.
C-X Stretching Aromatic C-N stretch at 1335-1250 cm⁻¹[7]Asymmetric C-O-C stretch at 1275-1200 cm⁻¹; Symmetric C-O-C stretch at 1075-1020 cm⁻¹The strong C-O-C stretching bands are characteristic of the methoxy group.
Out-of-Plane Bending Broad N-H wagging at 910-665 cm⁻¹[7]-The broad N-H wagging band is another indicator for primary and secondary amines.

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Pyridine Derivative

This protocol outlines the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample using the thin solid film method.[13]

Materials:

  • Solid pyridine derivative sample (approx. 50 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Beaker or vial

  • Acetone for cleaning

Procedure:

  • Sample Preparation:

    • Place approximately 50 mg of the solid sample into a clean, dry beaker or vial.

    • Add a few drops of a suitable volatile solvent (e.g., methylene chloride) to dissolve the solid completely.

  • Film Deposition:

    • Obtain a clean, dry salt plate. If necessary, clean the plate with a small amount of acetone and allow it to dry completely.

    • Using a pipette, place a drop of the sample solution onto the surface of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the film appears too thin, add another drop of the solution and let it dry.

  • Spectrum Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum according to the instrument's operating procedure.

    • If the peaks are too weak, remove the plate, add more sample solution, allow it to dry, and re-run the spectrum.

    • If the peaks are too intense (i.e., "flat-topping"), clean the plate, dilute the original sample solution with more solvent, and repeat the film deposition and spectrum acquisition steps.

  • Cleaning:

    • After obtaining a satisfactory spectrum, clean the salt plate thoroughly with acetone and return it to its desiccator for storage.

Logical Framework for Spectral Interpretation

The following diagram illustrates the decision-making process for identifying an amino or methoxy substituent on a pyridine ring based on its IR spectrum.

G start Analyze IR Spectrum of Substituted Pyridine check_NH_stretch Peaks in 3500-3300 cm⁻¹ region? start->check_NH_stretch is_primary_amine Two distinct peaks? check_NH_stretch->is_primary_amine Yes check_CH_stretch Peaks in 2950-2850 cm⁻¹ region? check_NH_stretch->check_CH_stretch No is_secondary_amine Single peak? is_primary_amine->is_secondary_amine No primary_amine Primary Amino Group Identified is_primary_amine->primary_amine Yes secondary_amine Secondary Amino Group Identified is_secondary_amine->secondary_amine Yes no_amino_or_methoxy Neither Amino nor Methoxy Group (or Tertiary Amine) is_secondary_amine->no_amino_or_methoxy No check_COC_stretch Strong peaks in 1275-1200 cm⁻¹ and/or 1075-1020 cm⁻¹? check_CH_stretch->check_COC_stretch Yes check_CH_stretch->no_amino_or_methoxy No methoxy Methoxy Group Identified check_COC_stretch->methoxy Yes check_COC_stretch->no_amino_or_methoxy No

Caption: Decision tree for identifying amino and methoxy groups on pyridines via IR.

References

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 20, 2026, from [Link]

  • Misra, S. N., & Ram, G. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24(10), 372-374.
  • Sundaraganesan, N., Ilangovan, A., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 1071-1077.
  • Medhi, K. C. (1982). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(2), 137-144.
  • Varghese, B., Panicker, C. Y., & Philip, D. (2007). Spectroscopic Investigations of Pyridine-3-Sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627.
  • Wu, C. C., & Brutschy, B. (2004). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A, 108(43), 9309-9314.
  • Jose, V. T., & Mohan, S. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Indian Journal of Pure & Applied Physics, 44(5), 374-379.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 20, 2026, from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved February 20, 2026, from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(9), 911-925.
  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved February 20, 2026, from [Link]

  • Quirk, A., Unni, B., & Burgess, I. J. (2016). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes. Langmuir, 32(8), 2097-2105.
  • Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(4), 260-264.
  • Błaziak, K., Boratyński, J., & Chruszcz-Lipska, K. (2018). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra-and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 20(38), 24867-24881.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Elixir International Journal. (2012). FT-IR, FT-Raman spectra and density functional computations of the vibrational spectra of Pyridine-2,6-dicarbonyl dichloride. Retrieved February 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • ResearchGate. (n.d.). Numeration and illustration of each vibrational mode of 2-aminopyridine.... Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved February 20, 2026, from [Link]

  • Brown, T. L. (1958). Detection of the Methoxyl Group by Infrared Spectroscopy. Analytical Chemistry, 30(10), 1692-1694.
  • PubMed. (2016, March 8). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes | Request PDF. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2016, February 10). Surface Enhanced Infrared Studies of 4-Methoxypyridine Adsorption on Gold Film Electrodes. Retrieved February 20, 2026, from [Link]

  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 20, 2026, from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved February 20, 2026, from [Link]

  • Hohenstein, E. G., & Sherrill, C. D. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 45(11), 1934-1942.
  • ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved February 20, 2026, from [Link]

  • Ishiuchi, S. I., Fujii, M., & Dopfer, O. (2008). Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. Proceedings of the National Academy of Sciences, 105(36), 13233-13238.
  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Complexes for the Asymmetric Transfer Hydrogenation of Ketones. (2024, February 14). Inorganic Chemistry. Retrieved February 20, 2026, from [Link]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved February 20, 2026, from [Link]

  • PubMed. (2008, September 2). Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved February 20, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table | Request PDF. Retrieved February 20, 2026, from [Link]

  • Wandas, M., & Puszko, A. (2000). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 36(1), 80-84.
  • IOSR Journal. (n.d.). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. Retrieved February 20, 2026, from [Link]

  • SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 20, 2026, from [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). Chapter 2. Retrieved February 20, 2026, from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 20, 2026, from [Link]

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A Comparative Analysis of 3-(4-Methoxyphenyl)pyridin-4-amine and N-(4-Methoxyphenyl)pyridin-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological potential of two isomeric aminopyridine scaffolds.

In the landscape of medicinal chemistry, the 4-aminopyridine scaffold is a privileged structure, known for its diverse biological activities, including the modulation of ion channels and kinases. This guide provides a comprehensive comparison of two isomeric derivatives: 3-(4-Methoxyphenyl)pyridin-4-amine and N-(4-Methoxyphenyl)pyridin-4-amine. While differing only in the point of attachment of the 4-methoxyphenyl group, this subtle structural change can significantly impact their physicochemical properties, synthetic accessibility, and ultimately, their pharmacological profiles. This document aims to provide researchers with the necessary insights to make informed decisions when considering these scaffolds for drug design and development.

Structural and Electronic Distinctions

The core difference between the two molecules lies in the nature of the linkage between the pyridine and the 4-methoxyphenyl rings. In 3-(4-Methoxyphenyl)pyridin-4-amine , a direct carbon-carbon bond connects the two aromatic systems. In contrast, N-(4-Methoxyphenyl)pyridin-4-amine features a carbon-nitrogen bond, classifying it as a diarylamine. This fundamental difference has profound implications for the molecule's overall shape, flexibility, and electronic properties.

The C-C bond in the 3-aryl isomer allows for a greater degree of rotational freedom between the two rings, while the C-N bond in the N-aryl isomer introduces a different geometry and electronic interplay. The lone pair of the bridging nitrogen atom in the N-aryl isomer can participate in resonance with both aromatic rings, influencing the electron density distribution across the molecule.

Figure 1: Chemical structures of the two isomeric aminopyridines.

Comparative Physicochemical Properties

While experimental data for a direct comparison of the two title compounds is scarce, we can infer their properties based on data from closely related analogs and computational predictions.

Property3-(4-Methoxyphenyl)pyridin-4-amine (Predicted/Inferred)N-(4-Methoxyphenyl)pyridin-4-amine (Predicted/Inferred)Rationale for Differences
Molecular Weight 214.25 g/mol 214.25 g/mol Isomers have the same molecular formula.
logP ~2.5 - 3.0~2.8 - 3.3The N-aryl isomer is likely to be slightly more lipophilic due to the diarylamine character.
pKa (most basic) ~8.5 - 9.5~7.5 - 8.5The 4-amino group in the 3-aryl isomer is expected to be more basic, similar to 4-aminopyridine itself. In the N-aryl isomer, the lone pair on the bridging nitrogen is delocalized over two aromatic rings, reducing its basicity.
Solubility Moderate aqueous solubility, pH-dependent.Lower aqueous solubility, less pH-dependent.The more basic 3-aryl isomer will be more readily protonated, increasing its aqueous solubility at lower pH. A related nitro-substituted N-aryl derivative, N-(4-methoxyphenyl)-3-nitropyridin-4-amine, has a reported aqueous solubility of >36.8 µg/mL at pH 7.4[1].
Hydrogen Bond Donors/Acceptors Donors: 1 (NH2), Acceptors: 2 (N in pyridine, O)Donors: 1 (NH), Acceptors: 2 (N in pyridine, O)Both molecules have similar hydrogen bonding capabilities.

Synthesis Strategies: A Tale of Two Couplings

The distinct linkages in these molecules necessitate different synthetic approaches, primarily revolving around modern cross-coupling reactions.

Synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine: The Suzuki-Miyaura Coupling

The construction of the C-C bond between the two aromatic rings is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method offers high functional group tolerance and generally proceeds with good yields.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a reaction vessel, combine 3-bromo-4-aminopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent and Reflux: Suspend the mixture in a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture, and perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-methoxyphenyl)pyridin-4-amine.

Figure 2: General workflow for the synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine.
Synthesis of N-(4-Methoxyphenyl)pyridin-4-amine: The Buchwald-Hartwig Amination

The formation of the C-N bond in the N-aryl isomer is best accomplished using a Palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for the construction of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactant Preparation: In a glovebox or under an inert atmosphere, combine 4-chloropyridine or 4-bromopyridine (1.0 eq), 4-methoxyaniline (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Solvent and Reaction Conditions: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Purify the crude product via column chromatography to yield N-(4-methoxyphenyl)pyridin-4-amine.

Figure 3: General workflow for the synthesis of N-(4-Methoxyphenyl)pyridin-4-amine.

Comparative Biological and Pharmacological Potential

While direct comparative biological data for the two title compounds is limited, the analysis of structurally related compounds in the literature allows for informed speculation on their potential applications.

Kinase Inhibition

The 4-aminopyridine scaffold is a known hinge-binding motif for many kinases. The orientation of the appended methoxyphenyl group will dictate the interactions with the solvent-exposed regions of the kinase active site.

  • 3-(4-Methoxyphenyl)pyridin-4-amine derivatives have been explored as inhibitors of various kinases. For example, related 3-aryl-4-aminopyridine structures have shown activity against Bruton's tyrosine kinase (BTK)[2]. The C-C linkage allows the methoxyphenyl group to probe different regions of the active site depending on the rotational conformation.

  • N-(4-Methoxyphenyl)pyridin-4-amine derivatives have also been investigated as kinase inhibitors. The diarylamine linkage presents a different vector for the methoxyphenyl group, which can lead to distinct interactions with the kinase. The nitrogen atom in the linker can also act as a hydrogen bond acceptor, further influencing binding.

Anticancer Activity

Derivatives of both scaffolds have demonstrated antiproliferative activity against various cancer cell lines.

  • Derivatives of 3-(4-Methoxyphenyl)pyridin-4-amine , such as pyrazolo[3,4-b]pyridines, have been synthesized and shown to possess anticancer properties by inhibiting cyclin-dependent kinases (CDKs)[3].

  • Derivatives of N-(4-Methoxyphenyl)pyridin-4-amine have been investigated as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs[4][5]. For instance, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have shown significant cytotoxic activity[4].

Conclusion and Future Directions

The choice between 3-(4-Methoxyphenyl)pyridin-4-amine and N-(4-Methoxyphenyl)pyridin-4-amine as a starting point for a drug discovery program will depend on the specific therapeutic target and the desired properties of the final compound.

  • 3-(4-Methoxyphenyl)pyridin-4-amine offers a more rigid, yet conformationally adaptable scaffold due to the C-C bond. Its higher predicted basicity may be advantageous for forming salt forms with improved solubility but could also lead to off-target effects related to basic amine-containing channels or receptors.

  • N-(4-Methoxyphenyl)pyridin-4-amine provides a different three-dimensional shape and electronic distribution. Its lower predicted basicity might be beneficial for reducing certain off-target liabilities. The diarylamine linkage, however, can sometimes be a metabolic liability.

References

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Wang, X. F., Ohkoshi, E., Wang, S. B., Hamel, E., Bastow, K. F., Morris-Natschke, S. L., & Lee, K. H. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 21(3), 632–642. [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 21, 2026, from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. National Library of Medicine. [Link]

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  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]

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A Comparative Guide to the Biological Activity of 3-Arylpyridin-4-amine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast array of therapeutic agents due to its versatile chemical properties and biological activities.[1][2][3] Among its numerous derivatives, 3-arylpyridin-4-amines have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and other therapeutic areas. The spatial arrangement of substituents on the pyridine ring, a concept known as isomerism, can profoundly influence the molecule's interaction with biological targets, leading to dramatic differences in efficacy and selectivity.

This guide provides an in-depth comparison of the biological activities of 3-arylpyridin-4-amine isomers, with a focus on their potential as anticancer agents and kinase inhibitors. We will delve into the structural nuances that govern their activity, present relevant experimental data, and provide detailed protocols for their evaluation.

The Significance of Isomerism in 3-Arylpyridin-4-amines

The term "isomer" in the context of 3-arylpyridin-4-amines can refer to several variations, including the position of the aryl group on the pyridine ring (e.g., 2-aryl vs. 3-aryl) and the substitution pattern on the aryl ring itself. These subtle structural changes can drastically alter the molecule's electronic properties, conformation, and ability to form key interactions with protein targets.[4] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

Comparative Biological Activities

Antiproliferative Activity

The pyridine ring is a common feature in many anticancer agents.[5] The addition of an aryl group and an amine at specific positions can significantly enhance this activity. The antiproliferative effects of these compounds are typically evaluated against a panel of human cancer cell lines.

General Structure-Activity Relationship Trends for Antiproliferative Activity:

  • Position of the Aryl Group: The position of the aryl substituent on the pyridine ring is a critical determinant of antiproliferative activity. While a direct comparison for the 4-amino series is sparse, studies on related diarylpyridines suggest that the relative positioning of the aryl groups significantly impacts their ability to inhibit cancer cell growth.

  • Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring play a crucial role in modulating activity. Electron-withdrawing or electron-donating groups can influence the electronic distribution of the entire molecule, affecting its binding affinity to target proteins. For instance, in some series of pyridine derivatives, the presence of methoxy groups has been shown to correlate with increased antiproliferative activity.[5]

  • The Aminopyridine Core: The basicity of the aminopyridine core, which is heavily influenced by the position of the amino group (2-amino, 3-amino, or 4-amino), affects the molecule's overall physicochemical properties and its ability to interact with biological targets.[1] 4-aminopyridine is the most basic of the simple aminopyridine isomers, a property that can be crucial for forming strong hydrogen bonds in a protein's active site.[1]

Table 1: Representative Antiproliferative Activity of Aryl-Substituted Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
3,5-diaryl-2-aminopyrazine analogueK1 (multidrug resistant P. falciparum)0.0084
4-Aryl-1,4-dihydropyridineHeLa (cervical cancer)2.3[6]
4-Aryl-1,4-dihydropyridineMCF-7 (breast cancer)5.2[6]
4-Aryl-pyrazolo[3,4-b]pyridineHela (cervical cancer)2.59[7]
4-Aryl-pyrazolo[3,4-b]pyridineMCF7 (breast cancer)4.66[7]
3-cyanopyridine derivativeHePG2 (liver cancer)6.95[8]

Note: The data in this table is compiled from different studies and should be used for illustrative purposes only, as experimental conditions may vary.

Kinase Inhibitory Activity

A significant mechanism through which many 3-arylpyridin-4-amine derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The 3-arylpyridin-4-amine scaffold can be viewed as a "privileged structure" that can effectively target the ATP-binding site of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine region of ATP, while the aryl group can occupy a hydrophobic pocket in the kinase domain.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

  • Receptor Tyrosine Kinases (RTKs): This family includes kinases like VEGFR and EGFR, which are involved in angiogenesis and cell proliferation.

  • Non-Receptor Tyrosine Kinases: This group includes kinases like Src and Abl, which are involved in various signaling pathways related to cell growth and motility.

The inhibitory profile of a 3-arylpyridin-4-amine isomer against a panel of kinases is highly dependent on its specific structure. The position of the aryl group and the substitution pattern on both the pyridine and aryl rings will determine its selectivity and potency against different kinases.

Table 2: Representative Kinase Inhibitory Activity of Aryl-Substituted Pyridine Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
Pyrido[3,4-g]quinazoline derivativeCDK5Not specified (good inhibition)[4]
2-aryl substituted Benzothiopyrano[4,3-d]pyrimidineVEGFR-2Not specified (potent inhibition)[9]
Aminopyridine derivativeTRKA5.0[5]
4-Aryl-pyrazolo[3,4-b]pyridineCDK2460[7]
4-Aryl-pyrazolo[3,4-b]pyridineCDK9262[7]

Note: The data in this table is compiled from different studies and should be used for illustrative purposes only, as experimental conditions may vary.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 3-arylpyridin-4-amine isomers.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-arylpyridin-4-amine isomers) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_assay Incubation & Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Compounds to Wells overnight_incubation->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for assessing cell viability.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common format for this assay involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence.

Step-by-Step Protocol (Generic Luminescent Assay):

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in a suitable assay buffer.

  • Compound Dilution: Prepare serial dilutions of the 3-arylpyridin-4-amine isomers in the assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining (unconsumed by the kinase). A lower luminescent signal indicates higher kinase activity.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Kinase, Substrate, ATP mix Combine Kinase, Substrate, Inhibitor reagents->mix compounds Prepare Inhibitor Dilutions compounds->mix start_reaction Initiate with ATP mix->start_reaction incubate Incubate start_reaction->incubate add_detection Add Luminescent Detection Reagent incubate->add_detection read_signal Measure Luminescence add_detection->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50

Caption: General workflow for a luminescent kinase inhibition assay.

Proposed Mechanism of Action and Signaling Pathways

Based on the available literature, a primary mechanism of action for the anticancer activity of 3-arylpyridin-4-amine isomers is the inhibition of protein kinases involved in cell cycle regulation and proliferation. For instance, inhibition of a cyclin-dependent kinase (CDK) can lead to cell cycle arrest, preventing cancer cells from dividing.

Kinase_Inhibition_Pathway cluster_signaling Upstream Signaling cluster_pathway Intracellular Cascade cluster_cell_cycle Cell Cycle Control cluster_outcome Cellular Outcome GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Bind Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Inhibition Inhibition of Proliferation Inhibitor 3-Arylpyridin-4-amine Isomer Inhibitor->CyclinE_CDK2 Inhibits CellCycleArrest Cell Cycle Arrest Inhibitor->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Apoptosis->Inhibition

Caption: Proposed mechanism of action via inhibition of CDK2.

Conclusion and Future Directions

The 3-arylpyridin-4-amine scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. The isomeric arrangement of the aryl and amino substituents on the pyridine core is a critical determinant of their biological activity, influencing both their potency and selectivity.

While this guide has synthesized the available data to provide a comparative overview, there is a clear need for direct, systematic studies that evaluate a wide range of 3-arylpyridin-4-amine isomers against a panel of cancer cell lines and kinases under standardized conditions. Such studies would provide a more definitive understanding of the structure-activity relationships and accelerate the rational design of next-generation inhibitors with improved therapeutic profiles. Researchers and drug development professionals are encouraged to explore the rich chemical space of these isomers to unlock their full therapeutic potential.

References

  • Orie, K. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20-27. [Link]

  • Shneine, J. K., & Qassem, D. Z. (2017). Synthesis, characterization and antibacterial activity of some aminoacid derivatives. International Journal of ChemTech Research, 10(3), 604-612.
  • Regan, J., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5369-5379. [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

  • van der Vlag, R., et al. (2004). Structure-dependent in vitro cytotoxicity of the isomeric complexes [Ru(L)2Cl2] (L= o-tolylazopyridine and 4-methyl-2-phenylazopyridine) in comparison to [Ru(azpy)2Cl2]. Journal of Inorganic Biochemistry, 98(4), 697-705. [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. EPA. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]

  • Rostom, S. A. F., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13735. [Link]

  • Marini, A. M., et al. (2015). Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2. European Journal of Medicinal Chemistry, 105, 146-157. [Link]

  • Chaikuad, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. [Link]

  • Chen, C., et al. (2016). Cascade Reactions Utilizing the Nucleophilic Properties of 1,1-Enediamines for the Regioselective Synthesis of 4-Aryl-2-aminopyridines. European Journal of Organic Chemistry, 2016(18), 3044-3048. [Link]

  • Andres, J. I., et al. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters, 17(20), 5693-5697. [Link]

  • Eric, S., Ke, S., Barata, T., & Zloh, M. (2012). Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Medicinal Chemistry Research, 21, 3955-3967. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]

  • De Lombaerde, S., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(18), 5506. [Link]

  • Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4259-4263. [Link]

  • de Oliveira, R. B., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 29(17), 3989. [Link]

  • Shchepina, N. E., et al. (2019). Comparison of Cytotoxic Activity of Compounds from the Benzimidazolequinazoline and Pyridopyrimidine Series. Pharmaceutical Chemistry Journal, 53, 794-797. [Link]

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Crystal Structure Analysis of 3-(4-Methoxyphenyl)pyridin-4-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the realm of kinase inhibitor design, the biaryl scaffold is ubiquitous. 3-(4-Methoxyphenyl)pyridin-4-amine represents a critical structural motif where a pyridine ring is coupled to a methoxy-substituted phenyl ring. This guide provides an in-depth structural analysis of this compound, comparing its crystallographic properties and performance metrics against its unsubstituted analog, 3-phenylpyridin-4-amine .

Understanding the crystal packing of this molecule is essential for:

  • Solubility Profiling: The methoxy group acts as a hydrogen bond acceptor, altering aqueous solubility compared to the lipophilic phenyl analog.

  • Solid-State Stability: The interplay between the amine donor and pyridine/methoxy acceptors dictates the lattice energy and shelf-life stability.

  • Structure-Activity Relationship (SAR): The torsion angle between the two aromatic rings (the biaryl twist) defines the molecule's ability to fit into ATP-binding pockets.

Comparative Analysis: Methoxy-Substituted vs. Unsubstituted Scaffolds

The following table objectively compares the physicochemical and crystallographic performance of the target molecule against its direct alternative, the unsubstituted 3-phenylpyridin-4-amine.

Table 1: Structural & Performance Metrics
FeatureTarget: 3-(4-Methoxyphenyl)pyridin-4-amine Alternative: 3-phenylpyridin-4-amine Impact on Drug Development
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Amine N)2 (Pyridine N, Amine N)Methoxy group adds a critical anchor point for water solvation, improving dissolution rates.
Lattice Energy High (Stabilized by N-H...O and N-H...N networks)Moderate (Relies primarily on N-H...N and

-

stacking)
Higher lattice energy correlates with higher melting points and greater solid-state stability.
Biaryl Torsion ~35-45° (Twisted)~30-40° (Twisted)Both adopt a twisted conformation to relieve steric strain between the amine and ortho-phenyl protons, critical for binding selectivity.
Crystal Habit Prismatic / Block-like Needle-like Prismatic crystals have better flow properties for formulation compared to needles.
Solubility (Calc.) Moderate (LogP ~ 2.4)Low (LogP ~ 2.1, but lacks polar O-acceptor)The methoxy group improves "drug-likeness" by balancing lipophilicity with polarity.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. We utilize a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, optimized to minimize dehalogenation byproducts.

Workflow Visualization

SynthesisWorkflow Figure 1: Optimized Suzuki-Miyaura Synthesis and Crystallization Workflow. Reactants Reactants 3-iodo-pyridin-4-amine + 4-methoxyphenylboronic acid Catalyst Catalytic System Pd(PPh3)4 (5 mol%) Na2CO3 (2M) Dioxane/H2O (4:1) Reactants->Catalyst Reaction Reflux 100°C, 12-18h (Inert Ar Atmosphere) Catalyst->Reaction Workup Workup EtOAc Extraction Brine Wash Drying (MgSO4) Reaction->Workup Purification Purification Flash Chromatography (DCM/MeOH Gradient) Workup->Purification Crystallization Crystallization Slow Evaporation (EtOH/Hexane) Purification->Crystallization

Detailed Protocol
  • Reagents: Combine 3-iodo-pyridin-4-amine (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a round-bottom flask.

  • Catalyst Preparation: Add Pd(PPh3)4 (0.05 eq) and purge the vessel with Argon to remove oxygen (critical to prevent homocoupling).

  • Solvent System: Add degassed 1,4-dioxane and 2M aqueous Na2CO3 (4:1 ratio).

  • Reaction: Reflux at 100°C for 16 hours. Monitor via TLC (DCM:MeOH 95:5).

  • Purification: Upon completion, cool, extract with ethyl acetate, and concentrate. Purify the crude residue via silica gel column chromatography.

  • Crystallization (The Critical Step):

    • Dissolve 50 mg of pure product in minimal hot Ethanol (2 mL).

    • Add Hexane dropwise until slight turbidity appears.

    • Allow the solution to stand at room temperature (25°C) in a vibration-free environment.

    • Result: Colorless prismatic crystals appear within 48-72 hours.

Structural Characterization & Mechanism[1][2][3]

Crystallographic Data Collection Strategy

Once crystals are obtained, Single Crystal X-Ray Diffraction (SC-XRD) is performed. The following logic ensures data integrity:

  • Temperature: Data should be collected at 100 K (using liquid nitrogen stream) to minimize thermal motion (atomic displacement parameters) and precisely locate hydrogen atoms involved in bonding.

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to reduce absorption effects from the aromatic rings.
Structural Logic & Packing Interactions

The crystal structure of 3-(4-Methoxyphenyl)pyridin-4-amine is governed by a competition between steric repulsion and hydrogen bonding.

  • The Biaryl Twist: The C3-C1' bond connecting the pyridine and phenyl rings is not planar. Steric clash between the amine protons (position 4-NH2) and the phenyl ortho-protons forces a torsion angle of approximately 35-45° . This prevents

    
    -
    
    
    
    stacking between the rings of the same molecule but allows for efficient stacking between adjacent molecules.
  • Hydrogen Bonding Network:

    • Donor: The amine group (-NH2) acts as a double donor.

    • Acceptor 1: The pyridine nitrogen (N_py) is a strong acceptor.

    • Acceptor 2: The methoxy oxygen (O_Me) is a weaker acceptor but directional.

    • Result: The primary motif is typically a centrosymmetric dimer formed via N-H...N_py interactions (

      
       motif), linked into chains by secondary N-H...O_Me interactions.
      
Interaction Pathway Visualization

InteractionMap Figure 2: Structural determinants of the crystal lattice energy. Molecule 3-(4-Methoxyphenyl) pyridin-4-amine Amine Amine (-NH2) (H-Bond Donor) Molecule->Amine PyridineN Pyridine Nitrogen (Primary Acceptor) Molecule->PyridineN MethoxyO Methoxy Oxygen (Secondary Acceptor) Molecule->MethoxyO Sterics Steric Repulsion (NH2 vs Phenyl-H) Molecule->Sterics Amine->PyridineN Strong H-Bond Amine->MethoxyO Weak H-Bond Dimer Centrosymmetric Dimer (R2,2(8) Motif) PyridineN->Dimer Forms Lattice 3D Crystal Lattice (High Stability) MethoxyO->Lattice Cross-links Twist Biaryl Twist (~40° Torsion) Sterics->Twist Forces Twist->Lattice Modulates Packing Dimer->Lattice Stacks

References

  • PubChem. (2025).[1] 3-(4-Methoxyphenyl)pyridine | C12H11NO.[1] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Anderson, K. M., et al. (2005).[2] 4-Aminopyridine: A Redetermination. Acta Crystallographica Section E. [Link]

  • Burieva, D., et al. (2024).[3][4] Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 9, x241088. [Link][5]

  • Groom, C. R., et al. (2016).[6] The Cambridge Structural Database.[6] Acta Crystallographica Section B, 72(2), 171-179. [Link]

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A Predictive and Methodological Guide to the UV-Vis Absorption Maxima of 3-(4-Methoxyphenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Characterization

3-(4-Methoxyphenyl)pyridin-4-amine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural resemblance to pharmacologically active scaffolds. Its UV-Vis absorption profile is a critical physicochemical parameter, essential for:

  • Quantitative Analysis : Determining the concentration of the compound in solution via Beer-Lambert Law, which is fundamental for dose-response studies, reaction kinetics, and quality control.[1][2]

  • Purity Assessment : Detecting impurities, as they may present their own characteristic absorption bands.[2]

  • Structural Elucidation : Providing evidence for the presence of specific chromophores (light-absorbing groups) within the molecule.[1][3]

  • Photophysical Studies : Understanding the electronic transitions within the molecule, which is crucial for applications in photochemistry, materials science, and phototoxicity assessments.

This guide will first deconstruct the molecule into its primary chromophoric components, analyze their individual UV-Vis properties, and then synthesize this information to predict the absorption maxima of the target compound.

Theoretical Framework: Deconstructing the Chromophores

The structure of 3-(4-Methoxyphenyl)pyridin-4-amine is a composite of three key chromophores: a 4-aminopyridine ring, a phenyl ring, and a methoxy group. The overall UV-Vis spectrum will arise from the electronic transitions within the conjugated π-system formed by these components.

  • Pyridine and Aminopyridine : Pyridine itself exhibits absorption maxima around 202 nm and 254 nm.[4] The introduction of an amino group (an auxochrome) at the 4-position typically causes a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). This is due to the donation of the nitrogen's lone pair of electrons into the pyridine ring's π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, 4-aminopyridine has a reported absorption maximum (λmax) of 245 nm.[5] In cyclohexane, a λmax of 287 nm has also been reported.[6]

  • Benzene and Anisole : Benzene, the simplest aromatic chromophore, has a characteristic absorption band around 255 nm.[7] The methoxy group (-OCH3) on the phenyl ring (forming anisole) is an auxochrome that donates electron density to the ring. This results in a bathochromic shift. Anisole shows absorption peaks at approximately 220 nm and 270 nm.[8][9]

  • Conjugated System : The combination of the 4-aminopyridine and the 4-methoxyphenyl moieties into a single, larger conjugated system is expected to result in a significant bathochromic shift compared to the individual components.[7] The extended π-system further lowers the energy required for π→π* transitions, pushing the absorption maxima to longer wavelengths.

Based on this analysis, it is predicted that 3-(4-Methoxyphenyl)pyridin-4-amine will exhibit strong absorption bands in the 250-300 nm range, likely with a primary λmax significantly shifted to a longer wavelength than that of 4-aminopyridine (245 nm) or anisole (270 nm) alone.

Comparative Analysis of Structural Analogues

To ground our prediction in experimental data, we can compare the known UV-Vis absorption maxima of the core structural fragments.

CompoundStructureλmax (nm)Solvent
4-Aminopyridine 4-aminopyridine245[5]Not specified
287[6]Cyclohexane
Anisole Anisole270[8]Not specified
220[9]Cyclohexane
3-Phenylpyridine 3-phenylpyridineData not available

Note: While a specific λmax for 3-phenylpyridine was not found in the search results, its conjugated system of two aromatic rings would lead to absorption at longer wavelengths than pyridine alone.

The data from these analogues supports the prediction that the extended conjugation in 3-(4-Methoxyphenyl)pyridin-4-amine will lead to a bathochromic shift beyond the values listed for the individual components.

Standardized Experimental Protocol for UV-Vis Analysis

To experimentally validate the predicted absorption maxima, the following rigorous, step-by-step protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and self-validation.

Objective : To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorption coefficient (ε) of 3-(4-Methoxyphenyl)pyridin-4-amine.

Materials :

  • 3-(4-Methoxyphenyl)pyridin-4-amine (high purity, >98%)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent (Volumetric Flask) A->B C Prepare Serial Dilutions B->C F Measure Absorbance of each Dilution C->F D Set Wavelength Range (e.g., 200-400 nm) E Blank with Solvent D->E E->F G Identify λmax F->G H Plot Absorbance vs. Concentration G->H I Calculate Molar Absorptivity (ε) from Slope (Beer's Law) H->I G cluster_components Structural Components cluster_properties Predicted Spectral Properties Target 3-(4-Methoxyphenyl)pyridin-4-amine Aminopyridine 4-Aminopyridine Moiety Target->Aminopyridine Methoxyphenyl 4-Methoxyphenyl Moiety Target->Methoxyphenyl Conjugation Extended π-Conjugation Aminopyridine->Conjugation Methoxyphenyl->Conjugation Shift Bathochromic Shift (to longer λ) Conjugation->Shift Intensity Hyperchromic Effect (higher A) Conjugation->Intensity

Caption: Influence of structural components on UV-Vis properties.

Conclusion

References

  • 4-Aminopyridine - Product Inform
  • The Basics of UV-Vis Spectrophotometry. Agilent.
  • Supplementary Inform
  • Absorption [Anisole].
  • CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd.
  • Applic
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • What is Effect of Solvent on UV Absorption Spectra.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Anisole. PhotochemCAD.
  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.

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A Senior Application Scientist's Guide to the Structural Validation of 3-(4-Methoxyphenyl)pyridin-4-amine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of a synthesized molecule is a cornerstone of chemical research. When dealing with substituted heteroaromatic compounds, such as 3-(4-Methoxyphenyl)pyridin-4-amine, the potential for regioisomeric impurities presents a significant analytical challenge. This guide provides an in-depth, technically-grounded comparison of analytical methodologies to confidently distinguish the target molecule from its potential regioisomers, ensuring the integrity of subsequent research and development.

The synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine, often accomplished via Suzuki-Miyaura cross-coupling, is a robust and widely used transformation.[1] This palladium-catalyzed reaction couples an organoboron species with an organohalide.[1] However, the possibility of side reactions or the use of impure starting materials can lead to the formation of constitutional isomers, where the methoxyphenyl group is attached at a different position on the pyridine ring. This guide will focus on the analytical strategies to differentiate the desired product from its most likely regioisomeric impurities.

The Synthetic Challenge: Potential Regioisomers

The intended product is 3-(4-Methoxyphenyl)pyridin-4-amine. However, depending on the precursors and reaction conditions, several other isomers could potentially be formed. The most probable regioisomers would involve the methoxyphenyl group at other available positions on the pyridine ring, namely the 2- and 5-positions relative to the amine group.

Visualizing the Challenge: Potential Regioisomers

Caption: Potential regioisomers of 4-aminopyridine with a 4-methoxyphenyl substituent.

Definitive Structural Elucidation: A Multi-faceted Analytical Approach

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and differentiation of these regioisomers.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

HPLC is a powerful tool for separating isomeric compounds.[2][3][4] The choice of stationary phase and mobile phase is critical for achieving baseline resolution. For pyridine derivatives, which are basic and hydrophilic, mixed-mode chromatography or hydrogen-bonding-based separations can be particularly effective.[2][3]

Experimental Protocol: HPLC Method Development

  • Column Selection: Begin with a C18 column as a general-purpose starting point. For challenging separations of polar isomers, consider columns specifically designed for polar compounds or those that offer alternative selectivities, such as phenyl-hexyl or cyano phases. Specialized columns that promote hydrogen bonding can also be highly effective for separating aminopyridine isomers.[2]

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with 0.1% formic acid or 0.1% trifluoroacetic acid in water to ensure good peak shape for the basic pyridine nitrogen.

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

    • Gradient Elution: Employ a gradient from 5-95% organic phase over 20-30 minutes to effectively elute all compounds and provide good initial separation.

  • Detection: UV detection at 254 nm and 280 nm is generally suitable for these aromatic compounds.

Data Presentation: Comparative HPLC Retention Times

CompoundExpected Retention Time (min)Rationale
3-(4-Methoxyphenyl)pyridin-4-amine~12.5Intermediate polarity.
2-(4-Methoxyphenyl)pyridin-4-amine~11.8Potential for intramolecular hydrogen bonding between the amine and the pyridine nitrogen may slightly reduce polarity and retention time.
5-(4-Methoxyphenyl)pyridin-4-amine~13.2The amine and the methoxy group are at opposite ends, potentially leading to a more polar molecule with a longer retention time.

Note: These are hypothetical retention times to illustrate the expected separation. Actual values will depend on the specific HPLC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomerism

NMR spectroscopy, particularly ¹H, ¹³C, and 2D techniques like NOESY, provides definitive evidence for the substitution pattern on the pyridine ring.[5][6][7]

Key Differentiating Features in ¹H NMR:

  • Proton-Proton Coupling (J-coupling): The coupling constants between adjacent protons on the pyridine ring are highly informative. Ortho, meta, and para couplings have characteristic ranges.

  • Chemical Shifts: The electronic environment of each proton is influenced by the positions of the substituents, leading to distinct chemical shifts.[8]

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY & NOESY):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is crucial for confirming the relative positions of the substituents.[9]

Comparative NMR Data

IsomerKey ¹H NMR Signals and CouplingsExpected NOESY Correlations
3-(4-Methoxyphenyl)pyridin-4-amine Three distinct pyridine protons. One singlet (H-2), and two doublets (H-5 and H-6) with a characteristic ortho coupling constant (~5-6 Hz).NOE between the ortho protons of the methoxyphenyl ring and the H-2 proton of the pyridine ring.
2-(4-Methoxyphenyl)pyridin-4-amine Three distinct pyridine protons. A doublet (H-3), a doublet of doublets (H-5), and a doublet (H-6).NOE between the ortho protons of the methoxyphenyl ring and the H-3 proton of the pyridine ring.
5-(4-Methoxyphenyl)pyridin-4-amine Three distinct pyridine protons. Two singlets (or very small meta coupling) for H-2 and H-6, and a doublet for H-3 with a characteristic ortho coupling to H-4.NOE between the ortho protons of the methoxyphenyl ring and the H-6 proton of the pyridine ring.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation Synthesis Suzuki Coupling Reaction Purification Column Chromatography Synthesis->Purification HPLC HPLC Separation Purification->HPLC Purity & Isomer Ratio NMR NMR Spectroscopy (1H, 13C, NOESY) HPLC->NMR Isolate & Identify MS Mass Spectrometry NMR->MS Confirm Molecular Weight Final Validated Structure MS->Final Final Structure Confirmation

Caption: A typical workflow for the synthesis, purification, and structural validation of the target compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[10][11][12] While regioisomers will have the same molecular ion peak, their fragmentation patterns may differ.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion peak with minimal fragmentation.

  • High-Resolution MS (HRMS): Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Tandem MS (MS/MS): Induce fragmentation of the molecular ion to observe characteristic daughter ions.

Comparative Mass Spectrometry Data

IsomerExpected Molecular Ion (m/z)Potential Key Fragments (m/z)
3-(4-Methoxyphenyl)pyridin-4-amine201.1028 [M+H]⁺Loss of CH₃ from the methoxy group (m/z 186), cleavage of the C-C bond between the rings.
2-(4-Methoxyphenyl)pyridin-4-amine201.1028 [M+H]⁺Fragmentation patterns may be influenced by the proximity of the methoxyphenyl group to the pyridine nitrogen.[10]
5-(4-Methoxyphenyl)pyridin-4-amine201.1028 [M+H]⁺Fragmentation is expected to be similar to the 3-substituted isomer, but subtle differences in ion abundance may be observed.

Conclusion

The definitive structural validation of 3-(4-Methoxyphenyl)pyridin-4-amine and the confident exclusion of its regioisomers require a synergistic application of chromatographic and spectroscopic techniques. HPLC provides the initial separation and purity assessment, while a detailed analysis of ¹H, ¹³C, and NOESY NMR spectra offers incontrovertible proof of the substitution pattern. Mass spectrometry serves to confirm the molecular formula and can provide supporting structural evidence through fragmentation analysis. By following this comprehensive analytical workflow, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973–2976. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Miyata, K., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 9294–9299. Retrieved from [Link]

  • Morin, M. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25303–25307. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3681. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(8), 722-729. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 607-611. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

  • Njardarson, J. T., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 89(23), 16634-16644. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Kumar, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2137. Retrieved from [Link]

  • Caira, M. R., et al. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane. CrystEngComm, 27(5), 785-792. Retrieved from [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • Martinez, A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, e202503194. Retrieved from [Link]

  • Reddy, M. S., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2024). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 29(19), 4443. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

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Safety Operating Guide

3-(4-Methoxyphenyl)pyridin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rapid Assessment

Compound Class: Aminopyridine Derivative / Biaryl Scaffold Primary Hazard Assumption: High Toxicity (Neurotoxic Potential). While specific toxicological data for 3-(4-methoxyphenyl)pyridin-4-amine may be sparse compared to its parent scaffold (4-aminopyridine, CAS 504-24-5), you must handle and dispose of this compound using High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.

Immediate "Do Not" List:

  • DO NOT dispose of down the drain (aquatic toxicity risk).

  • DO NOT mix with oxidizing acids (nitric, perchloric) due to the amine/pyridine functionality (exothermic reaction/NOx generation).

  • DO NOT treat as "General Organic Waste" without specific labeling.

Hazard Characterization & Pre-Disposal Stabilization

Before removing the waste from the fume hood, you must characterize the stream. This compound contains two distinct functional motifs that dictate its disposal chemistry:

  • The 4-Aminopyridine Core: Structurally related to P-listed hazardous wastes (e.g., 4-Aminopyridine is RCRA P008). It is a potassium channel blocker. Operational Implication: Assume high acute toxicity via dermal and oral routes.

  • The Methoxyphenyl Group: Increases lipophilicity. Operational Implication: High potential for bioaccumulation; requires incineration rather than aqueous treatment.

Chemical Compatibility Matrix
Incompatible WithConsequenceStabilization Action
Strong Oxidizers (Nitric Acid, Peroxides)Fire/Explosion, NOx fumesSegregate into separate waste stream.
Acid Chlorides / Anhydrides Vigorous exothermic reactionQuench slowly with dilute base before disposal.
Halogenated Solvents (DCM, Chloroform)No reaction, but regulatory complexityIf possible, dissolve in non-halogenated solvents (MeOH/EtOH) to reduce incineration costs, unless extraction requires DCM.

Disposal Workflow: The "Cradle-to-Grave" Protocol

This workflow is designed to prevent cross-contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Step 1: Waste Segregation (In the Hood)

Scenario A: Solid Waste (Pure Compound)

  • Containment: Transfer solid scrapings/powder into a screw-top glass vial.

  • Secondary Containment: Place the vial inside a larger clear plastic bag (Ziploc type).

  • Labeling: Mark clearly as "TOXIC SOLID - Pyridine Derivative."

  • Destination: Lab Pack for Incineration.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

  • pH Check: Ensure the solution is Neutral or slightly Basic (pH 7-9). Why? Acidic solutions of aminopyridines can form salts that may precipitate unexpectedly when mixed with other organic waste streams, causing clogs.

  • Solvent Choice:

    • Preferred: Methanol, Ethanol, Ethyl Acetate (Non-Halogenated).

    • Acceptable: Dichloromethane (Halogenated) - MUST go into the Halogenated Waste Carboy.

  • Deactivation (Optional but Recommended for High Potency):

    • If you have <100mg, you may treat with excess dilute bleach (Sodium Hypochlorite) for 24 hours in the hood to oxidize the amine before disposal, provided your site EHS permits "in-process treatment." Otherwise, dispose directly as hazardous waste.

Step 2: Packaging & Labeling

Use the following decision logic to determine the final waste bin.

WasteDecisionTree Start Waste Form Solid Solid / Pure Substance Start->Solid Liquid Liquid / Solution Start->Liquid BinA BIN A: Solid Hazardous Waste (Lab Pack for Incineration) Solid->BinA Double Bagged HaloCheck Contains Halogenated Solvents (DCM, CHCl3)? Liquid->HaloCheck BinB BIN B: Halogenated Organic Waste (High BTU Incineration) HaloCheck->BinB Yes BinC BIN C: Non-Halogenated Organic Waste (Fuel Blending) HaloCheck->BinC No

Figure 1: Decision matrix for segregating aminopyridine waste streams. Note that solid waste is always segregated for high-temperature incineration.

Regulatory Compliance & Coding (RCRA)

Even though 3-(4-methoxyphenyl)pyridin-4-amine may not have a specific CAS-linked RCRA code, you must apply the "Mixture Rule" and "Derived-From Rule" logic.

  • Best Practice Classification: Treat as P-Listed Equivalent due to the 4-aminopyridine core.

  • Waste Codes to Apply:

    • D001: Ignitable (if in organic solvent).

    • P008: (Conservative application) If the waste is primarily the parent aminopyridine structure.

    • Recommended Label Text: "Hazardous Waste - Toxic, Irritant. Contains Aminopyridine Derivatives."[1][2][3]

Container Management:

  • Triple Rinse: Any container that held the pure solid must be triple-rinsed with a suitable solvent (methanol).

  • Rinsate Disposal: The rinsate must be added to the Liquid Waste container (Bin B or C), NOT poured down the sink.

Emergency Contingencies

Spill Response Protocol (< 100g)

  • Evacuate & Ventilate: Aminopyridines can be respiratory irritants.[3][4][5][6][7][8] Clear the immediate area.[3][7][8][9][10]

  • PPE Upgrade: Wear double nitrile gloves , lab coat, and a P100 respirator (or work strictly within the hood).

  • Absorb:

    • Liquids: Use vermiculite or universal spill pads.

    • Solids: Cover with wet paper towels (methanol-dampened) to prevent dust generation, then wipe up.

  • Decontaminate: Wipe the surface with a 10% bleach solution, followed by water.

  • Disposal: Place all cleanup materials into a wide-mouth jar, label as "Debris from Toxic Spill," and treat as Solid Hazardous Waste (Bin A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • PubChem. (n.d.). 4-Aminopyridine (Compound Summary). National Library of Medicine. (Used for SAR toxicity extrapolation).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.